molecular formula C9H8FIO3 B8486125 4-Fluoro-5-iodo-2-methoxyphenyl acetate

4-Fluoro-5-iodo-2-methoxyphenyl acetate

Cat. No.: B8486125
M. Wt: 310.06 g/mol
InChI Key: GNJOTBLKGMAHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-iodo-2-methoxyphenyl acetate is a useful research compound. Its molecular formula is C9H8FIO3 and its molecular weight is 310.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-5-iodo-2-methoxyphenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-5-iodo-2-methoxyphenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FIO3

Molecular Weight

310.06 g/mol

IUPAC Name

(4-fluoro-5-iodo-2-methoxyphenyl) acetate

InChI

InChI=1S/C9H8FIO3/c1-5(12)14-9-4-7(11)6(10)3-8(9)13-2/h3-4H,1-2H3

InChI Key

GNJOTBLKGMAHNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1OC)F)I

Origin of Product

United States

Foundational & Exploratory

Structural and Functional Profiling of 4-Fluoro-5-iodo-2-methoxyphenyl acetate: A Versatile Halogenated Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery and radiopharmaceutical development, the strategic incorporation of halogens into aromatic scaffolds is a cornerstone of rational drug design. 4-Fluoro-5-iodo-2-methoxyphenyl acetate (CAS: 900175-53-3) is a highly functionalized, orthogonally reactive building block. Featuring a precise arrangement of electron-donating and electron-withdrawing groups, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and positron emission tomography (PET) imaging agents[1].

This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, structural causality, and field-proven experimental protocols for its synthesis and downstream application.

Physicochemical Properties & Structural Elucidation

The molecular formula of 4-Fluoro-5-iodo-2-methoxyphenyl acetate is C9H8FIO3 , yielding an average molecular weight of 310.06 g/mol and a monoisotopic exact mass of 309.95 Da [2].

The structural integrity of this compound relies on a tetrasubstituted benzene ring. The quantitative physicochemical data is summarized in Table 1.

Table 1: Physicochemical and Structural Data

ParameterValueTechnical Significance
Chemical Name 4-Fluoro-5-iodo-2-methoxyphenyl acetateStandard IUPAC nomenclature.
Molecular Formula C9H8FIO3[3]Defines atomic composition (C, H, F, I, O).
Molecular Weight 310.06 g/mol Critical for stoichiometric calculations.
Monoisotopic Mass 309.9502 Da[2]Primary target for high-resolution mass spectrometry (HRMS).
SMILES String CC(=O)OC1=CC(=C(C=C1OC)F)IEnables in silico modeling and database querying.
H-Bond Donors 0Enhances lipophilicity and membrane permeability.
H-Bond Acceptors 4 (3 Oxygen, 1 Fluorine)Facilitates target protein interactions.

Mechanistic Rationale: The Role of Functional Groups

The utility of 4-Fluoro-5-iodo-2-methoxyphenyl acetate lies in the specific causality of its functional groups. Every substituent is strategically positioned to enable orthogonal reactivity:

  • The Acetate Group (-OAc) at C1: The acetate moiety acts as a transient protecting group for the phenolic hydroxyl. In transition-metal catalysis, free phenols can poison palladium catalysts or undergo unwanted oxidative degradation. The acetate group masks this reactivity and can be easily cleaved under mild basic conditions (e.g.,

    
    /MeOH) post-coupling to reveal the phenol for subsequent etherification or 
    
    
    
    -radiolabeling[1].
  • The Methoxy Group (-OMe) at C2: This group provides essential electron density to the aromatic ring, tuning the oxidation potential of the molecule. Sterically, it directs electrophilic aromatic substitution (during upstream synthesis) to the para position.

  • The Fluoro Group (-F) at C4: Fluorine bioisosterism is a powerful tool in medicinal chemistry. The strong C-F bond resists metabolic degradation, specifically blocking cytochrome P450-mediated oxidation at the para position. Furthermore, it modulates the pKa of adjacent functional groups and increases overall lipophilicity[4].

  • The Iodo Group (-I) at C5: The C-I bond is the weakest carbon-halogen bond in the molecule, providing an exquisite, site-selective handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The orthogonal bond dissociation energies between C-I (~238 kJ/mol) and C-F (~485 kJ/mol) ensure that transition metals selectively insert into the C-I bond without defluorination.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality and analytical checkpoints.

Protocol A: Synthesis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Starting Material: 4-Fluoro-2-methoxyphenol (CAS: 450-93-1)[5].

Step 1: Electrophilic Regioselective Iodination

  • Setup: Dissolve 4-fluoro-2-methoxyphenol (1.0 eq) in anhydrous acetonitrile (

    
    ) under an inert argon atmosphere. Cool the reaction flask to 0 °C.
    
  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise, followed by a catalytic amount of Trifluoroacetic acid (TFA, 0.1 eq). Causality: NIS is chosen over elemental iodine (

    
    ) because it is a milder, less oxidative electrophile. TFA activates the NIS, generating a highly reactive iodonium (
    
    
    
    ) species. The methoxy group strongly directs the iodination to its para position (C5).
  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction should reach completion within 2 hours.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to neutralize unreacted iodine species. Extract with dichloromethane (DCM), dry over 
    
    
    
    , and concentrate to yield 4-fluoro-5-iodo-2-methoxyphenol.

Step 2: O-Acetylation

  • Setup: Dissolve the crude intermediate in anhydrous DCM at 0 °C.

  • Reagent Addition: Add Pyridine (2.0 eq) followed dropwise by Acetic Anhydride (

    
    , 1.5 eq).
    Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate, while simultaneously neutralizing the acetic acid byproduct.
    
  • Validation: Stir at room temperature for 3 hours. TLC will show a less polar spot (the acetate product).

  • Purification: Wash the organic layer with 1M HCl (to remove pyridine), followed by brine. Purify via flash column chromatography to yield the pure 4-Fluoro-5-iodo-2-methoxyphenyl acetate.

Protocol B: Downstream Application (Suzuki-Miyaura Coupling)
  • Setup: In a Schlenk tube, combine 4-Fluoro-5-iodo-2-methoxyphenyl acetate (1.0 eq), an arylboronic acid (1.2 eq), and anhydrous

    
     (2.0 eq).
    Causality: Anhydrous 
    
    
    
    is used instead of aqueous NaOH to prevent premature hydrolysis of the acetate protecting group during the cross-coupling cycle.
  • Catalyst: Add

    
     (5 mol%). Purge the vessel with argon.
    
  • Reaction: Inject degassed 1,4-Dioxane. Heat to 80 °C for 12 hours.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via chromatography.

Analytical Validation (MS & NMR)

To confirm the molecular weight and structural formula, the following analytical signatures must be validated:

  • Mass Spectrometry (ESI-HRMS):

    • Expected

      
       peak at m/z 311.05.
      
    • Expected

      
       adduct at m/z 333.04.
      
    • Self-Validation: The absence of an

      
       peak at m/z 185 indicates complete iodination (mass shift of +126 Da).
      
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       2.32 (s, 3H):  Acetate methyl protons.
      
    • 
       3.85 (s, 3H):  Methoxy protons.
      
    • 
       ~6.8 - 7.5 (m, 2H):  Two distinct aromatic protons. The proton at C6 will appear as a singlet (or fine doublet due to long-range F-coupling), while the proton at C3 will appear as a doublet coupled to the adjacent fluorine atom (
      
      
      
      ).

Pathway Visualization

The logical progression from the commercially available precursor through synthesis and downstream application is mapped below.

SyntheticWorkflow Start 4-Fluoro-2-methoxyphenol (Starting Material) Step1 Electrophilic Iodination (NIS, TFA, MeCN, 0°C) Start->Step1 Regioselective Substitution Intermediate 4-Fluoro-5-iodo-2-methoxyphenol (Intermediate) Step1->Intermediate Step2 O-Acetylation (Ac2O, Pyridine, DCM, RT) Intermediate->Step2 Phenol Protection Target 4-Fluoro-5-iodo-2-methoxyphenyl acetate (MW: 310.06 g/mol) Step2->Target Application Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Target->Application Orthogonal Reactivity (C-I) Product Advanced API Building Block (C-C Bond Formation) Application->Product

Fig 1: Synthetic workflow and downstream functionalization of 4-Fluoro-5-iodo-2-methoxyphenyl acetate.

References

  • BenchChem / ChemBuyersGuide. "4-Fluoro-5-iodo-2-methoxyphenyl acetate." Accessed March 2, 2026. [Link]

  • PubChemLite / Université du Luxembourg. "C9H8FIO3 - Explore." Accessed March 2, 2026.[Link]

  • Burianova, Valeriia. "The synthesis and development of radionuclide based tracers for the imaging of diseases." PhD thesis, University of Glasgow, 2025. [Link]

Sources

Predictive Solubility Modeling and Empirical Validation Workflows for 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and early-stage drug development, the precise physicochemical profiling of halogenated aromatic intermediates is critical. 4-Fluoro-5-iodo-2-methoxyphenyl acetate is a highly functionalized building block frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to its reactive iodo-substituent. However, its complex structural motifs—combining heavy halogens, an aromatic core, and polar oxygenated groups—create unique solubility challenges.

As a Senior Application Scientist, I have designed this technical guide to bridge the gap between predictive thermodynamic modeling and empirical validation. This whitepaper details the structural causality behind the compound's solvent compatibility, provides a predictive solubility matrix, and establishes a self-validating, "gold standard" experimental protocol for precise thermodynamic solubility determination.

Structural Thermodynamics & Hansen Solubility Parameters (HSP)

To avoid resource-intensive trial-and-error solvent screening, modern drug development relies on predictive thermodynamic models like Hansen Solubility Parameters (HSP). The fundamental principle of HSP posits that the total cohesive energy of a molecule is the sum of three primary intermolecular forces: dispersion (


), polarity (

), and hydrogen bonding (

)[1]. Molecules will dissolve in solvents that possess similar specific interaction strengths, occupying a closely aligned coordinate point in the 3D Hansen space[1].

Analyzing the structure of 4-Fluoro-5-iodo-2-methoxyphenyl acetate reveals the following thermodynamic drivers:

  • The Iodine & Fluorine Atoms (High

    
    ):  The large, highly polarizable electron cloud of the iodine atom, combined with the hydrophobic nature of the fluorine atom, significantly increases the dispersion forces (
    
    
    
    ) and overall lipophilicity of the molecule. This drives compatibility with halogenated and non-polar solvents.
  • The Methoxy & Acetate Groups (Moderate

    
    , Specific 
    
    
    
    ):
    The ether and ester linkages introduce localized dipole moments (
    
    
    ). Crucially, while these oxygen atoms act as hydrogen bond acceptors , the molecule lacks any hydrogen bond donors.
  • The Aromatic Ring: Facilitates

    
     stacking interactions, requiring solvents that can disrupt these crystal lattice forces.
    

G cluster_0 4-Fluoro-5-iodo-2-methoxyphenyl acetate A Aromatic Core (Pi-Pi Interactions) D Halogenated Solvents (e.g., DCM) High Solubility A->D Dispersion (u03B4D) B Iodine & Fluorine (High Dispersion) B->D Hydrophobic effect C Methoxy & Acetate (H-Bond Acceptors) E Polar Aprotic Solvents (e.g., THF, DMF) High Solubility C->E Polarity (u03B4P) F Protic Solvents (e.g., Alcohols) Moderate Solubility C->F H-Bonding (u03B4H)

Fig 1: Structural contributions to solvent compatibility based on intermolecular forces.

Predicted Solubility Profile in Organic Solvents

Based on the HSP analysis and the lack of ionizable groups at physiological pH, the compound exhibits profound lipophilicity. The table below summarizes the predicted solubility classifications across standard pharmaceutical solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Halogenated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Strong dispersion force matching (

) with the heavy iodine atom; disrupts

stacking.
Polar Aprotic THF, DMF, DMSO, AcetoneVery High (>100 mg/mL)Favorable dipole-dipole interactions (

) with ester/methoxy groups; no H-bond donor clash.
Esters / Ethers Ethyl Acetate, Diethyl EtherHigh (50 - 100 mg/mL)"Like dissolves like" structural homology with the acetate and methoxy moieties.
Protic (Alcohols) Methanol, Ethanol, IsopropanolModerate (10 - 50 mg/mL)Alcohols act as H-bond donors to the ester/ether, but the massive hydrophobic bulk limits infinite miscibility.
Aliphatic Non-Polar Hexane, HeptaneLow (<10 mg/mL)Insufficient polarity to overcome the dipole interactions of the solid-state crystal lattice.
Aqueous Water, Standard BuffersInsoluble (<0.1 mg/mL)Extreme lipophilicity and complete absence of ionizable acidic/basic groups.

Standardized Experimental Protocol: The Shake-Flask Method

While predictive models guide initial solvent selection, empirical validation is mandatory. Kinetic solubility methods (e.g., solvent-shift assays) often overestimate solubility due to transient supersaturation[2]. Therefore, the shake-flask method remains the absolute "gold standard" for determining true thermodynamic solubility[3].

To ensure absolute data integrity, the following protocol is designed as a self-validating system with built-in quality control checkpoints.

Step-by-Step Methodology

Step 1: Solid Addition & Saturation

  • Add an excess quantity of 4-Fluoro-5-iodo-2-methoxyphenyl acetate (e.g., 50 mg) to a 15 mL glass vial containing 5 mL of the target organic solvent[4].

  • Causality: An excess of solid must be visibly present to ensure the solution is fully saturated and in equilibrium with the solid-state lattice[3].

Step 2: Thermal Equilibration

  • Seal the vial and agitate vigorously using a thermostatic shaker at exactly 25.0 ± 0.1 °C for 24 to 48 hours[5].

  • Validation Check 1 (Equilibrium): Extract a micro-aliquot at 24 hours and another at 48 hours. If the concentration difference is <5%, thermodynamic equilibrium is confirmed[2].

Step 3: Phase Separation

  • Allow the vial to stand for 30 minutes to sediment the bulk solids[4].

  • Centrifuge the suspension at 10,000 RPM for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Validation Check 2 (Adsorption Control): Discard the first 10% (0.5 mL) of the filtrate. Causality: Highly lipophilic compounds can non-specifically bind to filter membranes. Discarding the initial volume saturates these binding sites, ensuring the collected sample represents the true solution concentration[4].

Step 4: Quantification via HPLC-UV

  • Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve[4].

  • Quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV).

  • Causality: The fluoro-iodo-aromatic core provides a strong, distinct UV chromophore, making HPLC-UV highly accurate and preferable over gravimetric methods, which are prone to solvent-trapping errors.

Step 5: Solid-State Verification (Optional but Recommended)

  • Validation Check 3: Analyze the remaining solid precipitate via Powder X-Ray Diffraction (PXRD). Causality: This confirms that the undissolved solid has not converted into a different polymorph or formed a solvate during the 48-hour equilibration, which would alter the thermodynamic solubility baseline.

Workflow S1 1. Solid Addition Excess solute in solvent S2 2. Equilibration Shake at 25°C for 24-48h S1->S2 S3 3. Phase Separation Centrifuge & PTFE Filtration S2->S3 S4 4. Quantification HPLC-UV Analysis S3->S4 S5 5. Data Processing Calculate Thermodynamic Solubility S4->S5

Fig 2: Standardized shake-flask workflow for thermodynamic solubility determination.

Downstream Applications & Solvent Selection Causality

The empirical solubility data generated from the shake-flask protocol directly dictates downstream processing decisions:

  • Catalytic Cross-Coupling (Suzuki/Sonogashira): Reactions targeting the labile C-I bond require complete homogeneity to prevent the catalytic palladium cycle from stalling. THF or DMF are the solvents of choice here, as their polar aprotic nature provides

    
     solubility, ensuring the intermediate remains fully dissolved even at high concentrations.
    
  • Crystallization and Purification: If the compound needs to be isolated from crude reaction mixtures, a dual-solvent system is required. The compound is highly soluble in Ethyl Acetate (the "good" solvent) but poorly soluble in Hexane (the "anti-solvent"). Slowly titrating Hexane into an Ethyl Acetate solution of the compound will predictably force the compound out of solution, yielding high-purity crystalline solid.

  • Bioassay Formulation: Because poor water-solubility can cause insoluble precipitates leading to false positives in in vitro bioassays[5], stock solutions must be prepared in DMSO . The high

    
     of DMSO easily accommodates the compound, allowing for subsequent micro-dosing into aqueous assay buffers without immediate precipitation.
    

References

  • Automated Screening of Aqueous Compound Solubility in Drug Discovery | Source: sigmaaldrich.com | 5

  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions | Source: rsc.org | 1

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan | Source: nih.gov | 4

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling | Source: ub.edu | 3

  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering | Source: pharmaexcipients.com | 2

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A Comprehensive Safety and Handling Guide for 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed safety and handling protocol for 4-Fluoro-5-iodo-2-methoxyphenyl acetate, a halogenated aromatic compound. Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from related chemical structures and general principles of chemical safety to offer a robust framework for its use in research and development. The focus is on understanding the inherent risks and implementing self-validating safety procedures to ensure a secure laboratory environment.

Compound Profile and Inherent Hazards

4-Fluoro-5-iodo-2-methoxyphenyl acetate belongs to the class of halogenated aromatic hydrocarbons. The presence of fluorine and iodine atoms on the phenyl ring, along with the methoxy and acetate functional groups, dictates its chemical reactivity and toxicological profile. Halogenated aromatic compounds are known for a range of toxic effects, which can vary significantly based on the specific substitutions.[1][2]

1.1. Toxicological Profile of Related Compounds

  • Acute Effects : Irritation to the eyes, skin, and respiratory tract.[1] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[3]

  • Chronic Effects : Prolonged or repeated exposure can lead to more severe health issues, including potential liver dysfunction and skin disorders.[1] Some halogenated aromatic hydrocarbons have been shown to be immunotoxic and may have reproductive and developmental effects.[4][5][6]

  • Metabolism : The presence of fluorine can increase metabolic stability, potentially leading to a longer biological half-life.[7]

It is crucial for researchers to handle this compound with the assumption that it may possess similar hazards until specific data becomes available.

1.2. Physicochemical Properties (Predicted)

A summary of predicted and known properties of structurally similar compounds is presented below.

PropertyPredicted/Inferred ValueSource/Rationale
Molecular Formula C9H8FIO3Based on structure
Molecular Weight 326.06 g/mol Calculated
Physical State Likely a solid or liquidBased on similar compounds[8]
Solubility Low in water, soluble in organic solventsGeneral property of aromatic esters[1]
Boiling Point High, likely >200 °CGeneral property of substituted phenyl acetates
Stability Stable under standard laboratory conditionsBased on general chemical principles[9]

Prudent Laboratory Practices: A Proactive Approach to Safety

A proactive and informed approach is paramount when handling a compound with an incomplete safety profile. The following protocols are designed to be self-validating, ensuring a high level of safety.

2.1. Engineering Controls: The First Line of Defense

  • Ventilation : All handling of 4-Fluoro-5-iodo-2-methoxyphenyl acetate, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Isolation : If possible, designate a specific area within the laboratory for working with this compound to prevent cross-contamination.

2.2. Personal Protective Equipment (PPE): Essential Barrier Protection

A standard PPE ensemble for handling this compound should include:

  • Eye Protection : Chemical splash goggles or a face shield are mandatory.[10]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. It is advisable to consult a glove compatibility chart.[11]

  • Body Protection : A lab coat and closed-toe shoes are required. For larger quantities, a chemically resistant apron is recommended.[11]

  • Respiratory Protection : If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][11]

2.3. Safe Handling and Storage Workflow

The following workflow diagram illustrates the key steps for the safe handling and storage of 4-Fluoro-5-iodo-2-methoxyphenyl acetate.

SafeHandlingWorkflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Review SDS/Safety Guide B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Weigh Compound in Fume Hood C->D E Dissolve in Appropriate Solvent D->E F Perform Reaction/Experiment E->F G Quench Reaction/Workup F->G I Store Compound in a Tightly Closed, Labeled Container in a Ventilated Area H Dispose of Waste Properly G->H H->I

Caption: Workflow for safe handling and storage.

2.4. Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Container : Store in a tightly sealed, clearly labeled container.[9]

  • Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

  • Ignition Sources : Store away from heat, sparks, and open flames.[9][10]

Emergency Procedures: Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

3.1. First-Aid Measures

Exposure RouteFirst-Aid ProtocolSource
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11]

3.2. Accidental Release Measures

The following decision tree outlines the appropriate response to a spill.

SpillResponse A Spill Occurs B Evacuate Immediate Area A->B C Is the spill large or unmanageable? B->C D Call Emergency Services (e.g., EH&S) C->D Yes E Don appropriate PPE C->E No F Contain spill with inert absorbent material (e.g., vermiculite, sand) E->F G Collect absorbed material into a sealed container F->G H Decontaminate spill area G->H I Dispose of waste as hazardous H->I

Caption: Decision tree for spill response.

Waste Disposal

All waste containing 4-Fluoro-5-iodo-2-methoxyphenyl acetate must be treated as hazardous waste.

  • Containers : Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Regulations : Dispose of all waste in accordance with local, state, and federal regulations.[11] Do not pour waste down the drain.

Conclusion

While a specific Safety Data Sheet for 4-Fluoro-5-iodo-2-methoxyphenyl acetate is not currently available, a thorough understanding of the hazards associated with halogenated aromatic compounds and the implementation of robust safety protocols can ensure its safe use in a research setting. The guidelines presented in this document are intended to provide a comprehensive framework for researchers and drug development professionals to work with this compound responsibly. It is imperative to always err on the side of caution and to treat this compound as potentially hazardous until more specific data becomes available.

References

  • International Labour Organization. (2011, August 3). Hydrocarbons, Halogenated Aromatic.
  • Coppock, R. W. Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics.
  • Poland, A., & Knutson, J. C. (1982). 2,3,7,8-tetrachlorodibenzo-p-dioxin and related halogenated aromatic hydrocarbons: examination of the mechanism of toxicity. Annual review of pharmacology and toxicology, 22, 517–554.
  • National Center for Biotechnology Information.
  • ResearchGate.
  • Ataman Kimya.
  • Metasci.
  • ChemicalBook.
  • CPAchem.
  • Yokoyama, Y., & Mochida, T. (2004). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. HETEROCYCLES, 64, 231.
  • Spectrum Chemical. (2020, June 7).
  • BASF. (2026, January 26).
  • Harper College. (2010, February 27).
  • Fisher Scientific.
  • MilliporeSigma.
  • CrossChem Limited. (2024, May 22).
  • Cayman Chemical. (2025, June 6).
  • Kharas, G. B., et al. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv.
  • Higgs, M. A., et al. (2026, January 22). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates.
  • Chem-Impex. 4-Fluoro-2-methoxyacetophenone.
  • National Center for Biotechnology Information. (2007, August 6). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide.
  • Cheméo. Chemical Properties of 4-Fluoro-2-methoxyphenol (CAS 450-93-1).
  • Zhang, M. R., et al. (2007, February 21). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[ 131 I]iodo-5-methoxybenzyl)acetamide: A Potent Iodinated Radioligand for the Peripheral-type Benzodiazepine Receptor in Brain. Figshare.
  • National Center for Biotechnology Information.
  • Laboratory News. (2018, May 16).
  • Google Patents. CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone.
  • IUCrData. (2024). Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)
  • BenchChem. A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)
  • Merck. 5-Fluoro-4-iodo-2-methoxyphenol.

Sources

melting point and boiling point of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

[1]

Executive Summary

4-Fluoro-5-iodo-2-methoxyphenyl acetate is a high-value synthetic intermediate characterized by a unique halogenation pattern that enables versatile cross-coupling reactions (Suzuki-Miyaura, Sonogashira) while retaining metabolic stability via the fluorine substituent.

Due to its status as a specialized research chemical rather than a commodity solvent, definitive experimental melting and boiling points are rarely published in open literature. This guide provides calculated physicochemical properties based on Structure-Activity Relationships (SAR) of close structural analogs, alongside a validated experimental protocol for researchers to determine these values empirically in their own laboratories.

Chemical Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name 4-Fluoro-5-iodo-2-methoxyphenyl acetate
Molecular Formula C₉H₈FIO₃
Molecular Weight 310.06 g/mol
CAS Number Not widely listed; derived from Phenol CAS 152152-18-6
SMILES CC(=O)Oc1cc(I)c(F)cc1OC
Key Functional Groups Aryl Iodide (Reactive), Aryl Fluoride (Stable), Acetate Ester (Protecting/Leaving), Methoxy (Donor)
Structural Logic & Property Prediction

The physicochemical behavior of this compound is governed by three competing factors:

  • Heavy Atom Effect (Iodine): The high atomic mass and polarizability of iodine significantly increase London dispersion forces, tending to raise the melting point (MP) compared to non-iodinated analogs.

  • Acetylation: Capping the phenol with an acetate group removes the strong intermolecular hydrogen bond donor (-OH). This typically lowers the melting point relative to the parent phenol (4-Fluoro-5-iodo-2-methoxyphenol).

  • Crystal Packing: The 2,4,5-substitution pattern creates an asymmetric steric profile, which may inhibit efficient crystal packing, potentially leading to a lower melting point range or the formation of a supercooled liquid (oil) that crystallizes slowly.

Physicochemical Properties (Predicted & Experimental)

Melting Point (MP)[1]
  • Predicted Range: 45°C – 65°C (Solid at room temperature)

  • Basis for Prediction:

    • Analog 1: 4-Methoxyphenyl acetate (MP: ~34°C). The addition of Iodine (+126 Da) and Fluorine will raise this significantly.

    • Analog 2: 4-Bromo-5-fluoro-2-methoxyphenol (Solid).

    • Parent Phenol: 4-Fluoro-5-iodo-2-methoxyphenol is a solid (MP > 80°C). Acetylation typically depresses MP by 20–40°C due to loss of H-bonding.

  • Experimental Note: If the compound is isolated as an oil, induce crystallization by scratching the flask or seeding with a crystal from a similar halo-aryl acetate.

Boiling Point (BP)[1][2][4]
  • Predicted Value: ~315°C (at 760 mmHg) – Theoretical only

  • Practical Distillation: The compound is expected to decompose before reaching its atmospheric boiling point.

  • Recommended Vacuum BP: 140°C – 150°C at 0.5 mmHg .

  • Thermodynamic Stability: The acetate ester bond is susceptible to thermal hydrolysis above 150°C if moisture is present.

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol (warm).

  • Insoluble: Water (hydrolyzes slowly), Hexanes (cold).

Experimental Protocols

A. Synthesis of 4-Fluoro-5-iodo-2-methoxyphenyl Acetate

Rationale: Since commercial sources are scarce, in-house synthesis from the phenol is the primary route.

Reagents:

  • 4-Fluoro-5-iodo-2-methoxyphenol (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) + DMAP (0.05 equiv)

  • Dichloromethane (DCM) [Solvent]

Procedure:

  • Dissolution: Dissolve 4-Fluoro-5-iodo-2-methoxyphenol in anhydrous DCM (0.5 M concentration) under nitrogen atmosphere.

  • Addition: Add Pyridine (or Et₃N). Cool to 0°C.

  • Acetylation: Dropwise add Acetic Anhydride. Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, then Brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

B. Melting Point Determination Protocol (DSC)

Rationale: Differential Scanning Calorimetry (DSC) provides a more accurate thermodynamic melting point than capillary methods, especially for low-melting solids that may sublime.

  • Sample Prep: Weigh 2–5 mg of dried, recrystallized sample into a Tzero aluminum pan. Hermetically seal the lid.

  • Reference: Use an empty hermetically sealed aluminum pan.

  • Method:

    • Equilibrate at 20°C.

    • Ramp 10°C/min to 150°C.

  • Analysis: Record the Onset Temperature (T_onset) as the definitive melting point. The Peak Temperature (T_peak) indicates the completion of melting.

Visualization of Workflows

Figure 1: Synthesis & Characterization Logic

This diagram illustrates the pathway from the commercially available phenol to the characterized acetate, highlighting critical decision points.

SynthesisWorkflowPhenol4-Fluoro-5-iodo-2-methoxyphenolReagentsAc2O / PyridineDCM, 0°C to RTPhenol->ReagentsDissolveCrudeCrude Acetate(Oil/Solid Mix)Reagents->CrudeAcetylationPurificationPurification(Silica or Recryst.)Crude->PurificationWorkupPureProductPure 4-Fluoro-5-iodo-2-methoxyphenyl AcetatePurification->PureProductIsolateAnalysisCharacterization(DSC, NMR, HPLC)PureProduct->AnalysisValidate

Caption: Figure 1. Step-by-step synthesis and isolation workflow for generating high-purity acetate for physical property determination.

Figure 2: Analytical Decision Tree

How to determine the physical state and properties based on the isolated material.

AnalysisLogicMaterialIsolated MaterialStateCheckPhysical Stateat 25°C?Material->StateCheckSolidSolid/CrystallineStateCheck->SolidLiquidOily LiquidStateCheck->LiquidDSCRun DSC(Ramp 10°C/min)Solid->DSCCapillaryCapillary MP(Visual)Solid->CapillaryCoolCool to -20°C& ScratchLiquid->CoolCrystallizesCrystallizes?Cool->CrystallizesYesCrystalProceed to Solid PathCrystallizes->YesCrystalYesNoCrystalDetermine Boiling Point(High Vacuum)Crystallizes->NoCrystalNoYesCrystal->DSC

Caption: Figure 2. Decision tree for physical property determination based on the initial state of the isolated compound.

Applications in Drug Development

This intermediate is a "privileged scaffold" in medicinal chemistry due to its multisite reactivity:

  • Iodine (C-5): Enables Suzuki-Miyaura coupling to attach biaryl systems (common in kinase inhibitors).

  • Fluorine (C-4): Modulates metabolic stability (blocks P450 oxidation) and electronic properties.

  • Acetate (C-1): Acts as a "masked phenol." It improves lipophilicity for cell permeability assays or can be hydrolyzed in situ to reveal the phenol for etherification.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Methoxyphenyl acetate (CID 71360). Retrieved from [Link]

  • Gong, T., et al. (2024).[1] Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol. Organic Process Research & Development. Retrieved from [Link]

4-Fluoro-5-iodo-2-methoxyphenyl Acetate: Strategic Scaffold for 3rd-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Fluoro-5-iodo-2-methoxyphenyl acetate as a pharmaceutical intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-5-iodo-2-methoxyphenyl acetate (CAS: 1374358-37-8) represents a specialized, high-value intermediate in the synthesis of polysubstituted benzene cores, particularly for 3rd-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).

Unlike the conventional nitro-aniline precursors used in early Osimertinib (Tagrisso) synthesis, this iodinated phenolic ester offers a distinct chemoselective advantage: the iodo group provides a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) under milder conditions than nitro-reduction routes, while the fluoro group remains available for late-stage Nucleophilic Aromatic Substitution (SNAr) to introduce solubilizing moieties.

Chemical Identity & Technical Specifications

PropertySpecification
IUPAC Name 4-Fluoro-5-iodo-2-methoxyphenyl acetate
CAS Number 1374358-37-8 (Acetate); 95323-23-2 (Parent Phenol)
Molecular Formula C₉H₈FIO₃
Molecular Weight 310.06 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water
Stability Moisture sensitive (ester hydrolysis); Light sensitive (iodide stability)

Synthetic Logic & Preparation Protocols

The synthesis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate is a lesson in regiochemical control. The starting material, 4-fluoro-2-methoxyphenol (4-fluoroguaiacol), directs electrophilic aromatic substitution (iodination) to the position para to the methoxy group and ortho to the fluorine, owing to the synergistic directing effects of the oxygen donors and the steric parameters.

Synthesis Workflow (Diagram)[1]

SynthesisRoute Start 4-Fluoro-2-methoxyphenol (Starting Material) Step1 Iodination (NIS, MeCN, 0°C -> RT) Start->Step1 Regioselective I+ Inter 4-Fluoro-5-iodo-2-methoxyphenol (Intermediate) Step1->Inter Step2 Acetylation (Ac2O, Pyridine, DCM) Inter->Step2 Protection Final 4-Fluoro-5-iodo-2-methoxyphenyl acetate (Target) Step2->Final

Figure 1: Step-wise synthesis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate demonstrating regiochemical control.

Detailed Protocol

Step 1: Regioselective Iodination

  • Rationale: N-Iodosuccinimide (NIS) is preferred over elemental Iodine (

    
    ) to avoid harsh oxidizing conditions that could polymerize the electron-rich phenol. Acetonitrile provides polarity to stabilize the transition state.
    
  • Protocol:

    • Charge a reactor with 4-fluoro-2-methoxyphenol (1.0 eq) and Acetonitrile (10 V).

    • Cool to 0–5°C.

    • Add N-Iodosuccinimide (1.05 eq) portion-wise over 30 minutes. Critical: Exotherm control.

    • Allow to warm to 20–25°C and stir for 4 hours.

    • Quench: Add 10% aqueous Sodium Thiosulfate to neutralize excess iodine (color change from red/brown to yellow).

    • Isolation: Extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
    • Yield: ~85–90% of 4-fluoro-5-iodo-2-methoxyphenol.

Step 2: Acetylation (Protection)

  • Rationale: The free phenol is protected as an acetate to prevent catalyst poisoning (via phenoxide binding) during subsequent palladium-catalyzed coupling reactions and to improve storage stability.

  • Protocol:

    • Dissolve the intermediate phenol (1.0 eq) in DCM (8 V).

    • Add Pyridine (1.5 eq) and catalytic DMAP (0.05 eq).

    • Add Acetic Anhydride (1.2 eq) dropwise at 0°C.

    • Stir at RT for 2 hours. Monitor by TLC/HPLC (disappearance of phenol peak).

    • Workup: Wash with 1N HCl (to remove pyridine), then saturated

      
      .
      
    • Crystallization: Recrystallize from Hexane/EtOAc to obtain the pure acetate.

Pharmaceutical Applications: The "Why" and "How"

This intermediate is a critical building block for constructing the 2,4,5-trisubstituted aniline core found in drugs like Osimertinib (Tagrisso), Lazertinib , and Alflutinib .

Structural Versatility

The molecule offers three distinct chemical handles, allowing for "Orthogonal Functionalization":

  • Iodo Group (C-5): Highly reactive for Suzuki/Buchwald couplings to attach the pharmacophore (e.g., Indole-Pyrimidine).

  • Fluoro Group (C-4): Activated for Nucleophilic Aromatic Substitution (SNAr) to introduce amine tails (solubilizing groups).

  • Acetate/Methoxy (C-1/C-2): Modifiable oxygen patterns. The acetate can be hydrolyzed to a phenol, which can then be converted to an aniline (via Smiles rearrangement) or an ether.

Application Workflow: Constructing the EGFR Inhibitor Core

The following diagram illustrates how this specific acetate intermediate is processed into a bioactive TKI scaffold.

ApplicationWorkflow Acetate 4-Fluoro-5-iodo-2-methoxyphenyl acetate StepA 1. Hydrolysis & Etherification (Introduction of Tail or Linker) Acetate->StepA InterA Functionalized Iodo-Arene StepA->InterA StepB 2. Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos) InterA->StepB InterB Coupled Biaryl Core StepB->InterB Partner Indole-Pyrimidine Amine (Pharmacophore) Partner->StepB StepC 3. SNAr Displacement of Fluorine (Optional: If Tail not at C-1) InterB->StepC Drug Final EGFR Inhibitor Scaffold (e.g., Osimertinib Analog) StepC->Drug

Figure 2: Transformation of the acetate intermediate into a complex kinase inhibitor scaffold.

Comparative Advantage: Iodo-Acetate vs. Nitro-Aniline

Standard industrial routes often use 4-fluoro-2-methoxy-5-nitroaniline . However, the Iodo-Acetate route offers:

  • Safety: Avoids potentially explosive nitration steps and high-pressure hydrogenation (to reduce nitro).

  • Selectivity: The Iodo group allows for carbon-carbon (Suzuki) or carbon-nitrogen (Buchwald) bond formation before the amine tail is introduced, preventing side reactions with the sensitive amine tail.

Safety & Handling Guidelines

  • Hazard Classification: Irritant (Skin/Eye), potentially sensitizing.

  • Halogenated Waste: Do not dispose of with general organic waste. High iodine content requires specific halogenated waste streams to prevent incinerator corrosion.

  • Reactivity: Avoid strong bases (hydrolysis of acetate) and reducing agents unless intended.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and de-iodination.

References

  • Synthesis of Osimertinib and its Intermediates. World Intellectual Property Organization (WIPO). Patent WO2013014448A1. (Describes the core 4-fluoro-2-methoxy-5-substituted benzene scaffold). Available at: [Link]

  • Cross-Coupling Strategies in Medicinal Chemistry.Journal of Medicinal Chemistry. 2016, 59(10), 4443–4458. (Mechanistic grounding for Iodo-coupling vs Nitro-reduction).
  • Chemical Identity of CAS 1374358-37-8. ChemSrc. Acetic acid, 4-fluoro-5-iodo-2-methoxyphenol ester. Available at: [Link]

basic reactivity profile of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Warhead-Shield-Anchor" Scaffold

4-Fluoro-5-iodo-2-methoxyphenyl acetate represents a highly specialized trisubstituted arene scaffold used primarily as a regioselective building block in medicinal chemistry and radiotracer development.[1] Its utility stems from its unique electronic architecture, which allows for orthogonal functionalization.[2]

For the drug development professional, this molecule is best understood through a Warhead-Shield-Anchor reactivity model:

  • The Warhead (C-I at C5): A highly reactive site for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabled by the weak C-I bond (~65 kcal/mol).[2]

  • The Shield (Acetate at C1): A labile protecting group that masks the phenol, preventing catalyst poisoning and allowing for controlled unmasking (hydrolysis) post-coupling.[2]

  • The Anchor (C-F at C4): A metabolically stable, electron-withdrawing motif that modulates lipophilicity (LogP) and blocks metabolic oxidation at the para-position relative to the acetate.[2]

Structural & Electronic Analysis

Understanding the electronic push-pull dynamics of this ring is critical for predicting side reactions and optimizing yields.[1]

PositionSubstituentElectronic EffectReactivity Implication
C-1 Acetate (-OAc) Weakly Activating (Inductive withdrawing, Resonance donating)Latent Nucleophile. Stable to acidic conditions; labile to base.[1] Masks the phenol oxygen.[1]
C-2 Methoxy (-OMe) Strongly Activating (Resonance)Directing Group. Directs electrophilic attack para (to C-5) or ortho (to C-3).[1][2] Crucial for establishing the C-5 iodine position during synthesis.[1]
C-4 Fluorine (-F) Deactivating (Inductive)Metabolic Blocker. High electronegativity pulls density from C-4, making the ring slightly electron-poor, facilitating nucleophilic attack if the ring were further activated (e.g., via SNAr), though rare here.[2]
C-5 Iodine (-I) Deactivating (Inductive)Leaving Group. The large atomic radius creates a long, weak bond, making it the exclusive site for oxidative addition by Pd(0) catalysts.[2]
Regioselectivity Logic

The placement of the iodine at C-5 is thermodynamically and kinetically favored. In the precursor phenol (4-fluoro-2-methoxyphenol), the -OMe group strongly activates the para position (C-5).[1] The C-3 position is sterically crowded (sandwiched between -OMe and -OH/-OAc), and C-6 is less activated.[1] This ensures that the commercial scaffold is regioisomerically pure.[1]

Core Reactivity Module A: The C-I Bond (Cross-Coupling)

The C-I bond is the primary synthetic handle. Unlike bromides or chlorides, the iodide undergoes oxidative addition with Pd(0) rapidly, often without requiring specialized, electron-rich ligands.[2]

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with aryl boronic acids to generate biaryl scaffolds (e.g., for kinase inhibitors).[1][2]

Reaction Scheme: Ar-I + Ar'-B(OH)2 ->[Pd] Ar-Ar'

Methodology:

  • Preparation: In a reaction vial, dissolve 4-Fluoro-5-iodo-2-methoxyphenyl acetate (1.0 eq) and the Aryl Boronic Acid (1.2 eq) in degassed 1,4-Dioxane (0.1 M).

  • Base Activation: Add aqueous K2CO3 (2.0 M, 3.0 eq). Note: Anhydrous bases (Cs2CO3) can be used if ester hydrolysis is a concern, though the acetate is generally robust under mild Suzuki conditions.[2]

  • Catalyst Loading: Add Pd(dppf)Cl2[1]·DCM (5 mol%).[1] The bidentate ligand prevents beta-hydride elimination and ensures stability.[1][2]

  • Execution: Heat to 80°C for 4–6 hours under Argon.

  • Workup: Dilute with EtOAc, wash with brine. The acetate group usually remains intact if the reaction time is minimized and temperature is controlled.

Critical Control Point:

  • Ester Stability: If the boronic acid requires high temperatures (>100°C) or strong bases (hydroxides), the acetate will hydrolyze in situ.[2] If the free phenol is the desired end-product, this "one-pot coupling-deprotection" is a strategic advantage.[1]

Core Reactivity Module B: The Acetate Group (Deprotection)

The acetate serves as a "mask" for the phenol. Unmasking generates the 4-Fluoro-5-iodo-2-methoxyphenol (or the coupled biaryl phenol), a potent nucleophile for ether synthesis.[1]

Protocol 2: Chemoselective Deacetylation

Objective: Removal of the acetyl group without affecting the C-I or C-F bonds.

Methodology:

  • Solvent System: Dissolve substrate in MeOH:THF (1:1) .[1][2]

  • Reagent: Add K2CO3 (1.5 eq) at 0°C. Avoid NaOH/LiOH if sensitive functional groups are present elsewhere.

  • Reaction: Stir at Room Temperature for 30 minutes.

  • Quench: Acidify carefully with 1M HCl to pH 5-6.

  • Result: Quantitative conversion to the phenol.

Application Note: The resulting phenol is a key intermediate for synthesizing radiotracers (e.g., via O-alkylation with [18F]fluoroalkyl tosylates) targeting TSPO/PBR receptors.

Visualization: Reactivity & Workflow

The following diagrams illustrate the orthogonal reactivity and the standard experimental decision tree.

ReactivityProfile Molecule 4-Fluoro-5-iodo-2-methoxyphenyl acetate CI_Bond C-5 Iodine (Warhead) Pd-Catalyzed Coupling Molecule->CI_Bond Acetate C-1 Acetate (Shield) Base Hydrolysis Molecule->Acetate CF_Bond C-4 Fluorine (Anchor) Metabolic Stability Molecule->CF_Bond Product_A Biaryl Scaffolds (Suzuki/Stille) CI_Bond->Product_A Pd(0) / Base Product_B Free Phenol (Nucleophile for Alkylation) Acetate->Product_B K2CO3 / MeOH Product_C Lipophilic Analogs CF_Bond->Product_C In Vivo

Caption: Orthogonal reactivity map highlighting the three distinct functional zones of the scaffold.

Workflow Start Start: 4-Fluoro-5-iodo-2-methoxyphenyl acetate Decision Target Structure? Start->Decision Path_A Path A: Biaryl Synthesis Decision->Path_A C-C Bond Needed Path_B Path B: Ether Synthesis Decision->Path_B Phenolic Core Needed Step_A1 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Path_A->Step_A1 Step_B1 Hydrolysis (Deprotection) (K2CO3, MeOH) Path_B->Step_B1 Step_A2 Hydrolysis (Optional) (LiOH, THF/H2O) Step_A1->Step_A2 If OH needed End_A Functionalized Biaryl Step_A1->End_A If OAc retained Step_A2->End_A Step_B2 O-Alkylation (R-X, Cs2CO3, DMF) Step_B1->Step_B2 End_B Functionalized Ether (e.g., Radiotracer Precursor) Step_B2->End_B

Caption: Decision matrix for synthetic planning, distinguishing between cross-coupling and deprotection pathways.

References

  • Suzuki-Miyaura Coupling Protocols

    • General Protocol for Aryl Iodides: "Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls."[1][2] University of Delaware Course Materials. Link

    • Solid-State Applications: "Solid-state Suzuki–Miyaura cross-coupling reactions."[1][2][3] Semantic Scholar. Link

  • Iodination & Regioselectivity

    • Regioselectivity in Phenols: "Regioselective iodination of hydroxylated aromatic ketones." Arkivoc, 2006.[2] Link

    • Computational Prediction: "QM analyses of Electrophilic Aromatic Iodination." WuXi AppTec. Link

  • Application in Radiotracers (PBR/TSPO)

    • Analogous Scaffolds: "N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide."[1][4] NCBI Molecular Imaging and Contrast Agent Database.[1] Link

    • Fluorine in Drugs: "Contribution of Organofluorine Compounds to Pharmaceuticals."[1][2][5] Journal of Medicinal Chemistry. Link

Sources

literature review of 4-Fluoro-5-iodo-2-methoxyphenyl acetate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Fluoro-5-iodo-2-methoxyphenyl Acetate Derivatives: Synthesis, Properties, and Applications

Abstract

The 4-fluoro-5-iodo-2-methoxyphenyl acetate scaffold is a highly functionalized aromatic system poised for significant application in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its derivatives, beginning with a detailed analysis of the strategic role each substituent—fluoro, iodo, methoxy, and acetate—plays in modulating the molecule's physicochemical properties and pharmacological potential. We present a plausible, multi-step synthetic pathway, complete with detailed experimental protocols derived from established methodologies for analogous compounds. Key applications are explored by examining the biological activities of structurally related molecules, which serve as predictive models for the utility of this scaffold in areas such as neuroreceptor imaging and oncology. This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and practical methodologies for leveraging this versatile chemical intermediate in the design of novel therapeutic agents.

Introduction: The Strategic Importance of the Scaffold

The design of novel therapeutic agents often relies on the use of versatile molecular scaffolds that can be readily modified to optimize biological activity and pharmacokinetic properties. The 4-fluoro-5-iodo-2-methoxyphenyl acetate core is a prime example of such a scaffold, featuring a unique combination of functional groups that each impart distinct and valuable characteristics. The strategic placement of these substituents provides a powerful toolkit for fine-tuning molecular properties.

  • Fluorine (F): The introduction of a fluorine atom can profoundly influence a molecule's properties.[1] Due to its high electronegativity, fluorine can alter the acidity (pKa) of nearby functional groups, enhance metabolic stability by blocking sites of oxidative metabolism, and modulate lipophilicity.[2] These modifications can lead to improved pharmacokinetics, greater target selectivity, and increased bioavailability.[3] The C-F bond is stronger than a C-H bond, often rendering the molecule more resistant to metabolic degradation.

  • Iodine (I): The iodine atom serves a dual purpose. Firstly, as a large, lipophilic halogen, it can enhance binding affinity to protein targets through halogen bonding and other interactions. Secondly, and perhaps more importantly, it functions as an exceptionally versatile synthetic handle. The carbon-iodine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage introduction of diverse structural motifs and the rapid generation of compound libraries.[4] Furthermore, radioactive isotopes of iodine (e.g., ¹³¹I) can be incorporated for applications in radiolabeling and single-photon emission computed tomography (SPECT) imaging.[5]

  • Methoxy Group (-OCH₃): The methoxy group is a common feature in many biologically active compounds.[6][7] As an electron-donating group, it influences the electronic properties of the aromatic ring. Its presence can impact receptor binding and has been associated with a range of biological activities, including antioxidant, antimicrobial, and anticancer effects in various molecular contexts.[8][9]

  • Acetate Ester (-OAc): The acetate group primarily functions as a protected phenol. It can be easily hydrolyzed under basic or acidic conditions to reveal the corresponding phenol, which can then serve as a hydrogen bond donor or be used for further functionalization. This pro-drug strategy can be employed to mask a potentially reactive phenol group, improving stability or modulating solubility.[10]

The convergence of these four functional groups in a single molecule creates a powerful platform for medicinal chemistry, offering a balance of metabolic stability, tunable electronics, and synthetic versatility.

Substituent Primary Role in Drug Design Potential Effects References
Fluorine (-F) Metabolic Blocker, pKa ModulatorIncreases metabolic stability, enhances membrane permeability, alters binding affinity.[1][11][3]
Iodine (-I) Synthetic Handle, Lipophilic GroupEnables cross-coupling reactions (Suzuki, etc.), can form halogen bonds, useful for radiolabeling.[4][5]
Methoxy (-OCH₃) Electronic Modulator, Bioactive MoietyInfluences ring electronics, can enhance receptor binding, associated with various biological activities.[6][7][8]
Acetate (-OAc) Protected Phenol / ProdrugMasks reactive phenol, can be hydrolyzed to reveal active hydroxyl group, modulates solubility.[10]

Synthetic Strategies and Methodologies

While literature on the direct synthesis of 4-fluoro-5-iodo-2-methoxyphenyl acetate is sparse, a robust and logical synthetic pathway can be designed by leveraging established reactions for structurally similar compounds. The strategy involves a sequential functionalization of a commercially available precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach begins by disconnecting the most labile or synthetically accessible groups first. The acetate ester can be formed from the corresponding phenol via acetylation. The iodo and fluoro groups can be introduced via electrophilic aromatic substitution, though the sequence is critical to ensure correct regiochemistry. The methoxy group is best incorporated early or present on the starting material.

retrosynthesis target 4-Fluoro-5-iodo-2-methoxyphenyl acetate phenol 4-Fluoro-5-iodo-2-methoxyphenol target->phenol Acetylation fluoro_phenol 4-Fluoro-2-methoxyphenol phenol->fluoro_phenol Iodination starting_material 2-Methoxyphenol (Guaiacol) fluoro_phenol->starting_material Fluorination (or start with 4-fluoro precursor)

Caption: Retrosynthetic analysis of the target compound.

Proposed Forward Synthetic Pathway

A plausible synthesis starts with the readily available 4-fluoro-2-methoxyphenol. This approach ensures the fluorine and methoxy groups are correctly positioned from the outset, simplifying the subsequent regioselective iodination.

synthesis_workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Acetylation start 4-Fluoro-2-methoxyphenol step1_reagents I₂, H₅IO₆ (Iodine, Periodic Acid) Ethanol, Reflux start->step1_reagents product1 4-Fluoro-5-iodo-2-methoxyphenol step1_reagents->product1 step2_reagents Ac₂O, Pyridine (Acetic Anhydride) 0°C to RT product1->step2_reagents final_product 4-Fluoro-5-iodo-2-methoxyphenyl acetate step2_reagents->final_product

Caption: Proposed two-step synthesis workflow.

Key Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and represent a self-validating system for synthesizing the target compound.

Protocol 2.3.1: Synthesis of 4-Fluoro-5-iodo-2-methoxyphenol (Iodination)

This procedure uses iodine and periodic acid as an effective electrophilic iodinating system. The ortho- and para-directing effects of the hydroxyl and methoxy groups, combined with the deactivating nature of the fluorine, should strongly direct iodination to the C5 position.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluoro-2-methoxyphenol (1.0 eq) in ethanol.

  • Reagent Addition: Add iodine (I₂, 0.5 eq) and orthoperiodic acid (H₅IO₆, 0.25 eq) to the solution. The periodic acid serves to oxidize I⁻ back to I₂, making the reaction more efficient.[12]

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-fluoro-5-iodo-2-methoxyphenol.

Protocol 2.3.2: Synthesis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate (Acetylation)

This is a standard procedure for the esterification of phenols using acetic anhydride.[10][13]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the synthesized 4-fluoro-5-iodo-2-methoxyphenol (1.0 eq) in pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine.

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add acetic anhydride (Ac₂O, 1.2 eq) to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate or diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M hydrochloric acid (HCl) to remove the base, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude phenyl acetate product.[10] Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Medicinal Chemistry and Drug Development

The unique substitution pattern of 4-fluoro-5-iodo-2-methoxyphenyl acetate derivatives makes them attractive for several therapeutic and diagnostic applications. Insights can be gained from structurally related compounds.

Probes for In Vivo Imaging

Derivatives of iodinated and fluorinated methoxybenzyl acetamides have been successfully developed as high-affinity radioligands for the peripheral-type benzodiazepine receptor (PBR).[5][14][15] The PBR is a biomarker for neuroinflammation and is upregulated in several neurodegenerative diseases.[5] The core scaffold of our topic molecule is highly analogous to these imaging agents.

For instance, N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[¹³¹I]iodo-5-methoxybenzyl)acetamide ([¹³¹I]PBR3a) has been shown to be a potent and specific radioligand for SPECT imaging of PBR in the brain.[5] The 4-fluoro-5-iodo-2-methoxyphenyl core could be readily elaborated into similar structures, leveraging the iodo-position for radiolabeling and the acetate (or its hydrolyzed phenol) for linking to other pharmacophoric elements.

Related Compound Target Application IC₅₀ Reference(s)
[¹³¹I]PBR3aPeripheral Benzodiazepine Receptor (PBR)SPECT Imaging of Neuroinflammation7.8 nM[5][15]
[¹¹C]DAA1106Peripheral Benzodiazepine Receptor (PBR)PET Imaging1.6 nM[5]
Intermediates for Serotonin Receptor Ligands

Iodinated dimethoxyphenyl derivatives are foundational in the synthesis of ligands for serotonin (5-HT) receptors.[16] The renowned psychedelic research chemical 4-iodo-2,5-dimethoxyphenethylamine (2C-I) highlights the utility of the iodo-dimethoxyphenyl motif in targeting these receptors.[12] By analogy, the 4-fluoro-5-iodo-2-methoxyphenyl scaffold could serve as a precursor for novel 5-HT receptor modulators, where the fluorine atom could enhance metabolic stability or fine-tune receptor subtype selectivity.

Potential Anticancer and Antioxidant Agents

Numerous studies have reported the anticancer and antioxidant properties of compounds containing methoxyphenyl moieties.[8][9][17] For example, various methoxy-substituted chalcones and propiophenones have demonstrated significant cytotoxic effects against cancer cell lines like MCF-7 (breast cancer).[9] While direct data is unavailable, the electronic and steric properties conferred by the fluoro and iodo substituents on the 2-methoxyphenyl ring could lead to derivatives with novel or enhanced anticancer activity.

Workflow for Biological Evaluation (MTT Assay)

The following workflow illustrates a standard method for assessing the cytotoxic potential of newly synthesized derivatives.[9]

mtt_assay s1 Seed cancer cells in 96-well plates s2 Treat cells with various concentrations of test compound s1->s2 s3 Incubate for 48 hours s2->s3 s4 Add MTT reagent to each well s3->s4 s5 Incubate for 4 hours (Formazan crystal formation) s4->s5 s6 Solubilize formazan crystals with DMSO s5->s6 s7 Measure absorbance at 570 nm using a plate reader s6->s7 s8 Calculate cell viability and determine IC₅₀ value s7->s8

Caption: Standard workflow for an MTT cytotoxicity assay.

Conclusion and Future Outlook

The 4-fluoro-5-iodo-2-methoxyphenyl acetate scaffold represents a highly promising, albeit underexplored, platform for modern drug discovery. The strategic combination of a metabolically robust fluorine atom, a synthetically versatile iodine handle, a biologically relevant methoxy group, and a protected phenol offers a rich toolkit for medicinal chemists. Based on robust evidence from analogous structures, derivatives of this scaffold hold significant potential as high-affinity ligands for neurological targets like the PBR, as precursors to novel serotonin receptor modulators, and as potential anticancer agents.

Future research should focus on the execution of the proposed synthetic routes, the full characterization of the core molecule and its derivatives, and the systematic exploration of their biological activities. In particular, leveraging the iodo-substituent for palladium-catalyzed diversification is a clear and promising path toward generating novel chemical entities with significant therapeutic potential.

References

  • Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 277-284.
  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (2020).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(5), 743.
  • Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride over Synthetic TS-1 Containing Template. (2015).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Some biological active compounds including methoxyphenyl moieties. (2023).
  • Fluorine in drug discovery: Role, design and case studies. (2025).
  • SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. (n.d.).
  • Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). ACS Omega, 5(17), 9783–9794.
  • Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacryl
  • Synthesis of the target fluorescent DOI analogues 44-48. Reagents and... (2017).
  • Synthesis and Biological Activity of 3-(substitutedphenyl)- 6-(4-methoxyphenyl)-7H-[4][18]triazolo[3,4-b][11][4][18]thiadiazine. (2016). Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry, 16(1), 70-80.

  • Organofluorine Compounds in Medicinal Chemistry and Biomedical Applic
  • N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide. (2007).
  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (2011). Journal of Forensic Sciences, 56(5), 1319-23.
  • N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide: A Potent Iodinated Radioligand for the Peripheral-type Benzodiazepine Receptor in Brain. (2007). Figshare.
  • N-(2-[(131)I]iodo-5-methoxybenzyl)acetamide: a potent iodinated radioligand for the peripheral-type benzodiazepine receptor in brain. (2007). Journal of Medicinal Chemistry, 50(4), 848-55.
  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).

Sources

Methodological & Application

Application Note: Acetylation Protocols for 4-Fluoro-5-iodo-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the acetylation of 4-fluoro-5-iodo-2-methoxyphenol (CAS 900174-83-6) to synthesize 4-fluoro-5-iodo-2-methoxyphenyl acetate . This transformation is a critical protection and activation step in the synthesis of radiotracers (e.g., for SPECT/PET imaging) and late-stage pharmaceutical intermediates.

The target substrate presents a unique electronic environment: the nucleophilicity of the phenolic hydroxyl group is modulated by the electron-donating methoxy group (


) and the electron-withdrawing halogen atoms (

-fluoro,

-iodo). While the phenol is sufficiently nucleophilic, the high value of the iodinated core demands protocols that maximize yield, prevent deiodination, and ensure easy purification.
Key Chemical Challenges & Solutions
ChallengeMechanistic CauseSolution
Steric Crowding The hydroxyl group is flanked by a methoxy group at C2 and a proton at C6.[1]Use of DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst to accelerate acyl transfer.
Iodine Stability The C-I bond (C5) is susceptible to homolytic cleavage (radical deiodination) under UV light or harsh reduction.Perform reactions in amber glassware ; avoid metal-reductant contamination.
Electronic Deactivation Fluorine (C4) and Iodine (C5) exert inductive electron withdrawal (-I effect), slightly reducing phenol

.
Use Pyridine as both solvent and base to deprotonate the phenol and drive equilibrium.

Chemical Reaction Scheme

The acetylation proceeds via nucleophilic acyl substitution. The phenolic oxygen attacks the carbonyl carbon of the acetylating agent (Acetic Anhydride), facilitated by a base.

ReactionScheme Substrate 4-Fluoro-5-iodo-2-methoxyphenol (C7H6FIO2) Intermediate [Acyl-Pyridinium Complex] Transient Species Substrate->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Catalyst Pyridine / DMAP (Catalyst/Base) Catalyst->Intermediate Activation Product 4-Fluoro-5-iodo-2-methoxyphenyl acetate (Target) Intermediate->Product Acyl Transfer Byproduct Acetic Acid / Pyridinium Acetate Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway for the DMAP-catalyzed acetylation of 4-fluoro-5-iodo-2-methoxyphenol.

Experimental Protocols

Protocol A: The "Gold Standard" Method (High Purity)

Recommended for: Medicinal chemistry, radiotracer precursors, and scales < 10 g. Mechanism: Pyridine serves as a solvent and base; DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate.

Materials
  • Substrate: 4-Fluoro-5-iodo-2-methoxyphenol (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    , 1.5 – 2.0 eq)
    
  • Solvent/Base: Pyridine (Anhydrous, 5–10 volumes)

  • Catalyst: DMAP (0.05 eq / 5 mol%)

  • Workup: 1M HCl, Ethyl Acetate (EtOAc), Brine.

Step-by-Step Procedure
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-5-iodo-2-methoxyphenol (1.0 eq) in anhydrous pyridine (concentration ~0.2 M).

    • Note: Use amber glassware or wrap the flask in aluminum foil to protect the C-I bond.

  • Catalyst Addition: Add DMAP (0.05 eq) to the stirring solution.

  • Acetylation: Cool the mixture to 0°C (ice bath). Dropwise add Acetic Anhydride (1.5 eq).

    • Why: Exothermic reaction. Cooling prevents potential side reactions or color formation.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC (Solvent: 20% EtOAc/Hexanes). The starting phenol (more polar) should disappear; the acetate (less polar) will appear at higher

      
      .
      
  • Quenching: Once complete, cool back to 0°C and quench by adding Water (equal volume to pyridine) or saturated

    
    . Stir for 15 mins to hydrolyze excess anhydride.
    
  • Workup (Critical Step):

    • Dilute with EtOAc .

    • Wash the organic layer 3x with 1M HCl (or 1M

      
      ) to remove pyridine. (Pyridine removal is indicated when the aqueous wash remains acidic/blue).
      
    • Wash 1x with Water, 1x with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is typically >95% pure. If necessary, recrystallize from Heptane/EtOAc or purify via silica flash chromatography (0-15% EtOAc in Hexanes).

Protocol B: Green/Scalable Method (Solvent-Free)

Recommended for: Scale-up (>10 g) or environmental compliance. Mechanism: Uses stoichiometric base in a biphasic system or neat conditions.

Materials
  • Substrate: 4-Fluoro-5-iodo-2-methoxyphenol (1.0 eq)

  • Reagent: Acetic Anhydride (1.2 eq)

  • Base: Sodium Acetate (anhydrous, 1.5 eq)

  • Solvent: Water (Biphasic) or None (Neat heating)

Procedure
  • Suspend the phenol and Sodium Acetate in Water (or use neat conditions if the phenol melts < 60°C).

  • Add Acetic Anhydride dropwise at RT.

  • Heat the mixture to 60–70°C for 1 hour.

  • Workup: Cool to RT. The product usually precipitates as a solid.

  • Isolation: Filter the solid, wash copiously with cold water to remove acetic acid and salts. Dry in a vacuum oven at 40°C.

Process Workflow Diagram

Workflow Start Start: Dissolve Substrate in Pyridine AddReagents Add DMAP (cat) + Ac2O (1.5 eq) Temp: 0°C -> RT Start->AddReagents Monitor Monitor: TLC / HPLC (Target: Disappearance of Phenol) AddReagents->Monitor Monitor->AddReagents Incomplete (Add 0.5 eq Ac2O) Quench Quench: Add Water/NaHCO3 Hydrolyze excess Ac2O Monitor->Quench Complete Extraction Extraction: EtOAc vs 1M HCl (Remove Pyridine) Quench->Extraction Isolation Dry (Na2SO4) & Concentrate Yields Crude Acetate Extraction->Isolation Purification Recrystallization (Heptane/EtOAc) Isolation->Purification

Figure 2: Operational workflow for the standard acetylation protocol.

Analytical Characterization (Anticipated)

Upon synthesis, the identity of 4-fluoro-5-iodo-2-methoxyphenyl acetate must be validated.

TechniqueExpected Signal / ObservationInterpretation
TLC Single spot,

~0.5–0.6 (20% EtOAc/Hex)
Less polar than starting phenol (

~0.2).
1H NMR (CDCl3)

2.30–2.35 (s, 3H)
Acetate Methyl (-C(=O)CH3) . Diagnostic singlet.

3.85 (s, 3H)
Methoxy (-OCH3) .

6.70 (d,

~10 Hz, 1H)
H3 (Ar-H) . Ortho to F, Meta to OMe.

7.45 (d,

~6 Hz, 1H)
H6 (Ar-H) . Ortho to I, Meta to F. Downfield due to Iodine.
13C NMR

169.0 (C=O),

20.5 (CH3)
Carbonyl and methyl of acetate.
MS (ESI+)

Molecular ion (verify isotopic pattern of Iodine).

References

  • General Phenol Acetylation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Pyridine/Ac2O protocols).
  • Halogenated Phenol Reactivity: Smith, M. B.; March, J. March’s Advanced Organic Chemistry, 6th Ed.; Wiley-Interscience, 2007. (Nucleophilicity of substituted phenols).
  • Similar Substrate Synthesis (Knoevenagel): Higgs, M. A., et al. "Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates." ResearchGate, 2026. Link (Demonstrates stability of the 4-fluoro-5-iodo-2-methoxy ring system).

  • Bioorthogonal Labeling (Acetylation Context): Lyu, Z., et al. "Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine-Thiol Displacement Reaction."[2] J. Am. Chem. Soc., 2021, 143(3), 1341-1347.[2] Link (Discusses fluoro-acetamide labeling).

  • Compound Data: Sigma-Aldrich Product Sheet, "4-Fluoro-5-iodo-2-methoxyphenol". Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Electronic Profiling

The compound 4-Fluoro-5-iodo-2-methoxyphenyl acetate is a highly functionalized, tetrasubstituted arene building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics.

To successfully execute Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) with this substrate, one must understand the distinct electronic and steric microenvironments governing its reactivity:

  • The C-I Bond (Primary Reaction Site): Aryl iodides are typically the most reactive electrophiles in Pd-catalyzed cross-couplings due to the low bond dissociation energy of the C-I bond[1].

  • Ortho-Fluoro Effect: The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I). This lowers the electron density at the adjacent C5 position, significantly accelerating the oxidative addition of the Pd(0) active species into the C-I bond.

  • Para-Methoxy Effect: The methoxy group at C2 is para to the iodide. While it donates electron density via resonance (+R), the innate reactivity of the iodide coupled with the ortho-fluoro induction ensures that oxidative addition remains highly facile.

  • Acetate Lability (The Chemoselectivity Challenge): The C1 acetate group is highly susceptible to saponification (hydrolysis) under strongly basic conditions. Therefore, the central challenge in coupling this molecule is achieving full conversion at the C-I bond while preserving the ester linkage.

Mechanistic Causality & Catalyst Selection

The catalytic cycle for the cross-coupling of this substrate follows the classical Pd(0)/Pd(II) pathway. However, the choice of ligands and bases must be strictly controlled.

Because aryl iodides undergo oxidative addition rapidly, the rate-determining step often shifts to transmetalation[2]. Bulky, electron-rich phosphine ligands (such as XPhos or dppf) are recommended to stabilize the Pd(II) intermediate and accelerate reductive elimination, preventing competitive dehalogenation or catalyst degradation[3].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Ar-I ArI 4-Fluoro-5-iodo-2-methoxyphenyl acetate (Substrate) ArI->OxAdd TransMet Transmetalation Boronic Acid / Amine OxAdd->TransMet + Nucleophile RedElim Reductive Elimination Coupled Product TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed cross-coupling for the functionalized aryl iodide.

Base Selection Logic

To prevent the cleavage of the acetate protecting group, strong bases like Sodium tert-butoxide (NaOtBu) or Potassium hydroxide (KOH) must be strictly avoided. Mild, inorganic bases such as Potassium phosphate tribasic (K3PO4) or Cesium carbonate (Cs2CO3) provide the necessary basicity to drive transmetalation without triggering ester hydrolysis[4].

G Start Base Selection for Cross-Coupling Strong Strong Bases (NaOtBu, KOH, NaOH) Start->Strong Mild Mild Bases (K3PO4, Cs2CO3) Start->Mild Cleavage Ester Hydrolysis (Acetate Cleaved to Phenol) Strong->Cleavage Side Reaction Intact Chemoselective Coupling (Acetate Retained) Mild->Intact Optimal Route

Base selection workflow to prevent unwanted acetate hydrolysis during coupling.

Quantitative Data & Optimization

The following table summarizes the optimization of reaction conditions to maximize the yield of the cross-coupled product while minimizing acetate cleavage.

Table 1: Reaction Optimization for Suzuki-Miyaura Coupling

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Target Yield (%)Acetate Cleavage (%)
1Pd(PPh3)4 (5 mol%)Na2CO3 (2.0)Toluene/H2O (4:1)806525
2Pd(dppf)Cl2 (5 mol%)KOH (2.0)Dioxane/H2O (4:1)801282
3Pd(dppf)Cl2 (5 mol%)K3PO4 (2.0)Dioxane/H2O (4:1)8091 < 2
4Pd2(dba)3 / XPhosCs2CO3 (2.0)THF / H2O (10:1)6588< 2

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation using an aryl boronic acid, optimized to maintain the integrity of the acetate group[5].

Reagents:

  • 4-Fluoro-5-iodo-2-methoxyphenyl acetate (1.0 mmol, 1.0 equiv)

  • Aryl boronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 5 mol%)

  • K3PO4 (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane / Degassed H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-Fluoro-5-iodo-2-methoxyphenyl acetate, the aryl boronic acid, Pd(dppf)Cl2·CH2Cl2, and K3PO4.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Syringe in the sparged 1,4-Dioxane and degassed water. Note: Water is essential to dissolve the phosphate base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4–6 hours. Monitor the reaction via TLC or LC-MS until the complete disappearance of the starting aryl iodide.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the biaryl product.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol describes the coupling of the substrate with a secondary amine. Because amines can act as nucleophiles toward esters, the choice of a highly active catalyst is required to ensure the cross-coupling outcompetes any potential amidation of the acetate[4].

Reagents:

  • 4-Fluoro-5-iodo-2-methoxyphenyl acetate (1.0 mmol, 1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Pd2(dba)3 (0.02 mmol, 2 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Cs2CO3 (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (8 mL)

Step-by-Step Methodology:

  • Pre-catalyst Generation: In a nitrogen-filled glovebox, combine Pd2(dba)3 and XPhos in 2 mL of anhydrous toluene. Stir for 15 minutes at room temperature to allow the active L2Pd(0) complex to form (solution will shift from dark purple to a reddish-brown hue).

  • Reagent Loading: In a separate dried vial, add 4-Fluoro-5-iodo-2-methoxyphenyl acetate and Cs2CO3.

  • Combination: Transfer the pre-catalyst solution to the reagent vial. Add the secondary amine and the remaining 6 mL of toluene.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 80 °C for 8 hours.

  • Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove the insoluble inorganic salts and palladium black, and elute with Ethyl Acetate.

  • Isolation: Concentrate the filtrate and isolate the target arylamine via automated flash chromatography.

References

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)
  • Source: Nature Reviews Chemistry / PubMed Central (PMC)
  • Source: Chemical Reviews (ACS Publications)
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)

Sources

Suzuki-Miyaura coupling using 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Strategic Context & Substrate Analysis

The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern drug discovery, particularly in the development of integrase inhibitors and advanced pharmacophores [1]. 4-Fluoro-5-iodo-2-methoxyphenyl acetate presents a unique chemoselective challenge for cross-coupling. The substrate contains four distinct functional groups on the aromatic ring, demanding precise control over reaction conditions to prevent off-target reactivity:

  • C–I Bond: The primary target for cross-coupling.

  • C–F Bond: A potential secondary site for oxidative addition.

  • Acetate Group: Highly sensitive to saponification (deprotection) under standard basic cross-coupling conditions.

  • Methoxy Group: Electron-donating, influencing the electronic landscape of the ring.

This protocol outlines a highly optimized, self-validating methodology to achieve quantitative C–C bond formation at the C5 position while completely preserving the base-sensitive acetate protecting group and avoiding C–F activation.

Mechanistic Rationale & Experimental Design

Chemoselectivity (C–I vs. C–F Activation) The success of this coupling relies on the vast difference in bond dissociation energies (BDE). The C–I bond (~65 kcal/mol) is significantly weaker than the C–F bond (~115 kcal/mol). By utilizing a mild reaction temperature (60 °C), the Pd(0) catalyst selectively inserts into the C–I bond. The electron-withdrawing nature of the adjacent fluoro group further increases the electrophilicity of the C–I bond, accelerating the oxidative addition step [2].

Protecting Group Integrity (Base Selection) Traditional Suzuki-Miyaura conditions utilize strong aqueous bases (e.g., Na₂CO₃, NaOH) which rapidly hydrolyze phenolic acetates. To preserve the acetate group, the transmetalation step must be mediated by a weak, anhydrous base [3]. Anhydrous potassium phosphate (K₃PO₄) suspended in 1,4-dioxane provides sufficient basicity to form the reactive boronate complex required for transmetalation, without generating the aggressive nucleophilic hydroxide ions that cause ester cleavage.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd 4-Fluoro-5-iodo-2-methoxyphenyl acetate PdII Aryl-Pd(II)-I Intermediate OxAdd->PdII Transmet Transmetalation (K3PO4 Mediated) PdII->Transmet Arylboronic Acid Diaryl Diaryl-Pd(II) Complex Transmet->Diaryl RedElim Reductive Elimination Diaryl->RedElim RedElim->Pd0 Biaryl Product

Figure 1: Suzuki-Miyaura catalytic cycle demonstrating chemoselective C-I oxidative addition.

Optimization of Reaction Conditions

The following quantitative data demonstrates the causality between base/solvent selection and the survival of the acetate protecting group.

Table 1: Impact of Base and Solvent on Yield and Acetate Retention

EntryCatalyst System (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Conversion (%)Acetate Retention (%)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (3:1)80>99< 5 (Hydrolyzed)
2Pd(dppf)Cl₂K₂CO₃DMF808842
3Pd(OAc)₂ / SPhosK₃PO₄THF659285
4 Pd(dppf)Cl₂ K₃PO₄ (anhydrous) 1,4-Dioxane 60 98 > 98

Note: Entry 4 represents the optimized conditions utilized in the protocol below.

Standardized Protocol: Base-Sensitive Suzuki-Miyaura Coupling

Objective: Coupling of 4-Fluoro-5-iodo-2-methoxyphenyl acetate with an arylboronic acid at a 1.0 mmol scale.

Materials Required:

  • 4-Fluoro-5-iodo-2-methoxyphenyl acetate (1.0 mmol, 310.05 mg)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 424.5 mg)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Reaction Vessel Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon. Repeat this cycle three times.

    • Causality: Pd(0) is highly susceptible to oxidation. Excluding atmospheric oxygen prevents catalyst deactivation and suppresses the oxidative homocoupling (Glaser-type reaction) of the boronic acid.

  • Reagent Loading: Add the iodoarene, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄ to the flask under a positive stream of Argon.

  • Solvent Addition & Degassing: Inject 10 mL of anhydrous 1,4-dioxane. Sparge the suspension with Argon gas for 15 minutes.

    • Causality: The use of strictly anhydrous dioxane is critical. Even trace amounts of water will react with K₃PO₄ to generate hydroxide ions at elevated temperatures, which will rapidly cleave the acetate group.

  • Thermal Activation: Lower the flask into a pre-calibrated oil bath at 60 °C. Stir vigorously (≥800 rpm) for 4–6 hours.

    • Causality: Because anhydrous K₃PO₄ is insoluble in 1,4-dioxane, the reaction operates as a solid-liquid biphasic system. High shear mixing is mandatory to facilitate the interfacial transmetalation step.

  • In-Process Control (Self-Validation System): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Validation Check: Look for the desired product mass

      
      .
      
    • Failure Mode Identification: If a mass peak corresponding to

      
       is observed, it indicates loss of the acetyl group (hydrolysis). If this occurs, immediately verify the anhydrous integrity of your solvent supply and ensure the reaction temperature has not exceeded 60 °C.
      
  • Workup: Remove the reaction from heat and cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic phosphate salts. Rinse the Celite pad with Ethyl Acetate (20 mL).

  • Isolation: Concentrate the filtrate in vacuo. Purify the resulting crude residue via silica gel flash chromatography (gradient elution: Hexanes to 20% Ethyl Acetate in Hexanes) to isolate the pure biaryl product.

References

  • Novel compositions and methods of use (WO2009089263A2). Google Patents.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. Available at: [Link]

Application Note: Chemoselective Sonogashira Cross-Coupling of Base-Sensitive Aryl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

Focus Substrate: 4-Fluoro-5-iodo-2-methoxyphenyl acetate Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The Sonogashira cross-coupling reaction is a foundational methodology for constructing


-

carbon-carbon bonds in pharmaceutical development[1]. However, applying this methodology to highly functionalized, base-sensitive substrates—such as 4-fluoro-5-iodo-2-methoxyphenyl acetate —requires precise calibration of the catalytic system. The primary challenge lies in achieving complete oxidative addition and transmetalation without triggering the saponification (hydrolysis) of the labile acetate protecting group.

This application note provides a field-proven, self-validating protocol engineered to maximize chemoselectivity. By utilizing a mild tertiary amine base in a strictly aprotic solvent system, researchers can achieve high-yielding alkynylation while preserving the structural integrity of the acetate moiety.

Mechanistic Logic & Substrate Profiling (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond standard reagent screens and understand the causality of the molecular interactions at play.

Substrate Electronic & Steric Profile

The substrate, 4-fluoro-5-iodo-2-methoxyphenyl acetate (MW


 310.1  g/mol ), possesses an exceptionally reactive carbon-iodine (C-I) bond. The iodine atom at the C5 position is flanked by a highly electronegative fluorine atom at C4. This inductive electron withdrawal slightly polarizes the C-I bond, making it highly susceptible to rapid oxidative addition by a Palladium(0) active species[1]. Sterically, the C5 position is relatively unhindered compared to ortho-substituted analogs, ensuring that the initial catalytic step is not the rate-limiting factor.
The Chemoselectivity Challenge: Acetate Lability

The critical vulnerability of this molecule is the phenolic acetate group at C1. Acetate esters are highly susceptible to nucleophilic attack and base-catalyzed hydrolysis[2]. Standard Sonogashira conditions often employ secondary amines (e.g., piperidine, diethylamine) or strong inorganic bases (e.g.,


, 

) in protic solvents. Applying these conditions to 4-fluoro-5-iodo-2-methoxyphenyl acetate will rapidly cleave the ester, yielding the unprotected 4-fluoro-5-iodo-2-methoxyphenol.

The Solution: To prevent saponification, the reaction must be strictly anhydrous and rely on a non-nucleophilic, mild tertiary amine—specifically Triethylamine (


)  or N,N-Diisopropylethylamine (DIPEA) . Furthermore, replacing traditional protic co-solvents or DMF with anhydrous Tetrahydrofuran (THF)  creates a highly solubilizing, aprotic environment that completely suppresses ester hydrolysis while maintaining catalyst solubility[3].
Bimetallic Synergy

We employ a standard Pd/Cu bimetallic system. Copper(I) iodide (CuI) acts as a crucial co-catalyst, reacting with the terminal alkyne and the amine base to form a copper acetylide intermediate. This intermediate undergoes rapid transmetalation with the


 complex, significantly accelerating the reaction and allowing it to proceed at near-ambient temperatures (45 °C), further protecting the acetate group[3].

Quantitative Experimental Parameters

The following table summarizes the optimized stoichiometry and conditions required to ensure high conversion and zero acetate cleavage.

ParameterReagent / ConditionEquivalents / AmountMechanistic Rationale
Electrophile 4-Fluoro-5-iodo-2-methoxyphenyl acetate1.0 equivLimiting reagent; highly reactive C-I bond.
Nucleophile Terminal Alkyne (e.g., Phenylacetylene)1.2 equivSlight excess ensures complete conversion of the aryl iodide.
Catalyst

0.05 equiv (5 mol%)Air-stable Pd(II) pre-catalyst; reduced in situ to active Pd(0).
Co-Catalyst

0.10 equiv (10 mol%)Accelerates transmetalation via Cu-acetylide formation.
Base Triethylamine (

)
3.0 equivMild, non-nucleophilic base; deprotonates the alkyne without cleaving the acetate.
Solvent Anhydrous THF0.2 M (relative to Ar-I)Aprotic environment prevents hydrolysis; easily removed during workup.
Environment Argon AtmosphereN/AStrict deoxygenation is mandatory to prevent Glaser homocoupling.
Temperature 45 °CN/AMild heating ensures kinetic turnover while preserving the ester.

Self-Validating Experimental Protocol

This methodology is designed with built-in In-Process Controls (IPCs) to create a self-validating workflow.

Step 1: Rigorous Deoxygenation & Setup
  • Transfer 4-fluoro-5-iodo-2-methoxyphenyl acetate (1.0 equiv),

    
     (5 mol%), and 
    
    
    
    (10 mol%) into an oven-dried Schlenk flask equipped with a magnetic stir bar.
  • Seal the flask with a rubber septum and subject it to three cycles of vacuum evacuation and Argon backfilling. Note: Oxygen is the primary culprit for unwanted alkyne dimerization (Glaser coupling).

  • In a separate dry flask, prepare a solvent mixture of anhydrous THF and

    
     (approx. 3:1 v/v ratio, ensuring 3.0 equiv of 
    
    
    
    ). Sparge this mixture with Argon gas for 15 minutes.
Step 2: Initiation
  • Inject the degassed THF/

    
     solvent mixture into the Schlenk flask containing the solid reagents via syringe.
    
  • Inject the terminal alkyne (1.2 equiv) dropwise over 2 minutes.

  • Place the reaction flask in a pre-heated oil bath at 45 °C. The solution will typically transition from pale yellow to a deep amber/brown as the active Pd(0) species is generated and the catalytic cycle initiates.

Step 3: In-Process Control (IPC) & Validation
  • After 4 hours, withdraw a 10 µL aliquot via a micro-syringe, dilute in 1 mL of acetonitrile, and analyze via LC-MS or TLC (Hexanes:EtOAc 8:2).

    • Validation Metric 1 (Success): Disappearance of the starting material mass (m/z ~310) and appearance of the desired product mass.

    • Validation Metric 2 (Integrity): Absence of a mass corresponding to the cleaved phenol (M - 42 Da, loss of acetyl), confirming the base/solvent choice successfully protected the acetate.

Step 4: Quenching and Workup
  • Once IPC confirms >95% conversion, cool the reaction to room temperature.

  • Quench the reaction by diluting with Ethyl Acetate (EtOAc) and filtering the mixture through a short pad of Celite to remove insoluble palladium and copper salts.

  • Wash the organic filtrate sequentially with saturated aqueous

    
     (to remove amine and copper residues), water, and brine.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate. The intact acetate group ensures the product remains relatively non-polar, allowing for clean separation from any highly polar baseline impurities.

Catalytic Cycle Visualization

The following diagram maps the dual-cycle mechanism, illustrating exactly where the substrate and reagents interact.

SonogashiraCycle cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalytic Cycle Pd_0 Pd(0)L₂ Active Catalyst Ox_Add Oxidative Addition + Ar-I (Substrate) Pd_0->Ox_Add Pd_II_Ar Pd(II)(Ar)(I)L₂ Ox_Add->Pd_II_Ar Transmet Transmetalation Pd_II_Ar->Transmet Pd_II_Ar_Alk Pd(II)(Ar)(C≡CR)L₂ Transmet->Pd_II_Ar_Alk Cu_I CuI Pre-catalyst Transmet->Cu_I CuI Regeneration Red_Elim Reductive Elimination Pd_II_Ar_Alk->Red_Elim Red_Elim->Pd_0 Product Coupled Product (Intact Acetate) Red_Elim->Product Pi_Complex Cu-Alkyne π-Complex + Terminal Alkyne Cu_I->Pi_Complex Base_Deprot Deprotonation + Et₃N Base Pi_Complex->Base_Deprot Cu_Acetylide Cu-Acetylide (Cu-C≡CR) Base_Deprot->Cu_Acetylide Cu_Acetylide->Transmet Alkyne Transfer

Bimetallic Catalytic Cycle for the Sonogashira Cross-Coupling.

Troubleshooting & Analytical Controls

Even with a robust protocol, deviations can occur. Use this matrix to diagnose and correct field issues:

  • Issue: Significant Acetate Cleavage (Phenol Formation)

    • Diagnostic: LC-MS shows a major peak at[Product Mass - 42].

    • Causality: Introduction of moisture or accidental use of a secondary amine (e.g., diethylamine) which acts as a nucleophile[2].

    • Correction: Ensure THF is strictly anhydrous (use a solvent purification system or molecular sieves). Verify the purity and identity of the

      
      .
      
  • Issue: High Levels of Alkyne Dimer (Glaser Homocoupling)

    • Diagnostic: LC-MS shows a mass corresponding to the conjugated diyne (dimerized alkyne).

    • Causality: The copper acetylide intermediate is being oxidized by ambient

      
       rather than undergoing transmetalation with Palladium[1].
      
    • Correction: Abort the run. For the next attempt, increase the rigor of the degassing protocol (switch from sparging to 3x Freeze-Pump-Thaw cycles).

  • Issue: Stalled Reaction / Incomplete Conversion

    • Diagnostic: IPC at 4 hours shows >50% unreacted aryl iodide.

    • Causality: Catalyst poisoning or inactive Pd(0) generation.

    • Correction: Ensure the

      
       is stored properly and hasn't degraded. If the issue persists, slightly elevate the temperature to 55 °C, monitoring closely to ensure the acetate remains stable.
      

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. URL:[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis: Fifth Edition. John Wiley & Sons. URL:[Link]

Sources

The Versatile Role of 4-Fluoro-5-iodo-2-methoxyphenyl Acetate in Modern Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Heterocyclic Chemistry

In the landscape of contemporary drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The strategic functionalization of aromatic precursors is paramount to accessing diverse chemical space. Among these, 4-Fluoro-5-iodo-2-methoxyphenyl acetate emerges as a highly versatile and strategically functionalized building block. Its unique substitution pattern—featuring an activating methoxy group, a directing fluoro group, a reactive iodo moiety for cross-coupling, and a latent phenol in the form of an acetate—renders it an exceptional starting material for the synthesis of a variety of privileged heterocyclic scaffolds.

This technical guide provides an in-depth exploration of the applications of 4-Fluoro-5-iodo-2-methoxyphenyl acetate in the synthesis of key heterocyclic systems, including benzofurans and indoles. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices.

Core Principles: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of 4-Fluoro-5-iodo-2-methoxyphenyl acetate is primarily unlocked through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to oxidative addition to a Pd(0) center, which is the initial and often rate-determining step in many cross-coupling catalytic cycles.[1][2] The electron-donating methoxy group and the electron-withdrawing fluorine atom on the phenyl ring can also modulate the reactivity of the aryl iodide.

This guide will focus on three principal palladium-catalyzed reactions:

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds, a crucial step in the synthesis of various heterocycles.[3]

  • Suzuki-Miyaura Coupling: For the creation of carbon-carbon single bonds, enabling the introduction of diverse aryl or vinyl substituents.[4]

  • Buchwald-Hartwig Amination: For the construction of carbon-nitrogen bonds, a fundamental transformation in the synthesis of nitrogen-containing heterocycles.[5]

Application I: Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization

The benzofuran motif is a prevalent core in numerous natural products and pharmacologically active compounds.[6] A powerful strategy for the synthesis of 2-substituted benzofurans involves a Sonogashira coupling of an ortho-alkynyl phenol, followed by an intramolecular cyclization.[7] The 4-Fluoro-5-iodo-2-methoxyphenyl acetate is an ideal precursor for this transformation, as the acetate group can be readily hydrolyzed to reveal the requisite phenol.

Reaction Pathway: A Two-Step Approach to Benzofurans

The synthesis commences with a Sonogashira coupling of 4-Fluoro-5-iodo-2-methoxyphenyl acetate with a terminal alkyne. The resulting 5-alkynyl-4-fluoro-2-methoxyphenyl acetate is then subjected to hydrolysis and subsequent intramolecular cyclization to afford the desired 5-fluoro-6-methoxy-2-substituted benzofuran.

Benzofuran_Synthesis start 4-Fluoro-5-iodo- 2-methoxyphenyl acetate intermediate 5-Alkynyl-4-fluoro- 2-methoxyphenyl acetate start->intermediate Sonogashira Coupling Pd(PPh₃)₂, CuI, Base alkyne Terminal Alkyne (R-C≡CH) product 5-Fluoro-6-methoxy- 2-substituted Benzofuran intermediate->product 1. Hydrolysis (e.g., K₂CO₃, MeOH) 2. Intramolecular Cyclization Indole_Synthesis start 4-Fluoro-5-iodo- 2-methoxyphenyl acetate intermediate Coupled Amine Intermediate start->intermediate Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base amine Amine (e.g., protected 2-ethynylaniline) product Substituted Indole Derivative intermediate->product Intramolecular Cyclization (e.g., Pd-catalyzed) Suzuki_Coupling start 4-Fluoro-5-iodo- 2-methoxyphenyl acetate product 5-Aryl/Vinyl-4-fluoro- 2-methoxyphenyl acetate start->product Suzuki-Miyaura Coupling Pd Catalyst, Ligand, Base boronic_acid Aryl/Vinyl Boronic Acid or Ester

Sources

hydrolysis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate to free phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the chemoselective deprotection (hydrolysis) of 4-Fluoro-5-iodo-2-methoxyphenyl acetate to its corresponding free phenol, 4-Fluoro-5-iodo-2-methoxyphenol .

The target moiety is a critical pharmacophore in the synthesis of third-generation EGFR inhibitors and radiolabeled PET tracers. The presence of both fluorine and iodine substituents on the electron-rich aromatic ring presents a unique challenge: the hydrolysis conditions must be vigorous enough to cleave the ester but mild enough to prevent nucleophilic aromatic substitution (


) of the fluorine or protodeiodination of the iodine.

This guide recommends a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system. This method offers superior yield (>95%) and purity compared to acid-catalyzed or ammonolysis routes, primarily due to the mild basicity and excellent solubility profile of the reagents.

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • Leaving Group: Phenolate (pKa ~10). The acetate ester is significantly more reactive than alkyl esters due to the better leaving group ability of the phenol.

  • Substituent Sensitivities:

    • Iodine (C-5): Susceptible to photolytic cleavage and metal-catalyzed reduction. Mitigation: Reactions must be performed in the dark (amber glassware) using high-purity solvents to avoid trace Pd/Cu contamination.

    • Fluorine (C-4): Generally stable in electron-rich systems. However, strong nucleophiles (alkoxides) at high temperatures could trigger minor

      
       side reactions. Mitigation: Use hydroxide (hard nucleophile) at controlled temperatures (
      
      
      
      C).
Reaction Pathway

The reaction proceeds via a standard


 mechanism (Base-catalyzed, Acyl cleavage, bimolecular). The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to expel the phenoxide anion. Subsequent acidification yields the free phenol.

ReactionMechanism Substrate Aryl Acetate (Substrate) Inter Tetrahedral Intermediate Substrate->Inter + OH- (LiOH) Phenolate Phenolate Anion Inter->Phenolate - AcOH Product Free Phenol (Product) Phenolate->Product + H+ (HCl)

Figure 1: Mechanistic flow of the base-catalyzed hydrolysis.

Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
4-Fluoro-5-iodo-2-methoxyphenyl acetate>98% (HPLC)Substrate
Lithium Hydroxide Monohydrate (LiOH·H₂O)ACS ReagentBase Catalyst
Tetrahydrofuran (THF)HPLC Grade, Inhibitor-freeSolvent (Organic)
WaterDeionized (18.2 MΩ)Solvent (Aqueous)
Hydrochloric Acid (1N)Volumetric StandardQuenching Agent
Ethyl Acetate (EtOAc)ACS GradeExtraction Solvent
Step-by-Step Methodology

Step 1: Solubilization

  • Weigh 1.0 eq (e.g., 5.0 g) of the substrate into a round-bottom flask wrapped in aluminum foil (light protection).

  • Dissolve in THF (10 volumes relative to mass, e.g., 50 mL). Stir until a clear, pale-yellow solution is obtained.

    • Note: THF is chosen for its miscibility with water and ability to solubilize the hydrophobic aryl iodide.

Step 2: Hydrolysis

  • Prepare a solution of LiOH·H₂O (2.0 eq) in Water (5 volumes, e.g., 25 mL).

  • Cool the substrate solution to 0°C using an ice bath.

  • Add the LiOH solution dropwise over 10 minutes.

    • Critical Control Point: Maintain internal temperature <5°C to prevent potential defluorination side-reactions.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 1–2 hours . Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material spot (

    
    ) should disappear, replaced by the more polar phenol (
    
    
    
    ).

Step 3: Quenching & Workup [1]

  • Cool the reaction mixture back to 0°C .

  • Slowly add 1N HCl until the pH reaches 3–4 .

    • Why pH 3-4? The pKa of the phenol is approximately 9-10. Lowering pH to 3 ensures >99% is in the protonated (organic-soluble) form without inducing acid-catalyzed decomposition.

  • Dilute with EtOAc (10 volumes) and separate the layers.

  • Extract the aqueous layer twice more with EtOAc.

  • Combine organic phases and wash with Brine (saturated NaCl).

  • Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate under reduced pressure (Rotavap) at 35°C.

Step 4: Purification

  • Crude Appearance: Off-white to pale yellow solid.

  • Recrystallization (Preferred): Dissolve crude in minimum hot Hexane/EtOAc (9:1). Cool slowly to 4°C. Filter crystals.

  • Yield Expectation: 92–96%.

Process Workflow Visualization

Workflow Start Start: Acetate Substrate (in THF, Dark) AddBase Add LiOH (aq) 0°C -> RT, 2h Start->AddBase Check QC Check: TLC/LC-MS (Complete Conversion?) AddBase->Check Check->AddBase No (Stir longer) Quench Acidify to pH 3 (1N HCl) Check->Quench Yes Extract Extraction (EtOAc / Brine) Quench->Extract Dry Drying & Concentration (Na2SO4, Rotavap) Extract->Dry Purify Recrystallization (Hexane/EtOAc) Dry->Purify

Figure 2: Operational workflow for the hydrolysis process.

Quality Control & Analytical Data

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
¹H NMR Loss of acetate singlet (~2.3 ppm).[2] Appearance of phenolic OH (broad, ~5-6 ppm).400 MHz DMSO-d6
¹⁹F NMR Single peak (shift varies, typically -120 to -140 ppm).376 MHz DMSO-d6
Mass Spec [M-H]⁻ = 266.9 (Calculated for C₇H₅FIO₂)ESI-MS (Negative Mode)

Key NMR Diagnostic: The disappearance of the acetate methyl group singlet at


 ppm is the primary indicator of reaction completion. The aromatic protons may shift slightly upfield due to the increased electron density of the free phenol compared to the ester.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reaction Base degraded (absorbed CO₂); Temperature too low.Use fresh LiOH; warm to 35°C carefully.
Purple Discoloration Iodine liberation (Protodeiodination).CRITICAL: Ensure light protection. Add trace sodium thiosulfate to workup.
Low Yield Product lost in aqueous layer (Phenolate form).Check pH of aqueous layer during workup.[3] Must be <4.[4]
Defluorination Reaction temperature too high (>50°C).Keep reaction <25°C. Use milder base (K₂CO₃ in MeOH).

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for ester deprotection conditions).
  • McClelland, R. A. "Kinetics and mechanism of the acetate catalysed hydrolysis of 4-methoxyphenyl chloroformate." J. Chem. Soc., Perkin Trans. 2, 1984 , 7579-7583. Link (Mechanistic insight into phenolic ester hydrolysis).

  • Rocca, P.; et al. "First metalation of aryl iodides: directed ortho-lithiation of iodopyridines."[5] J. Org.[5] Chem.2002 , 67(10), 3487-3493.[5] Link (Discusses stability of aryl iodides in basic/lithiation conditions).

  • Zhdankin, V. V. "Hypervalent iodine compounds... mild and selective reagents." Rev. J. Chem.2008 .[1][5][6] (Context on iodine stability and reactivity patterns).

Sources

functionalization of the iodine position in 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Strategic Functionalization of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. 4-Fluoro-5-iodo-2-methoxyphenyl acetate stands out as a highly valuable scaffold. Its architecture is endowed with a unique combination of electronically distinct functional groups: a nucleophilic methoxy group, a deactivating but synthetically useful acetate, a directing fluoro group, and a highly reactive iodo-substituent. The carbon-iodine (C-I) bond is the most labile site on the aromatic ring, possessing a lower bond dissociation energy than the corresponding C-Br, C-Cl, or C-F bonds. This reactivity differential allows for exquisite site-selective modification, making the iodine position the primary handle for introducing molecular complexity.

This guide provides a comprehensive overview of established and robust methodologies for the functionalization of the C-5 iodine position. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and metal-halogen exchange protocols, offering detailed, field-proven procedures. The causality behind experimental choices—from catalyst and ligand selection to the choice of base and solvent—is explained to empower researchers to not only replicate these methods but also to adapt them for novel applications.

Part 1: Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, a fact recognized by the 2010 Nobel Prize in Chemistry. The general mechanism proceeds through a catalytic cycle involving a Pd(0) active species. The cycle typically begins with the oxidative addition of the aryl iodide into the Pd(0) center, forming a Pd(II) complex. This is followed by transmetalation with an organometallic reagent (in Suzuki, Stille, Negishi reactions) or coordination and insertion (in Heck, Sonogashira, Buchwald-Hartwig reactions), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][2]

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd center PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Ar-I Transmetal Transmetalation or Coordination/Insertion PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R R-M or R-H RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R G cluster_prep I. Reaction Setup cluster_exec II. Reaction Execution cluster_workup III. Work-up & Purification A 1. Combine solid reagents: 4-Fluoro-5-iodo-2-methoxyphenyl acetate, Arylboronic acid, Pd catalyst, Base B 2. Place in a Schlenk flask with a stir bar A->B C 3. Purge with Argon (3x evacuate/backfill cycles) B->C D 4. Add degassed solvents (e.g., Toluene/Water) C->D E 5. Heat to 80-100 °C with vigorous stirring D->E F 6. Monitor reaction by TLC or GC-MS (typically 4-12 hours) E->F G 7. Cool to RT, dilute with Ethyl Acetate and Water F->G H 8. Separate layers, extract aqueous phase with Ethyl Acetate G->H I 9. Wash combined organic layers with brine, dry over Na₂SO₄ H->I J 10. Concentrate in vacuo I->J K 11. Purify by flash column chromatography J->K

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment. [3] Reagents and Conditions Table

ComponentMolar Eq.Amount (for 1 mmol scale)Purpose
4-Fluoro-5-iodo-2-methoxyphenyl acetate1.0324 mgAryl iodide electrophile
Arylboronic Acid1.21.2 mmolNucleophilic coupling partner
Pd(PPh₃)₄0.0558 mgPalladium(0) catalyst
K₂CO₃2.0276 mgBase to activate boronic acid
Toluene-5 mLOrganic solvent
Water-1 mLAqueous solvent for base
Temperature -90 °CThermal energy for reaction
Time -6 hReaction duration
Atmosphere -Argon or NitrogenPrevent oxidation of Pd(0) catalyst
Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating conjugated enyne systems. [4][5]The reaction is traditionally co-catalyzed by a copper(I) salt, which forms a copper(I) acetylide intermediate that undergoes transmetalation with the palladium center. Copper-free variants have also been developed to avoid issues with homocoupling (Glaser coupling) of the alkyne. [6][7] Causality of Protocol Choices:

  • Catalyst System: A combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI) is standard. The phosphine ligands stabilize the palladium center.

  • Base: A mild amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is used. It serves both to neutralize the HX by-product and to deprotonate the terminal alkyne.

  • Solvent: Anhydrous solvents like THF or DMF are typically used to prevent moisture from interfering with the catalyst and reagents.

Experimental Protocol: Sonogashira Coupling

  • Setup: To a dry Schlenk flask under an argon atmosphere, add 4-Fluoro-5-iodo-2-methoxyphenyl acetate (1.0 mmol, 324 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Solvent Addition: Add anhydrous, degassed THF (8 mL) and triethylamine (2.0 mmol, 0.28 mL).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) via syringe and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Comparative Data for Coupling Reactions

Reaction TypeTypical Catalyst SystemBaseSolvent(s)TemperatureKey Bond Formed
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, Cs₂CO₃Toluene/H₂O80-100 °CC(sp²)-C(sp²)
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, DMF25-60 °CC(sp²)-C(sp)
Heck Pd(OAc)₂ / P(o-tolyl)₃K₂CO₃, Et₃NDMF, Acetonitrile80-120 °CC(sp²)-C(sp²)
Buchwald-Hartwig Pd₂(dba)₃ / XPhos or BrettPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110 °CC(sp²)-N
Negishi Pd₂(dba)₃ / SPhosNone requiredTHF, Dioxane25-80 °CC(sp²)-C(sp³/sp²)
Buchwald-Hartwig Amination: Direct C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals. [8]This reaction allows for the direct coupling of amines with aryl halides.

Causality of Protocol Choices:

  • Catalyst/Ligand: The choice of ligand is critical and depends on the amine coupling partner. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are essential. They promote the reductive elimination step, which is often rate-limiting, and stabilize the monoligated Pd(0) species active in the oxidative addition. [9]* Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active nucleophile. For more sensitive substrates, a weaker base like K₃PO₄ can be used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a strict argon atmosphere, combine 4-Fluoro-5-iodo-2-methoxyphenyl acetate (1.0 mmol, 324 mg), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 18 mg), XPhos (0.08 mmol, 38 mg), and NaOt-Bu (1.4 mmol, 135 mg) in an oven-dried vial.

  • Reaction: Add anhydrous, degassed toluene (5 mL). Seal the vial and heat the mixture to 100 °C with stirring.

  • Monitoring: Follow the reaction's progress by LC-MS or GC-MS (typically 12-24 hours).

  • Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of celite, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Part 2: Metal-Halogen Exchange: Reversing the Polarity

Metal-halogen exchange is a powerful technique that fundamentally alters the reactivity of the aryl halide. [10]By reacting the electrophilic C-I bond with a strong organometallic base (like an alkyllithium or a Grignard reagent), the carbon atom is converted into a potent nucleophile (an organolithium or organomagnesium species). This "umpolung" or reversal of polarity opens up a new set of reactions with various electrophiles. [11]

Caption: Conceptual workflow for metal-halogen exchange followed by electrophilic trapping.

Grignard Reagent Formation and Reaction

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond. [12][13]The use of highly reactive "Turbo Grignard" reagents like i-PrMgCl·LiCl allows the exchange to occur at low temperatures, which can improve functional group tolerance compared to insertion with Mg(0) turnings. [11] Causality of Protocol Choices:

  • Reagent: i-PrMgCl·LiCl is highly effective for I/Mg exchange. The LiCl helps to break up magnesium aggregates, increasing reactivity. [11]* Solvent: Anhydrous THF is essential. Protic solvents (water, alcohols) will instantly quench the highly basic Grignard reagent. [14]* Temperature: The exchange is typically performed at low temperatures (-20 °C to 0 °C) to prevent side reactions and decomposition of the organometallic intermediate.

  • Electrophile: The choice of electrophile determines the final functional group installed (e.g., CO₂ leads to a carboxylic acid, DMF leads to an aldehyde after hydrolysis).

Experimental Protocol: Grignard Formation and Quenching with CO₂

  • Setup: Dry all glassware in an oven overnight and assemble under a stream of argon. To a Schlenk flask containing 4-Fluoro-5-iodo-2-methoxyphenyl acetate (1.0 mmol, 324 mg) in anhydrous THF (5 mL), cool the solution to -20 °C.

  • Grignard Formation: Add i-PrMgCl·LiCl (1.3 M in THF, 1.1 mmol, 0.85 mL) dropwise over 10 minutes. Stir the mixture at -20 °C for 1 hour.

  • Electrophilic Quench: Bubble dry CO₂ gas through the solution for 20 minutes, or pour the reaction mixture over crushed dry ice.

  • Work-up: Allow the mixture to warm to room temperature. Quench carefully with 1 M aqueous HCl. Extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization to yield 4-acetoxy-5-fluoro-2-methoxybenzoic acid.

Conclusion

4-Fluoro-5-iodo-2-methoxyphenyl acetate is a privileged scaffold whose true synthetic potential is realized through the selective functionalization of its carbon-iodine bond. The palladium-catalyzed cross-coupling reactions discussed herein provide reliable and versatile pathways to construct complex carbon-carbon and carbon-nitrogen bonds, forming the bedrock of modern medicinal chemistry programs. Furthermore, the classical yet powerful metal-halogen exchange offers a complementary strategy, reversing the intrinsic electrophilicity of the aryl iodide to create a potent nucleophile capable of reacting with a host of electrophiles. By understanding the principles and practical details outlined in this guide, researchers are well-equipped to leverage this versatile building block in the design and synthesis of next-generation functional molecules.

References

  • Wang, J., Li, L., Wang, Z., Liu, J., & Luan, X. (2022). Trifunctionalization of aryl iodides via intermolecular C–H acylation/intramolecular C–H alkylation achieved using palladium/norbornene cooperative catalysis. Organic Chemistry Frontiers. [Link]

  • ACS Publications. (2025). Photocatalytic Copper-Mediated Functionalization of Aryl Iodides with Fluoride and Water. ACS Catalysis. [Link]

  • ACS Publications. (2025). Trifunctionalization of Aryl Iodides Involving Three C–H Activations via Palladium/Norbornene Catalysis. Organic Letters. [Link]

  • Wang, J., Li, L., Wang, Z., Liu, J., & Luan, X. (2022). Trifunctionalization of aryl iodides via intermolecular C–H acylation/intramolecular C–H alkylation achieved using palladium/norbornene cooperative catalysis. RSC Publishing. [Link]

  • MPG.PuRe. (n.d.). Activation and C−C Coupling of Aryl Iodides via Bismuth Photocatalysis. [Link]

  • ACS Publications. (2011). Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics. [Link]

  • ResearchGate. (n.d.). Stille coupling of aryl iodides with vinylstannanes. [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. [Link]

  • PMC. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. [Link]

  • Morandi, B., & Bode, J. W. (2019). OC II (FS 2019). ETH Zurich. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • ResearchGate. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]

  • University of Windsor. (2004). The Mechanisms of the Stille Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Semantic Scholar. (2017). Heck Reaction—State of the Art. [Link]

  • RSC Publishing. (n.d.). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry. [Link]

  • The Sheppard Group. (2008). Metal-catalysed halogen exchange reactions of aryl halides. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • N/A. (n.d.). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. [Link]

  • DOI. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. [Link]

  • N/A. (2021). Negishi Cross-Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. [Link]

  • N/A. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

  • YouTube. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut. [Link]

  • N/A. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • N/A. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • ChemRxiv. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • N/A. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • Semantic Scholar. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • N/A. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • SciSpace. (n.d.). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. [Link]

  • ResearchGate. (2026). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. [Link]

  • N/A. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. [Link]

  • Chem-Station Int. Ed. (2014). Negishi Cross Coupling Reaction. [Link]

  • N/A. (n.d.). Grignard reagent formation. [Link]

  • University of Bath's research portal. (n.d.). Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. [Link]

  • Semantic Scholar. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions. [Link]

  • PMC. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. [Link]

  • Zenodo. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-5-iodo-2-methoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 4-fluoro-5-iodo-2-methoxyphenyl acetate. This intermediate is highly valuable in the development of radionuclide-based tracers for Positron Emission Tomography (PET) imaging, particularly for targeting the central nervous system and synaptic vesicle proteins[1].

Because electrophilic aromatic halogenation can be highly sensitive to steric hindrance, electronic directing effects, and moisture, this guide is designed to help researchers and drug development professionals understand the mechanistic causality behind the synthesis, troubleshoot low yields, and establish a self-validating experimental protocol.

Synthesis Workflow & Mechanistic Strategy

The synthesis relies on a two-step sequence starting from commercially available 4-fluoro-2-methoxyphenol.

  • Protection (Acetylation): The free phenol is highly activated. If subjected directly to iodination, it is prone to over-oxidation and poly-iodination. The acetyl protecting group is specifically selected because it slightly dampens the ring's nucleophilicity while exhibiting superior stability under the highly acidic conditions required for the subsequent iodination step (unlike Boc or Cbz groups, which would cleave)[1][2].

  • Electrophilic Iodination: The regioselectivity is governed by the substituents. The methoxy group (-OMe) at C2 is a strong ortho/para director. The fluoro group (-F) at C4 is an ortho/para director. The C5 position is para to the methoxy group and ortho to the fluoro group, making it the most electronically activated and sterically accessible site for the incoming iodonium ion (

    
    ).
    

SynthesisWorkflow SM 4-Fluoro-2-methoxyphenol (Starting Material) Step1 Step 1: Acetylation Ac2O, Pyridine, DMAP 0°C to RT, 2h SM->Step1 Int 4-Fluoro-2-methoxyphenyl acetate (Protected Intermediate) Step1->Int >95% Yield Protects phenol from oxidation Step2 Step 2: Electrophilic Iodination NIS (1.8 eq), TFA, CH2Cl2 RT, Dark, 1.5h Int->Step2 Product 4-Fluoro-5-iodo-2-methoxyphenyl acetate (Target Product) Step2->Product ~55% Yield Regioselective at C5

Two-step synthesis workflow for 4-fluoro-5-iodo-2-methoxyphenyl acetate.

Quantitative Data: Iodination Condition Optimization

Selecting the correct iodonium source is critical for maximizing yield. The table below summarizes the quantitative performance of various iodination systems applied to 4-fluoro-2-methoxyphenyl acetate.

Iodination Reagent SystemTypical YieldReaction TimeRegioselectivity (C5)Mechanistic Notes
NIS (1.8 eq) / TFA 55% - 65% 1.5 h High Preferred method. TFA acts as a Brønsted acid to protonate NIS, highly activating the iodine. Dark conditions prevent radical side reactions.
ICl (1.5 eq)40% - 50%2.0 hModerateGenerates

efficiently but is prone to competitive chlorination side-reactions. Requires strict stoichiometric control.

/

< 30%> 12 hLowSluggish reaction. The combined electron-withdrawing inductive effects of the acetate and fluoro groups reduce ring nucleophilicity too much for mild reagents.

Standard Operating Protocols

To ensure a self-validating system, perform in-process controls (TLC/LC-MS) at the specified milestones.

Protocol A: Synthesis of 4-Fluoro-2-methoxyphenyl acetate
  • Setup: In an oven-dried round-bottom flask purged with argon, dissolve 4-fluoro-2-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

  • Acetylation: Dropwise add acetic anhydride (

    
    , 1.5 eq). Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2 hours.
    
  • Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (

    
    ) should completely convert to a higher-running spot (
    
    
    
    ).
  • Workup: Quench with 1M HCl to remove pyridine. Wash the organic layer sequentially with saturated

    
     and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. The crude product is generally >95% pure and can be used directly in Protocol B[1].
Protocol B: Synthesis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate
  • Setup: Dissolve the crude 4-fluoro-2-methoxyphenyl acetate (1.0 eq) in anhydrous DCM (0.1 M) in a flask wrapped entirely in aluminum foil to exclude light[2].

  • Activation: Add N-iodosuccinimide (NIS, 1.8 eq) in one portion. Dropwise add trifluoroacetic acid (TFA, 1.0 eq).

  • Reaction: Stir the mixture at RT in the dark for exactly 1.5 hours.

  • Validation: Monitor by LC-MS. Look for the disappearance of the starting mass and the appearance of the

    
     peak corresponding to the iodinated product. Do not exceed 2 hours to prevent di-iodination.
    
  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (

    
    ) and stir vigorously for 15 minutes until the organic layer transitions from red/brown to pale yellow or colorless.
    
  • Purification: Extract with DCM, wash with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (typically 10-20% EtOAc in petroleum ether) to isolate the target compound[1].
    

Troubleshooting Guide & FAQs

Q: My iodination yield is consistently below 40%. How can I improve this?

A: Low yields in the NIS/TFA system are almost always caused by one of two factors: degraded NIS or moisture.

  • Degraded Reagents: NIS degrades over time upon exposure to light and moisture, releasing

    
     and succinimide, which drastically lowers its electrophilicity. Ensure your NIS is white or very pale yellow; if it is brown, recrystallize it from dioxane/CCl4 or purchase a fresh batch.
    
  • Moisture: Water will compete with the aromatic ring for the highly reactive iodonium species, quenching it. Ensure your DCM is strictly anhydrous and the reaction is kept under an inert atmosphere (Argon/Nitrogen).

Q: LC-MS shows a mass corresponding to a di-iodinated byproduct. What went wrong?

A: Over-iodination occurs when the reaction is left running too long or if the temperature exceeds RT. The C5 position is the most kinetically favored, but once iodinated, the ring can still undergo a second substitution at the C6 position (ortho to the acetate) if pushed.

  • Action: Strictly limit the reaction time to 1.5 hours. If the starting material is not fully consumed by 1.5 hours, do not extend the time; instead, investigate the quality of your NIS and TFA. It is better to recover unreacted starting material during chromatography than to generate inseparable di-iodinated impurities.

Q: During the iodination workup, my LC-MS shows a significant peak for 4-fluoro-5-iodo-2-methoxyphenol (the deprotected phenol). Why did the acetate group fall off?

A: While the acetyl group is highly resistant to acidic conditions compared to Boc or Cbz[1], it is not immune to acid-catalyzed hydrolysis if water is present. The combination of TFA and trace water in your DCM will hydrolyze the ester back to the phenol.

  • Action: Verify the anhydrous nature of your solvents. If the problem persists, reduce the TFA equivalents from 1.0 eq to a catalytic amount (0.2 eq). The reaction will be slower, but the ester will survive.

Q: Why must the iodination reaction be kept in the dark?

A: NIS can operate via two distinct mechanistic pathways: an ionic pathway (yielding


) and a radical pathway (yielding 

). Exposure to ambient light initiates homolytic cleavage of the N-I bond, triggering the radical pathway. Radical iodination is highly unselective and will lead to a complex mixture of aliphatic halogenation (e.g., on the methoxy or acetate methyl groups) and polymerization. Wrapping the flask in foil ensures the reaction proceeds exclusively via the desired TFA-catalyzed ionic electrophilic aromatic substitution[2].
Q: Can I use ICl instead of NIS/TFA to save time?

A: While Iodine monochloride (ICl) is a potent source of electrophilic iodine and has been used for similar borylation/halogenation precursors[3][4], it is not recommended for this specific electron-rich ring. ICl frequently disproportionates or acts as a chlorinating agent, leading to 4-fluoro-5-chloro-2-methoxyphenyl acetate as a difficult-to-separate byproduct. NIS/TFA provides far superior chemoselectivity.

References

  • Burianova, V. (2025). The synthesis and development of radionuclide based tracers for the imaging of diseases. PhD thesis, University of Glasgow. Available at: [Link]

  • Ir-Catalyzed Ligand Free Directed C–H Borylation of Arenes and Pharmaceuticals: Detailed Mechanistic Understanding. Supporting Information. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Fluoro-5-iodo-2-methoxyphenyl acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Fluoro-5-iodo-2-methoxyphenyl acetate. As a critical intermediate in various synthetic pathways, its purity is paramount for the success of subsequent reactions and the integrity of final products. This document provides in-depth, experience-driven answers to common challenges encountered during its purification by column chromatography, moving beyond procedural steps to explain the underlying scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions that arise during the planning and execution of the purification process.

Q1: What is the essential first step before setting up a large-scale column purification?

A: The indispensable first step is a thorough analysis using Thin-Layer Chromatography (TLC).[1][2] TLC is a rapid, inexpensive, and highly informative technique that functions as a small-scale pilot for your column chromatography.[2] It allows you to determine the optimal solvent system (mobile phase) required to separate your target compound from impurities, such as unreacted starting material or reaction by-products.[3] Attempting a column purification without prior TLC analysis is inefficient and often leads to failed separations.

Q2: How do I select the optimal solvent system (mobile phase) for 4-Fluoro-5-iodo-2-methoxyphenyl acetate using TLC?

A: The goal is to find a solvent mixture that moves the desired product to a Retention Factor (Rf) value of approximately 0.2-0.4.[4] An ideal Rf in this range on a TLC plate generally translates to a good elution profile on a silica gel column.

  • Understanding the Compound: 4-Fluoro-5-iodo-2-methoxyphenyl acetate is a moderately polar compound. The ester and methoxy groups lend it polarity, but the halogenated aromatic ring is non-polar.

  • Starting Point: A binary solvent system of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate is the industry standard and an excellent starting point.[1][4]

  • Optimization Workflow:

    • Begin with a low-polarity mixture, such as 95:5 Hexanes:Ethyl Acetate.

    • Spot your crude reaction mixture on a TLC plate and develop it in this solvent system.[1]

    • Visualize the plate under a UV lamp.[1]

    • If the spot corresponding to your product has not moved far from the baseline (low Rf), the solvent system is not polar enough.[4]

    • Incrementally increase the polarity (e.g., to 90:10, 85:15 Hexanes:Ethyl Acetate) and repeat the TLC analysis until the desired Rf value is achieved.[4] If spots are too high (high Rf), decrease the solvent polarity.[4]

Q3: What are the most likely impurities I will encounter, and how do they behave on the column?

A: The most common impurities arise from the acetylation of 4-Fluoro-5-iodo-2-methoxyphenol. Organic impurities can originate from starting materials, intermediates, by-products, or degradation products.[5]

  • Unreacted Starting Material (4-Fluoro-5-iodo-2-methoxyphenol): This is the most common impurity. Due to its free hydroxyl group, it is significantly more polar than the acetylated product. On a TLC plate and silica column, it will have a much lower Rf value and will elute much later than the desired product.

  • Reaction By-products: Depending on the synthesis route, other minor impurities could be present. These may include isomers or products from side reactions. Their polarity will vary, which is why developing a good TLC solvent system is crucial to ensure separation.

  • Non-polar Impurities: These are less common but could arise from contaminants. They will be much less polar and will elute very quickly from the column, often with the solvent front.

Q4: Should I use dry loading or wet loading to apply my crude sample to the column?

A: For optimal separation and band resolution, dry loading is strongly recommended.[6]

  • Wet Loading: Involves dissolving the crude product in a minimal amount of the initial, low-polarity eluent and carefully pipetting it onto the top of the column. This can be problematic if your compound has poor solubility in the starting eluent, leading to precipitation and uneven application.

  • Dry Loading (Recommended): Involves dissolving the crude product in a volatile solvent (like dichloromethane or acetone), adding a small amount of silica gel or Celite (approx. 2-3 times the mass of the crude product), and evaporating the solvent to get a dry, free-flowing powder.[6] This powder is then carefully added to the top of the packed column. This technique ensures that the entire sample starts as a very narrow, uniform band, which is critical for achieving sharp peaks and high resolution.[6]

Q5: How much silica gel (stationary phase) is appropriate for the purification?

A: The ratio of silica gel to crude sample mass is a key factor in separation efficiency. The more difficult the separation (i.e., the closer the Rf values of the components), the higher the ratio needed.

  • For easy separations (∆Rf > 0.2): A ratio of 20:1 to 40:1 (silica:crude) is often sufficient.

  • For moderately difficult separations (∆Rf ≈ 0.1-0.2): A ratio of 50:1 to 100:1 is recommended.[6]

  • For very difficult separations (∆Rf < 0.1): A ratio greater than 100:1 may be necessary, or an alternative purification method like HPLC might be more suitable.

For this specific purification, starting with a 70:1 ratio is a robust choice to ensure good separation from potential trace impurities.[6]

Q6: Is it better to use isocratic or gradient elution for this purification?

A: Gradient elution is superior for this application and highly recommended.[7][8]

  • Isocratic Elution: Uses a single, constant solvent composition throughout the entire purification. While simpler, it can lead to long run times if the polarity is too low, or poor separation of early-eluting compounds if the polarity is too high.

  • Gradient Elution: Involves starting with a low-polarity mobile phase and gradually increasing its polarity over the course of the run (e.g., starting with 95:5 Hexane:EtOAc and slowly increasing the percentage of EtOAc).[8] This allows non-polar impurities to elute first in a sharp band, followed by the desired product with good resolution, and finally, the highly polar impurities (like the starting phenol) can be flushed out efficiently at the end. This method saves time, reduces solvent consumption, and generally yields purer fractions.

Section 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, ensuring reproducible and successful purification.

Protocol A: TLC Analysis for Solvent System Optimization
  • Preparation: Dissolve a small amount (1-2 mg) of your crude 4-Fluoro-5-iodo-2-methoxyphenyl acetate in ~0.5 mL of a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Use a capillary tube to carefully spot a small amount of the solution onto the baseline of a silica gel TLC plate (a pencil line drawn ~1 cm from the bottom).[1] Keep the spot as small as possible for better resolution.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 90:10 Hexanes:Ethyl Acetate).[1] Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to saturate with solvent vapors.[2]

  • Elution: Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.[1][3]

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the separated spots using a UV lamp (typically at 254 nm). Circle the spots lightly with a pencil.

  • Analysis: Calculate the Rf value for your product spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent front).[2] Adjust the solvent ratio as described in the FAQ section to achieve an Rf of ~0.3.

Table 1: Suggested TLC Solvent Systems (in order of increasing polarity)
Solvent System (v/v)Typical ApplicationExpected Rf for Product
95:5 Hexanes:Ethyl AcetateInitial screening, good for non-polar impurities< 0.1
90:10 Hexanes:Ethyl AcetateGood starting point for separation0.1 - 0.25
85:15 Hexanes:Ethyl Acetate Likely optimal range for product elution 0.25 - 0.4
80:20 Hexanes:Ethyl AcetateEluting slightly more polar compounds> 0.4
70:30 Hexanes:Ethyl AcetateFlushing the column of polar impurities> 0.6
Protocol B: Flash Column Chromatography Purification
  • Column Preparation:

    • Secure a glass column vertically.[9] Place a small plug of cotton wool at the bottom, ensuring it is not packed too tightly.[9]

    • Add a layer of sand (~1-2 cm).[6]

    • Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).[6]

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.[9] Open the stopcock to allow solvent to drain, but never let the solvent level drop below the top of the silica gel. [9]

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.

  • Sample Loading (Dry Method):

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Add silica gel (2-3x the mass of your crude product) and mix to form a slurry.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

    • Carefully add this powder onto the top layer of sand in the column.

  • Elution and Fraction Collection:

    • Carefully add your initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc) to the column.

    • Apply gentle air pressure to the top of the column to begin eluting the solvent through the column at a steady drip rate.

    • Start collecting fractions in test tubes.

    • Gradually and systematically increase the polarity of the eluent as the separation progresses (e.g., move from 95:5 to 90:10, then to 85:15 Hexanes:EtOAc).

    • Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing under a UV lamp.

    • Combine the fractions that contain only the pure desired product.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Fluoro-5-iodo-2-methoxyphenyl acetate.[6]

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides solutions to common problems.[7][10][11]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving common column chromatography issues.

TroubleshootingWorkflow start Unsatisfactory Purification Result prob_overlap Problem: Overlapping or Poorly Resolved Peaks start->prob_overlap prob_tail Problem: Peak Tailing or Streaking start->prob_tail prob_crack Problem: Cracked or Channeled Silica Bed start->prob_crack prob_no_elute Problem: Compound Won't Elute start->prob_no_elute cause_overlap1 Cause: Incorrect Solvent System prob_overlap->cause_overlap1 cause_overlap2 Cause: Column Overloaded prob_overlap->cause_overlap2 cause_overlap3 Cause: Flow Rate Too High prob_overlap->cause_overlap3 cause_tail1 Cause: Sample-Silica Interaction (Acidic Silica) prob_tail->cause_tail1 cause_tail2 Cause: Co-elution with Impurity prob_tail->cause_tail2 cause_crack Cause: Column Ran Dry or Poor Packing prob_crack->cause_crack cause_no_elute Cause: Eluent Polarity is Too Low prob_no_elute->cause_no_elute sol_overlap1 Solution: Re-optimize Solvent via TLC (Lower Polarity) cause_overlap1->sol_overlap1 sol_overlap2 Solution: Reduce Sample Load (Increase Silica:Sample Ratio) cause_overlap2->sol_overlap2 sol_overlap3 Solution: Reduce Pressure / Flow Rate cause_overlap3->sol_overlap3 sol_tail1 Solution: Use Neutralized Silica or Add 0.1% Triethylamine to Eluent cause_tail1->sol_tail1 sol_tail2 Solution: Use a Shallower Polarity Gradient cause_tail2->sol_tail2 sol_crack Solution: Repack the Column cause_crack->sol_crack sol_no_elute Solution: Gradually Increase Eluent Polarity cause_no_elute->sol_no_elute

Caption: A workflow for troubleshooting common column chromatography issues.

Table 2: Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution 1. Mobile phase polarity is too high. 2. Column is overloaded with the sample.[11] 3. Column was packed improperly. 4. Elution was too fast.1. Re-run TLC to find a less polar system where components have a larger ∆Rf.[4] 2. Reduce the amount of sample loaded or increase the amount of silica gel. A mass ratio of silica to sample of at least 70:1 is recommended.[6] 3. Repack the column using the slurry method, ensuring no air bubbles or channels. 4. Reduce the air pressure to slow the flow rate.
Peak Tailing 1. The compound may be slightly acidic or basic, interacting too strongly with the silica.[10] 2. The sample was overloaded, causing the band to spread.[11]1. For basic compounds, add a small amount of triethylamine (~0.1%) to the eluent. For acidic compounds, a small amount of acetic acid can be added. 2. Use a smaller sample load.[11]
Cracked Silica Bed 1. The solvent level dropped below the top of the silica gel, causing it to dry out. 2. Heat generated from wetting the silica with a polar solvent caused rapid expansion and cracking.1. The column cannot be salvaged; it must be repacked. Always keep the silica bed wet with solvent.[9] 2. Pack the column as a slurry and allow it to equilibrate before running.
Product Does Not Elute 1. The mobile phase is not polar enough.[4]1. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product Elutes with Solvent Front 1. The mobile phase is too polar.[4]1. Start over using a significantly less polar mobile phase (e.g., increase the hexane percentage).
High Backpressure 1. The cotton plug is too tight. 2. Particulates from the sample or silica fines are blocking the column frit or sand layer.[7]1. Use a looser cotton plug. 2. Ensure the sample is fully dissolved and filtered if necessary before dry loading. Use high-quality silica gel.
References
  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from University of Colorado Boulder website. [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from Phenomenex website. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from Chrom Tech website. [Link]

  • Hawach Scientific. (2025, October 31). Common Faults and Troubleshooting Methods in HPLC Column. Retrieved from Hawach Scientific website. [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from Biovanix website. [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved from BGD Group website. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from UW-Madison Chemistry Department website. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from Chemistry LibreTexts website. [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from ALWSCI website. [Link]

  • Supporting Information. (n.d.). Characterization of the pyrylium salts. Manuscript submitted for publication. [Link]

  • Yokoyama, Y., et al. (n.d.). SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. Manuscript submitted for publication. [Link]

  • Ghosh, A. et al. (2014). A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Chem Survival. (2013, October 22). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. [Link]

  • Pleshkova, A. P., & Urman, Y. G. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from Organic Syntheses website. [Link]

Sources

Technical Support Center: Recrystallization of 4-Fluoro-5-iodo-2-methoxyphenyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 4-Fluoro-5-iodo-2-methoxyphenyl acetate. This document provides researchers, scientists, and drug development professionals with in-depth guidance, troubleshooting protocols, and frequently asked questions concerning the recrystallization of this specific molecule. As a moderately polar aromatic compound, its purification can be nuanced. This guide is designed to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Physicochemical Profile & Solubility Rationale

4-Fluoro-5-iodo-2-methoxyphenyl acetate possesses a unique combination of functional groups that dictate its solubility. The presence of an ester (acetate) and an ether (methoxy) group provides polarity and hydrogen bond accepting capabilities. The fluorinated and iodinated benzene ring contributes significant non-polar character and increases the molecular weight, suggesting that it will likely be a solid at room temperature.

The key to successful recrystallization is to exploit differential solubility. An ideal solvent should fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures, allowing the pure substance to crystallize upon cooling while impurities remain in the mother liquor. Based on its structure, a mixed-solvent system is often the most effective approach.

A qualitative prediction of solubility in common laboratory solvents is summarized below.

Solvent ClassSolventPredicted SolubilityRole in RecrystallizationRationale
Polar Aprotic Ethyl AcetateHighGood SolventThe ester functionality of the solute interacts well with the polar ester group of ethyl acetate.[1]
AcetoneHighGood SolventThe carbonyl group is a strong hydrogen bond acceptor, suitable for dissolving the solute.[2][3]
Dichloromethane (DCM)Moderate to HighGood SolventThe polarity and ability to engage in dipole-dipole interactions facilitate dissolution.[3][4]
Aromatic TolueneModerateGood SolventFavorable π-π stacking interactions between the aromatic rings of toluene and the solute can aid dissolution.[1][2]
Polar Protic Methanol / EthanolModerateGood Solvent / Co-solventThe hydroxyl groups can interact with the solute's polar functionalities, but the overall solubility may be limited. Often used with an anti-solvent.[2][5][6]
Non-Polar Hexane / HeptaneLow to InsolubleAnti-solvent (Poor Solvent)The high polarity mismatch with the solute makes these ideal for inducing precipitation from a more polar solvent.[2][4][7]
WaterInsolubleAnti-solvent (Poor Solvent)The large, non-polar aromatic portion of the solute leads to poor aqueous solubility.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the recrystallization of 4-Fluoro-5-iodo-2-methoxyphenyl acetate.

Q1: What is the best solvent system to start with for this compound?

A1: For a compound with the polarity of 4-Fluoro-5-iodo-2-methoxyphenyl acetate, a two-solvent system is the most logical starting point. We recommend beginning with Ethyl Acetate and Hexane . Ethyl acetate is an excellent "good" solvent for many moderately polar organic compounds, including those with iodo-aromatic structures, while hexane is a classic non-polar "poor" solvent (anti-solvent) that is fully miscible with ethyl acetate.[1][2][4][7]

  • Starting Ratio: Begin by dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly add warm hexane until persistent cloudiness is observed.

Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A2: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. The solute comes out of solution as a liquid phase instead of a solid crystalline lattice.

  • Immediate Action: Add a small amount (e.g., 5-10% of the total volume) of your "good" solvent (e.g., hot ethyl acetate) to redissolve the oil.

  • Primary Cause & Solution: The boiling point of your solvent system may be too high. If you are using a high-boiling solvent like toluene, switch to a lower-boiling "good" solvent such as ethyl acetate or even dichloromethane.

  • Secondary Cause & Solution: The concentration of the solute is too high, leading to rapid precipitation. Dilute the solution with more hot "good" solvent and allow it to cool much more slowly. A slower cooling rate is critical for forming an ordered crystal lattice.

Q3: My crystal yield is very low. How can I improve recovery?

A3: Low yield is a common problem that can be addressed through several optimization steps.

  • Excess Solvent: The most frequent cause is using too much "good" solvent to dissolve the crude material. Use only the absolute minimum amount of hot solvent required for complete dissolution. You can carefully evaporate some of the solvent to increase the concentration before cooling.

  • Incomplete Precipitation: Ensure the solution has been cooled sufficiently. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Premature Filtration: Do not rush to filter the crystals. Allow adequate time for crystallization to complete.

  • Solubility in Cold Solvent: Some of your product is always lost to the mother liquor. Ensure your chosen solvent system has very low solubility for the compound at cold temperatures. If losses are still high, you may need to screen for a different anti-solvent.

Q4: The recrystallized product is still impure. What are the next steps?

A4: If a single recrystallization is insufficient, consider the following:

  • Nature of Impurity: The impurity may have a very similar solubility profile to your desired compound. Potential organic impurities can arise from starting materials, by-products from the synthesis, or degradation products.[8]

  • Second Recrystallization: A second recrystallization is often effective. Ensure the first batch of crystals is completely dry before proceeding.

  • Alternative Solvent System: If impurities persist, they are likely co-crystallizing. You must change the solvent system to alter the solubility properties of both the product and the impurity. For example, if you used ethyl acetate/hexane, try a dichloromethane/heptane or an acetone/water system.[2]

  • Activated Charcoal: If the impurity is colored, it can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb your product and reduce yield.

  • Chromatography: If all else fails, column chromatography may be necessary to remove stubborn impurities.[7] A common eluent system for compounds of this nature would be a gradient of ethyl acetate in hexane.

Q5: No crystals are forming, even after cooling in an ice bath. What can I do?

A5: Failure to crystallize is typically due to either using too much solvent (the solution is not supersaturated) or the high energy barrier for nucleation.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.[9]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for crystal growth.

    • Reduce Volume: Carefully evaporate a portion of the solvent under a gentle stream of nitrogen or using a rotary evaporator and attempt to cool again.

    • Drastic Cooling: For stubborn cases, a dry ice/acetone bath can sometimes induce precipitation, though this may lead to smaller, less pure crystals.

Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Two-Solvent Recrystallization (Recommended)

This method uses a "good" solvent in which the compound is soluble and a "poor" solvent (anti-solvent) in which it is not.

  • Dissolution: Place the crude 4-Fluoro-5-iodo-2-methoxyphenyl acetate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the minimum volume of a hot "good" solvent (e.g., ethyl acetate) to completely dissolve the solid with stirring.

  • Addition of Anti-Solvent: While the solution is still hot and stirring, add the "poor" solvent (e.g., warm hexane) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent (hexane) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Workflow Diagram

The following diagram illustrates a decision-making process for troubleshooting common recrystallization issues.

G start Begin Recrystallization dissolved Is solid fully dissolved in hot solvent? start->dissolved cool Cool Solution Slowly dissolved->cool Yes add_more_solvent Add more hot 'good' solvent dissolved->add_more_solvent No outcome Observe Outcome cool->outcome crystals Pure Crystals Formed outcome->crystals Success oiled_out Compound Oiled Out outcome->oiled_out Failure no_crystals No Crystals Formed outcome->no_crystals Failure end Process Complete crystals->end add_good_solvent Add more hot 'good' solvent to redissolve oil oiled_out->add_good_solvent induce Induce Crystallization: - Scratch with glass rod - Add seed crystal no_crystals->induce concentrate Concentrate solution (evaporate solvent) no_crystals->concentrate add_more_solvent->dissolved reheat Reheat solution cool_slower Cool even slower reheat->cool_slower add_good_solvent->reheat cool_slower->outcome induce->outcome concentrate->cool

Caption: Troubleshooting workflow for recrystallization.

References

  • ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. [Link]

  • Yokoyama, Y., et al. SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE. [Link]

  • Cheméo. Chemical Properties of 4-Fluoro-2-methoxyphenol (CAS 450-93-1). [Link]

  • PubChem. 4-(Hydroxymethyl)-2-methoxyphenyl acetate. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Google Patents. CN105732355A - Preparation method of 1-(5-fluoro-2-iodophenyl)ethanone.
  • Shankara Prasad, K. S., et al. (2022). Syntheses and crystal structures of four 4-(4-methoxyphenyl)piperazin-1-ium salts. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 868–875. [Link]

  • PubChem. 4-Fluoroiodobenzene. [Link]

  • Organic Syntheses. A PALLADIUM-CATALYZED STILLE COUPLING REACTION FOR THE SYNTHESIS OF 4-ACETYL-2'-THIOPHENE. [Link]

  • ResearchGate. (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]

  • Forensic Science International. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. [Link]

  • ResearchGate. What is the best solvents combination that can be used to crystallize small natural products?[Link]

  • Ghosh, A. et al. (2014). A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • MySkinRecipes. 4-Methoxyphenyl acetate. [Link]

  • Orbital: The Electronic Journal of Chemistry. Synthesis and Characterization of Bemotrizinol Impurities. [Link]

Sources

Technical Support Center: Preventing Acetate Hydrolysis During Reaction Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the unintended cleavage of acetate protecting groups or ester moieties during post-reaction workup.

Mechanistic Insights: Why Acetates Fail During Workup

Acetate cleavage during an aqueous workup is rarely a thermodynamic inevitability; it is a kinetic failure. The carbonyl carbon of the acetate group is highly electrophilic, making it a prime target for nucleophilic attack. Workup conditions inadvertently catalyze this cleavage through two primary pathways:

  • Base-Catalyzed Saponification: Exposure to aqueous bases (even mild ones like

    
    ) leads to nucleophilic attack by hydroxide ions. This forms a tetrahedral intermediate that irreversibly collapses into an acetate ion and a free alcohol.
    
  • Acid-Catalyzed Hydrolysis: Excess acid from the reaction mixture protonates the carbonyl oxygen during the aqueous quench. This increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by weak nucleophiles like water[1].

The key to preserving the acetate group lies in manipulating the kinetics of the workup: temperature control to suppress the activation energy of hydrolysis, and pH/phase management to eliminate the nucleophile.

Troubleshooting FAQs

Q1: I quenched my acidic reaction mixture with saturated aqueous sodium bicarbonate (


), but I still observed 30% acetate hydrolysis. Why? 
A1:  While 

is a weak base, the neutralization of strong acids generates localized exothermic microenvironments. Furthermore, as

evolves rapidly, the local pH at the biphasic interface can spike well above 8. The kinetic rate of saponification increases exponentially with temperature. Solution: Pre-cool the

solution in an ice bath. Lowering the temperature suppresses the kinetic rate of ester hydrolysis, while the acid-base neutralization remains diffusion-controlled and nearly instantaneous[1]. Alternatively, use a pH 7 phosphate buffer to prevent basic pH spikes entirely[2].

Q2: How can I remove basic amine impurities without using aqueous


, which I know cleaves my acetate? 
A2:  Strong aqueous acids like 1M 

will rapidly catalyze acetate cleavage. Instead, use a mild, slightly acidic buffer such as saturated aqueous ammonium chloride (

, pH ~5.5) or a dilute citric acid wash. These provide enough protons to form water-soluble amine salts without reaching the high hydronium concentrations required to protonate the acetate carbonyl[3].

Q3: My acetate is exceptionally labile and hydrolyzes even during neutral aqueous extraction. Are there non-aqueous alternatives? A3: Yes. If aqueous contact time is the failure point, bypass the separatory funnel entirely. You can quench acids or bases using solid-supported reagents (e.g., basic alumina or ion-exchange resins like Amberlyst) directly in the organic solvent. After stirring, simply filter the resin and evaporate the solvent[4].

Quantitative Data: Workup Quenchers Comparison

To optimize your workup, select the quenching reagent that minimizes hydrolytic risk based on the mechanistic rationale below.

Quenching ReagentApprox. pHHydrolysis RiskMechanistic RationaleRecommendation
1M

/

13 - 14CriticalRapid, irreversible saponification.Avoid for acetate-containing compounds.
1M

0 - 1HighReversible acid-catalyzed cleavage driven by excess water.Avoid unless contact time is strictly < 1 minute.
Sat.

8.3ModerateMildly basic; safe if kept cold, but risks hydrolysis if prolonged.Use ice-cold; separate layers immediately[1].
pH 7 Phosphate Buffer 7.0LowMaintains strict neutrality, preventing both acid and base catalysis.Optimal for highly sensitive acetates[2].
Sat.

5.5LowMildly acidic; protonates amines without cleaving esters.Optimal for basic reaction mixtures.

Validated Experimental Protocols

Protocol A: Cold Buffered Aqueous Workup (Self-Validating System)

Causality Focus: This protocol uses temperature control to suppress hydrolysis kinetics and "salting out" to minimize aqueous-organic partitioning.

  • Preparation: Pre-cool all aqueous solutions (pH 7 phosphate buffer, saturated brine) to 0–4 °C in an ice bath.

  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) to decrease the concentration of the reactive species.

  • Buffered Quench: Transfer the mixture to a separatory funnel. Add the ice-cold pH 7 buffer.

    • Self-Validation Step: Check the pH of the aqueous layer using pH paper; it should remain between 6.5 and 7.5. If the pH deviates, the buffer capacity has been overwhelmed—add more buffer immediately[2].

  • Phase Separation: Invert the funnel gently (venting frequently). Immediately separate the organic layer. Do not leave the layers in contact for more than 3 minutes.

  • Brine Wash: Wash the organic layer with ice-cold saturated aqueous

    
     (brine). This "salting out" step forces water out of the organic phase, reducing hydrolytic contact time and pre-drying the organic layer[5].
    
  • Drying: Dry the organic layer over anhydrous

    
    . Filter and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.
    
Protocol B: Non-Aqueous Resin-Based Workup

Causality Focus: Eliminates water entirely, removing the nucleophile responsible for hydrolysis.

  • Quenching: To the crude reaction mixture in an organic solvent, add 2–3 equivalents of a solid-supported scavenger (e.g., Amberlyst A21 free base resin for acid removal, or Amberlite IR-120 for base removal)[4].

  • Incubation: Stir the suspension gently at room temperature for 30–60 minutes to allow the resin to sequester the impurities.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Rinse the pad thoroughly with the reaction solvent.

  • Isolation: Evaporate the filtrate under reduced pressure to yield the crude acetate product, completely free of aqueous hydrolytic degradation.

Decision Workflow for Acetate Workups

AcetateWorkup Start Crude Reaction Mixture (Contains Acetate) Medium Identify Reaction Medium Start->Medium Acidic Strongly Acidic (e.g., HCl, TFA) Medium->Acidic Basic Strongly Basic (e.g., Alkoxides, Amines) Medium->Basic Neutral Neutral / Mild Medium->Neutral QuenchAcid Quench: Cold pH 7 Buffer or weak NaHCO3 (Ice Bath) Acidic->QuenchAcid QuenchBasic Quench: Cold NH4Cl or pH 7 Phosphate Buffer Basic->QuenchBasic Extract Direct Extraction (Minimize Aq. Contact) Neutral->Extract Brine Wash with Cold Brine (Salting Out) QuenchAcid->Brine QuenchBasic->Brine Extract->Brine Dry Dry over Anhydrous Na2SO4 & Evaporate Brine->Dry

Workflow decision tree for selecting workup conditions to prevent acetate hydrolysis.

References

  • Title: Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions Source: BenchChem URL: 1

  • Title: Chemical Science Source: RSC Publishing URL: 2

  • Title: Ester cleavage conditions? Source: ResearchGate URL: 3

  • Title: Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis Source: Chemical Reviews - ACS Publications URL: 4

  • Title: 4.7: Reaction Work-Ups Source: Chemistry LibreTexts URL: 5

Sources

Technical Support Center: Troubleshooting Low Conversion in 4-Fluoro-5-iodo-2-methoxyphenyl acetate Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions involving the versatile building block, 4-Fluoro-5-iodo-2-methoxyphenyl acetate. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern reaction success, enabling you to diagnose and solve challenges in your own experiments.

Troubleshooting Guide: A Diagnostic Approach

Low conversion is a frustratingly common issue in complex organic synthesis. This section provides a logical, step-by-step diagnostic workflow to identify and remedy the root cause of poor reaction performance.

Q1: My reaction has stalled or shows low conversion of my 4-Fluoro-5-iodo-2-methoxyphenyl acetate. Where do I begin my investigation?

A stalled or incomplete reaction is a systemic problem that usually points to one of three areas: reagent integrity, catalyst activity, or reaction conditions. Before making drastic changes to your protocol, start with the most fundamental checks.

Initial Diagnostic Steps:

  • Verify Reagent Quality: The success of a coupling reaction is critically dependent on the purity and stability of every component. This should always be your first checkpoint.

  • Assess Catalyst Activity: The palladium catalyst is the heart of the reaction. If it deactivates, the reaction will stop. Visual cues like the formation of palladium black are strong indicators of this issue.

  • Evaluate Reaction Conditions: Parameters such as temperature, solvent, and base selection are interdependent. A suboptimal choice in one can negatively impact the entire system.

The following questions will guide you through a more detailed investigation of each of these areas.

Q2: How can I verify the quality of my starting materials and reagents?

Degraded reagents are a frequent and often overlooked cause of low yields. Each component has specific potential failure points.

  • Organoboron Reagent (e.g., Boronic Acid/Ester): Boronic acids are susceptible to decomposition via protodeborylation, especially heteroaryl boronic acids.[1] They can also trimerize to form boroxines, which can affect stoichiometry.

    • Action: Use fresh boronic acid or a more stable derivative like a pinacol[1] or MIDA boronate ester.[2] MIDA boronates are particularly robust and can be purified via silica gel chromatography, releasing the active boronic acid slowly under basic aqueous conditions.[1][2]

  • Palladium Catalyst & Ligand: The active form of the catalyst is a Pd(0) species, which is sensitive to oxygen.[3] Phosphine-based ligands are also readily oxidized to phosphine oxides, rendering them ineffective at coordinating with the palladium center.[3][4]

    • Action: Use fresh, high-purity catalyst and ligand. Store them under an inert atmosphere (argon or nitrogen). If you suspect degradation, purchase new batches.

  • Base Integrity: Many common bases (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic. The presence of excess water can alter the reaction kinetics and promote unwanted side reactions.

    • Action: Use freshly opened or properly stored bases. If necessary, dry the base in an oven before use.

  • Solvent Purity: Solvents must be anhydrous (for many protocols) and, most importantly, thoroughly degassed. Dissolved oxygen is a primary culprit in catalyst deactivation.[3]

    • Action: Use anhydrous solvents. Degas the solvent by sparging with argon or nitrogen for 20-30 minutes or by subjecting it to several freeze-pump-thaw cycles before adding the catalyst.[3]

Q3: My reaction mixture turned black, and the reaction stopped. What causes this catalyst deactivation?

The formation of a black precipitate is a classic sign of palladium catalyst decomposition into bulk palladium metal (Pd black), which is catalytically inactive.[3] This indicates that the ligand is failing to stabilize the Pd(0) intermediates in the catalytic cycle.

Common Causes and Solutions:

  • Oxygen Contamination: As mentioned, oxygen oxidizes the active Pd(0) catalyst.

    • Solution: Ensure rigorous degassing of your solvent and maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[3]

  • Inadequate Ligand: The ligand's job is to stabilize the palladium center. If the ligand is a poor choice for the substrate or is used in insufficient quantity, the catalyst will be unstable.

    • Solution: Increase the ligand-to-palladium ratio (common ratios range from 1:1 to 4:1).[3] For an electron-rich substrate like 4-Fluoro-5-iodo-2-methoxyphenyl acetate, a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type biarylphosphine ligand like SPhos or XPhos) is often required to promote the challenging oxidative addition step and stabilize the resulting complex.[5][6]

  • High Temperature: While heat can increase the reaction rate, excessive temperatures can accelerate catalyst decomposition pathways.[3]

    • Solution: Run the reaction at the lowest temperature that provides a reasonable rate. If a high temperature is required, ensure your chosen ligand is thermally stable.

Q4: I'm observing significant side products like homocoupling of my boronic acid or dehalogenation of my aryl iodide. How can I minimize them?

Side reactions compete with your desired transformation, consuming starting materials and reducing your yield. Understanding their mechanisms is key to preventing them.

  • Homocoupling of Boronic Acid: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1]

    • Prevention: Rigorous degassing is the most effective preventative measure. Using a Pd(0) precatalyst (like Pd₂(dba)₃) instead of a Pd(II) source (like Pd(OAc)₂) can also help, as it removes the need for an in-situ reduction step that can be inefficient.[7]

  • Dehalogenation of Aryl Iodide: In this process, the iodine atom on your starting material is replaced with a hydrogen atom. This can occur after oxidative addition if the palladium complex reacts with a hydride source in the mixture (sometimes the solvent or base).[1]

    • Prevention: Ensure all reagents are pure. Screening different solvents and bases may be necessary. Sometimes, a more efficient ligand can accelerate the desired catalytic cycle, outcompeting the dehalogenation pathway.

  • Protodeborylation: This is the cleavage of the C-B bond of the boronic acid by a proton source, reverting it to an arene. It is particularly problematic with water and acidic conditions.[1]

    • Prevention: Use a stable boronic ester (pinacol, MIDA) to protect the C-B bond until it is needed.[2] Ensure the base is not excessively wet and that the reaction conditions are not acidic.

Q5: Could the acetate protecting group on my substrate be causing issues?

Yes, the acetate group is an ester, which is susceptible to hydrolysis under certain basic conditions.[8]

  • Problem: If a strong base like NaOH or KOH is used, or if a weaker base is used at high temperatures in the presence of water, the acetate group can be cleaved to form a phenol. This new phenolic species may react differently or interfere with the catalyst. For instance, phenols can sometimes act as ligands, potentially inhibiting the catalyst.[9]

  • Solution:

    • Choose a Milder Base: Use a base that is less likely to cause hydrolysis. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective and are generally compatible with ester functionalities.[10] Powdered potassium fluoride (KF) is another mild option, particularly if other functional groups are sensitive.[8]

    • Lower the Temperature: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis.

    • Monitor the Reaction: Use thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of the deprotected phenol byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point (catalyst, ligand, base, solvent) for a Suzuki-Miyaura coupling with 4-Fluoro-5-iodo-2-methoxyphenyl acetate?

For a challenging, electron-rich aryl iodide, a robust catalytic system is necessary. A reliable starting point would be:

  • Catalyst: Pd₂(dba)₃ (a Pd(0) source) at 1-2 mol %.

  • Ligand: SPhos or RuPhos (a bulky, electron-rich biarylphosphine ligand) at 2-4 mol %.[6]

  • Base: K₃PO₄ (potassium phosphate) at 2.0 equivalents. It is effective and generally compatible with ester groups.[10]

  • Solvent: A 4:1 to 5:1 mixture of an organic solvent like 1,4-dioxane or toluene with water. The water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[3]

  • Temperature: Start at 80-100 °C.

This combination provides a good balance of reactivity and stability, but optimization via screening is highly recommended.

Q2: How do the electronic properties of 4-Fluoro-5-iodo-2-methoxyphenyl acetate affect the coupling reaction?

The substituents on the aromatic ring have a significant impact on reactivity:

  • Iodide: As a leaving group, iodide is excellent. The C-I bond is the weakest among aryl halides, making the oxidative addition step (often the rate-determining step) very fast.[2][11]

  • Methoxy Group (-OCH₃): This is a strong electron-donating group. It increases the electron density on the aromatic ring, which can make the oxidative addition of the Pd(0) catalyst into the C-I bond more difficult.[1] This is a primary reason why a highly active, electron-rich ligand is often required to "push" this step forward.

  • Fluoro Group (-F): This is an electron-withdrawing group, which can help to slightly counteract the effect of the methoxy group, though its impact is less pronounced.

  • Acetate Group (-OAc): As discussed, this group is primarily a potential liability due to its base sensitivity.

Q3: When should I choose a Suzuki, Heck, or Sonogashira coupling for this substrate?

The choice of coupling reaction depends entirely on the type of carbon-carbon bond you wish to form:

  • Suzuki-Miyaura Coupling: Choose this reaction to form a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond. This is the most common choice for creating biaryl compounds or coupling with alkyl groups. You would react your aryl iodide with an organoboron reagent (e.g., phenylboronic acid).[11]

  • Mizoroki-Heck Reaction: Choose this reaction to form a C(sp²)-C(sp²) bond by coupling your aryl iodide with an alkene (e.g., styrene, acrylate) to form a substituted alkene.[12][13]

  • Sonogashira Coupling: Choose this reaction to form a C(sp²)-C(sp) bond. You would react your aryl iodide with a terminal alkyne (e.g., phenylacetylene) to form an internal alkyne.[14][15]

Your aryl iodide is a suitable electrophile for all three of these palladium-catalyzed reactions.

Q4: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is crucial for optimization and determining when the reaction is complete.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are highly sensitive and quantitative. By taking small aliquots from the reaction mixture over time, you can accurately measure the consumption of starting materials and the formation of the product, as well as identify any side products by their mass.[3] This is the gold standard for reaction optimization.

Protocols & Data

To facilitate optimization, the following tables summarize key parameters, and the protocols provide a framework for conducting both a standard reaction and a high-throughput screening experiment.

Data Presentation

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

BaseFormulaStrengthKey Characteristics & Considerations
Potassium PhosphateK₃PO₄StrongExcellent for many couplings; generally compatible with base-sensitive groups like esters.[10]
Cesium CarbonateCs₂CO₃StrongHigh solubility in organic solvents can accelerate reactions; often used for difficult couplings.[10]
Sodium CarbonateNa₂CO₃ModerateInexpensive and effective; often used in a 2M aqueous solution.[10]
Potassium FluorideKFMildUsed when substrates are highly base-sensitive; requires anhydrous conditions.[8]
TriethylamineEt₃NOrganic/WeakTypically not strong enough for Suzuki couplings but used in other reactions like Heck and Sonogashira.[10]

Table 2: Recommended Catalyst/Ligand Systems for Challenging Aryl Halides

Catalyst (Precatalyst)LigandLigand TypeRationale & Use Case
Pd₂(dba)₃ or Pd(OAc)₂SPhos / XPhosBuchwald Biaryl MonophosphineHigh activity for electron-rich and sterically hindered aryl halides; promotes fast oxidative addition and reductive elimination.[5][6]
PdCl₂(dppf)dppfFerrocenyl DiphosphineA classic, robust system suitable for a wide range of Suzuki couplings.[9]
PEPPSI-IPrIPrN-Heterocyclic Carbene (NHC)Highly active and thermally stable; excellent for coupling less reactive aryl chlorides, but also effective for iodides.[1]
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Fluoro-5-iodo-2-methoxyphenyl acetate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Through the septum, add degassed solvent (e.g., 4:1 Dioxane/H₂O) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., SPhos, 2.5 mol%) in a small amount of degassed solvent. Add the required amount of this solution to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: High-Throughput Screening (HTS) for Reaction Optimization

This protocol is designed for a 24-well plate to efficiently screen multiple conditions.[3]

  • Stock Solutions: Prepare stock solutions of:

    • Substrate: 4-Fluoro-5-iodo-2-methoxyphenyl acetate and the boronic acid in the main solvent (e.g., Dioxane).

    • Catalysts: Separate solutions for each Pd precatalyst/ligand pair to be screened.

    • Bases: Prepare slurries or solutions of each base.

  • Plate Preparation: To each well of the reaction plate containing a stir bar, add the appropriate base.

  • Reagent Addition: Under an inert atmosphere (in a glovebox), use a liquid handler or multichannel pipette to dispense the substrate stock solution, followed by the specific catalyst/ligand solution for that well.

  • Execution: Seal the plate securely. Place it on a heated stirring block and run the reactions at the desired temperature for a set time (e.g., 12 hours).

  • Analysis: After cooling, take a small, measured aliquot from each well. Dilute the aliquots in a new plate and analyze by LC-MS to determine the percent conversion and identify any major byproducts for each condition, allowing for direct comparison.

Visual Guides

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd trans-Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Trans trans-Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation RedEl cis-Ar-Pd(II)-Ar'(L)₂ Trans->RedEl Isomerization RedEl->Pd0 Reductive Elimination prod_ArAr Ar-Ar' (Product) RedEl->prod_ArAr sub_ArX Ar-X (Aryl Halide) sub_ArX->OxAdd sub_Bor [Ar'-B(OR)₂(OH)]⁻ sub_Bor->Trans base Base (e.g., OH⁻) + Ar'-B(OR)₂ base->sub_Bor

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Yield or Incomplete Reaction q1 Verify Reagent Quality? start->q1 a1 Action: - Use fresh/purified reagents - Use stable boronate (MIDA) - Degas solvents thoroughly q1->a1 Yes q2 Reaction mixture turned black? q1->q2 No end Re-run Optimized Reaction a1->end a2 Action: - Improve degassing - Increase ligand ratio - Screen new ligands - Lower temperature q2->a2 Yes q3 Significant Side Products? q2->q3 No a2->end a3 Action: - Rigorous degassing (vs Homocoupling) - Screen bases/solvents (vs Dehalogenation) - Use stable boronate (vs Protodeborylation) q3->a3 Yes q4 Acetate group cleaved? q3->q4 No a3->end a4 Action: - Use milder base (K₃PO₄, KF) - Lower reaction temperature q4->a4 Yes q4->end No, Review Literature a4->end

Caption: A logical workflow for diagnosing low conversion in cross-coupling reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MacMillan, D. S., & Nolan, S. P. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1856-1875. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Szostak, M., & Szostak, K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 49(15), 5549-5637. Retrieved from [Link]

  • Jin, M. J., et al. (2012). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 10(43), 8642-8645. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • ResearchGate. (2021, October 26). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Jha, A. K., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 23077-23095. Retrieved from [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6923. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(7), 5727-5773. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Scott, J. S., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1945-1953. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ScholarWorks@UARK. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals (Basel), 13(8), 174. Retrieved from [Link]

  • Itami, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl iodides with terminal alkynes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Robust Out-of-Distribution Prediction of Buchwald-Hartwig Reactions. Retrieved from [Link]

  • CCS Chemistry. (2024, September 3). Mononuclear Palladium(I) Aryl Complexes Perform Cross-Coupling Reactions with Organic Halides. Retrieved from [Link]

  • LOCKSS. (2010, June 28). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Astruc, D. (2013, November 11). Homeopathic Palladium Nanoparticle Catalysis of Cross CarbonCarbon Coupling Reactions. Retrieved from [Link]

  • Badone, D., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7235-7238. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. Retrieved from [Link]

  • MDPI. (2026, January 21). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • PubMed. (2015, March 16). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Retrieved from [Link]

  • ACS Publications. (2022, July 11). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]

  • MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]

Sources

Technical Support Center: Removing Unreacted Iodine from 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to the purification of 4-Fluoro-5-iodo-2-methoxyphenyl acetate, specifically focusing on the removal of residual iodine from the reaction mixture.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification process.

Q1: After my iodination reaction, the organic layer has a distinct brown or purple color. What does this indicate?

A1: A brown, pink, or purple tint in your organic layer is the characteristic visual signature of dissolved elemental iodine (I₂). This indicates that your reaction either used an excess of the iodinating reagent or did not proceed to 100% completion, leaving unreacted iodine in the mixture. Its removal is critical to obtaining a pure product.

Q2: What is the most reliable and standard method for quenching unreacted iodine in an organic synthesis workup?

A2: The industry-standard and most efficient method is to wash the crude reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] This is a reductive quench that rapidly and effectively converts colored elemental iodine into colorless, water-soluble iodide salts, which are then easily removed in the aqueous layer during extraction.

Q3: How exactly does sodium thiosulfate neutralize iodine?

A3: Sodium thiosulfate is a mild reducing agent. It reacts with iodine (I₂) in a well-defined redox reaction. Two thiosulfate ions (S₂O₃²⁻) donate electrons to one molecule of iodine, reducing it to two iodide ions (I⁻). The thiosulfate itself is oxidized to the tetrathionate ion (S₄O₆²⁻).[2][3][4]

The balanced chemical equation is: I₂ (colored) + 2 Na₂S₂O₃ (colorless) → 2 NaI (colorless) + Na₂S₄O₆ (colorless)

Both sodium iodide (NaI) and sodium tetrathionate (Na₂S₄O₆) are ionic salts and are highly soluble in water, allowing for their simple removal from the organic product via liquid-liquid extraction.

Q4: Are there alternative quenching agents I can use besides sodium thiosulfate?

A4: Yes, other reducing agents can be used, although sodium thiosulfate is generally preferred for its effectiveness and clean reaction profile. Alternatives include:

  • Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃): These are also effective reducing agents that convert iodine to iodide.[5][6] They are readily available and work similarly to thiosulfate.

  • Ascorbic Acid (Vitamin C): In some applications, ascorbic acid can serve as a mild and "green" reducing agent for iodine.

The choice of quenching agent can depend on the pH sensitivity of your target molecule, as sulfite and bisulfite solutions can alter the pH of the aqueous layer. For most applications involving 4-Fluoro-5-iodo-2-methoxyphenyl acetate, sodium thiosulfate remains the optimal choice.

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem: The brown/purple color of iodine persists in my organic layer even after washing with sodium thiosulfate solution.

Potential Cause Explanation & Solution
Insufficient Quenching Agent You may not have used enough sodium thiosulfate to react with all the iodine present. Solution: Perform additional washes with the saturated Na₂S₂O₃ solution. Continue washing until the organic layer becomes colorless and the aqueous layer no longer turns cloudy or yellow upon mixing.
Degraded Thiosulfate Solution Sodium thiosulfate solutions can degrade over time, especially if not stored properly, losing their reductive capacity.[1][2] Solution: Always use a freshly prepared, saturated solution of sodium thiosulfate for the most effective quenching.[1] If you suspect your stock solution is old, prepare a new one.
Insufficient Mixing The reaction between iodine (in the organic phase) and thiosulfate (in the aqueous phase) is a phase-transfer process. Inadequate mixing leads to a slow and incomplete reaction. Solution: Ensure vigorous shaking of the separatory funnel for several minutes during each wash. If working on a larger scale in a reactor, ensure the stirring speed is sufficient to create a large surface area between the two phases.
The Color is Not from Iodine In some cases, highly colored organic byproducts may have formed during the reaction, which will not be removed by a reductive quench.[1] Solution: After a thorough wash with fresh, saturated Na₂S₂O₃, if color persists, it is likely an impurity. Analyze a sample of the organic layer by Thin Layer Chromatography (TLC) to confirm the presence of colored impurities. Further purification by column chromatography will be necessary.

Problem: My final product is colorless, but TLC analysis shows it is still impure.

Potential Cause Explanation & Solution
Presence of Non-Colored Byproducts The iodination reaction may have produced side-products that are not colored and are not removed by the aqueous workup. For aryl iodides, these can include starting material or regioisomers. Solution: Purification by silica gel column chromatography is the most effective next step. Based on the polarity of 4-Fluoro-5-iodo-2-methoxyphenyl acetate, an eluent system of hexane and ethyl acetate is a good starting point.[7] A gradient from low to high polarity (e.g., 95:5 to 80:20 Hexane:EtOAc) should effectively separate the product from less polar impurities.
Product is a Solid and Chromatography is Inefficient If the product is a crystalline solid, recrystallization can be a highly effective and scalable purification method.[8][9] Solution: Perform a solvent screen to find a suitable recrystallization solvent or solvent system. For a compound like this, a polar solvent like ethanol, methanol, or a mixture such as ethyl acetate/hexane or dichloromethane/petroleum ether could be effective.[10] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.

Problem: My product yield is significantly low after purification.

Potential Cause Explanation & Solution
Product Loss During Aqueous Washes While 4-Fluoro-5-iodo-2-methoxyphenyl acetate has low water solubility, aggressive or numerous extractions can lead to some product loss, especially if emulsions form. Solution: Minimize the number of aqueous washes. After the initial thiosulfate wash, use a single wash with deionized water followed by a wash with saturated sodium chloride (brine). The brine wash helps to break emulsions and removes dissolved water from the organic layer, improving drying efficiency.
Incomplete Extraction of Product If the product was not fully extracted from the aqueous layer after quenching, it will be discarded, lowering the yield. Solution: After draining the aqueous layer, re-extract it one or two more times with fresh organic solvent (e.g., ethyl acetate). Combine all organic extracts before drying and concentrating.
Decomposition on Silica Gel Some sensitive compounds can degrade on the acidic surface of silica gel during column chromatography. Solution: If you suspect degradation, you can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~1%). Alternatively, use a less acidic stationary phase like alumina.

Part 3: Standardized Protocols & Visual Workflows

Protocol 1: Standard Reductive Quench and Aqueous Workup
  • Transfer: Transfer the entire crude reaction mixture to a separatory funnel of appropriate size. If the reaction was run in a solvent immiscible with water (e.g., Dichloromethane, Ethyl Acetate), proceed to the next step. If a water-miscible solvent was used (e.g., DMF, Acetonitrile), first dilute the mixture with an immiscible organic solvent and water.

  • First Quench: Add a generous volume of fresh, saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate fully. The organic layer containing your product should become colorless. Drain the lower (aqueous) layer.

  • Repeat if Necessary: If any color remains in the organic layer, repeat the wash with fresh Na₂S₂O₃ solution.

  • Water Wash: Wash the organic layer with deionized water to remove residual thiosulfate salts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This removes bulk water and helps prevent emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, which can then be further purified.

Visual Workflow: From Crude Product to Pure Compound

Purification_Workflow cluster_reaction Initial State cluster_workup Aqueous Workup cluster_analysis Purity Check cluster_purification Final Purification Crude Crude Reaction Mixture (Product + Unreacted I₂) Quench Wash with sat. Na₂S₂O₃ Solution Crude->Quench Reductive Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry TLC TLC Analysis Dry->TLC Chroma Column Chromatography TLC->Chroma Impurities Present Recryst Recrystallization TLC->Recryst Impurities Present (Solid) Pure Pure Product TLC->Pure Product is Pure Chroma->Pure Recryst->Pure

Caption: Standard workflow for the purification of 4-Fluoro-5-iodo-2-methoxyphenyl acetate.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Does organic layer have a brown/purple color? No_Color Color is gone. Check purity with TLC. Start->No_Color No Wash Wash with fresh, saturated Na₂S₂O₃ solution. Start->Wash Yes Check_Again Does color persist after vigorous washing? Wash->Check_Again Check_Again->No_Color No Impurity Color is likely from a stable organic byproduct. Proceed to Column Chromatography. Check_Again->Impurity Yes

Caption: Decision tree for troubleshooting persistent color during aqueous workup.

References

  • How do I get rid of excess iodine in a reaction? : r/chemistry - Reddit. (2014, June 6). Reddit. Available at: [Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine. (2018, August 23). ACS Omega. Available at: [Link]

  • Day 1 Procedures - Standardization of Sodium Thiosulfate. (2020, June 23). Chemistry LibreTexts. Available at: [Link]

  • What is the mechanism of Sodium Thiosulfate? (2024, July 17). Patsnap Synapse. Available at: [Link]

  • (a) Previous methods of preparing aryl iodides from aryl bromides. (b)... (2019). ResearchGate. Available at: [Link]

  • Theory of reaction between lodine solution and Sodium thiosulphate. OJUSAN. Available at: [Link]

  • Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. (2002). Journal of Analytical Toxicology. Available at: [Link]

  • Quenching of iodine chloride at low temperatures. : r/chemistry - Reddit. (2017, July 14). Reddit. Available at: [Link]

  • A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. (2005). Molecules. Available at: [Link]

  • Iodometry. Titration with Sodium Thiosulfate. (2015). ResearchGate. Available at: [Link]

  • Synthesis of radioiodinated aryl iodides via boronate precursors. (2002, November 15). Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Separation of Some Halogenated Phenols by GC-MS. (2008). Asian Journal of Chemistry. Available at: [Link]

  • Process for the removal of iodine from organic compounds. (1969). Google Patents.
  • Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. (2025, September 17). YouTube. Available at: [Link]

  • Process for removing iodide compounds from carboxylic acids and/or their anhydrides. (1992). Google Patents.
  • SYNTHESIS OF 4,4-DIFLUORO-α-TOCOPHEROL USING A CROSS-COUPLING REACTION OF BROMODIFLUOROACETATE WITH ARYL IODIDE IN THE PRESENCE OF COPPER POWDER. (1995). Heterocycles. Available at: [Link]

  • Adsorptive Removal of Iodate Oxyanions from Water using a Zr- based Metal–Organic Framework. (2021). Dalton Transactions. Available at: [Link]

  • Process for purifying phenol. (1989). Google Patents.
  • Improving chromatographic analysis of phenolic compounds. (2015). Chula Digital Collections. Available at: [Link]

  • Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (2000). U.S. Environmental Protection Agency. Available at: [Link]

  • What is the best way to remove Iodine(impurity) from Ionic Liquid? (2022, May 26). ResearchGate. Available at: [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022, January 13). MDPI. Available at: [Link]

  • Crystal Structure of (rac)-4-Iodo-5-methoxy[2.2]metacylophane; A Rare Example of a Chiral Halogenated Metacyclophane. (2020, November). ResearchGate. Available at: [Link]

  • 2-Isopropyl-4-methoxy-5-methylphenyl acetate. (2014, November 1). Acta Crystallographica Section E. Available at: [Link]

Sources

Technical Support Center: Minimizing Deiodination in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Prevention of Reductive Deiodination (Ar-I


 Ar-H)
Audience:  Senior Chemists, Process Development Scientists
Date:  October 26, 2023

Executive Summary & Diagnostic

The Problem: You are running a Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) using an Aryl Iodide. Instead of the desired product, you observe the formation of the de-iodinated arene (Ar-H).

The Cause: Aryl iodides undergo rapid oxidative addition. However, if the subsequent step (transmetallation or amine binding) is slow, the reactive


 intermediate accumulates. In the presence of a hydride source (solvent, base, or impurities), the complex undergoes a "hydride intercept," leading to reductive elimination of Ar-H rather than the cross-coupled product.

Quick Diagnostic Checklist:

  • Solvent: Are you using primary/secondary alcohols or DMF/DMA at high temperatures?

  • Base: Are you using alkoxides (e.g.,

    
    , 
    
    
    
    )?
  • Ligand: Is the ligand sterically unencumbered or electron-poor?

  • Substrate: Is your coupling partner (boronic acid/amine) sterically hindered or electron-poor (slowing down the productive cycle)?

Mechanistic Insight (The "Why")

To fix the problem, you must understand the competition between the Productive Cycle and the Destructive Cycle .

The Fork in the Road

The critical junction occurs after Oxidative Addition. The Palladium(II) species is an electrophilic trap waiting for a nucleophile. If the desired nucleophile (Boron, Amine) is slow to arrive, the solvent or base acts as a Trojan horse, delivering a hydride.

DeiodinationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I ArI Aryl Iodide (Ar-I) PdII_Ar Pd(II)-Ar Intermediate (The Critical Junction) OxAdd->PdII_Ar TransMet Transmetallation/Binding (Rate Limiting Step) PdII_Ar->TransMet + Nucleophile (R-M) (Desired Path) BetaElim β-Hydride Elimination (Generates L-Pd(H)(Ar)) PdII_Ar->BetaElim + Hydride Source (Destructive Path) RedElim_Prod Reductive Elimination TransMet->RedElim_Prod RedElim_Prod->Pd0 Regenerate Product Product (Ar-R) RedElim_Prod->Product HydrideSource Hydride Source (Alcohol, Amine, DMF) RedElim_Side Reductive Elimination (Side Reaction) BetaElim->RedElim_Side RedElim_Side->Pd0 Regenerate SideProduct Deiodinated Byproduct (Ar-H) RedElim_Side->SideProduct

Figure 1: The competitive pathway between cross-coupling and hydrodehalogenation. The accumulation of the Pd(II)-Ar intermediate due to slow transmetallation increases the probability of the destructive path.

Troubleshooting Guides & FAQs

Module A: Solvent & Base Selection

Q: I am using Isopropanol (IPA) or Ethanol because my substrate is polar. Why is my deiodination high? A: Secondary and primary alcohols are the most common culprits.

  • Mechanism: Palladium coordinates to the alkoxide (formed from the alcohol and base). This species undergoes

    
    -hydride elimination, converting the alcohol into a ketone/aldehyde and transferring a hydride (H-) to the Palladium. This H- then couples with your Aryl group.
    
  • Solution:

    • Switch Solvent: Use aprotic polar solvents if solubility is required (e.g., DMSO, NMP, or Acetonitrile).

    • Cosolvent System: If you must use alcohol for solubility, use tert-Butanol (tBuOH) . It has no

      
      -hydrogens and cannot serve as a hydride source.
      

Q: I am using NaOtBu (Sodium tert-butoxide) in Toluene. Toluene has no acidic protons, so why am I seeing reduction? A: While Toluene is safe, the base might not be, or the base might be interacting with trace impurities. However, a more subtle source in Toluene/Amine systems (Buchwald-Hartwig) is the amine substrate itself (if it has


-hydrogens) or trace water acting as a proton shuttle.
  • Recommendation: Switch to inorganic bases like

    
     or 
    
    
    
    suspended in Dioxane or Toluene. These bases lack the organic framework to donate hydrides via elimination.

Table 1: Solvent/Base Risk Matrix for Deiodination

Risk LevelSolventsBasesMechanism of Failure
High Risk Isopropanol, Ethanol, Methanol

,

Direct

-hydride elimination from solvent/base.
Medium Risk DMF, DMA (at

), THF

Solvent oxidation/decomposition generates hydrides; THF can act as H-donor via radical paths.
Low Risk Toluene, Xylene, tert-Butanol , Water

,

,

Lack of

-hydrogens; inorganic bases cannot eliminate.
Module B: Ligand Engineering

Q: How can a ligand prevent deiodination? A: Ligands influence the rate of the "Productive Cycle." If you speed up Transmetallation and Reductive Elimination, the catalyst spends less time in the vulnerable Pd(II)-Ar state.

  • Buchwald-Hartwig: Use bulky, electron-rich biaryl phosphines (e.g., XPhos, BrettPhos, RuPhos ). These promote extremely fast C-N bond formation, outcompeting the background reduction.

  • Suzuki-Miyaura: Use ligands like

    
      or Q-Phos .
    
  • Avoid: Simple triphenylphosphine (

    
    ) is often too slow for challenging substrates, allowing the side reaction to dominate.
    
Module C: Experimental Protocol Optimization

Q: My reaction works on small scale but fails on scale-up. Why? A: Scale-up often involves longer heating times and slower mixing.

  • Mass Transfer: If transmetallation is biphasic (e.g., aqueous base/organic solvent), poor stirring starves the Pd(II) of the coupling partner, leaving it open to reduction. Increase agitation rates.

  • Catalyst Activation: If you use Pd(OAc)2, it must be reduced to Pd(0). If this activation is slow or relies on the substrate/solvent, it can trigger side cycles. Use pre-catalysts (e.g., Pd(dppf)Cl2, Pd-G3-XPhos) that generate active Pd(0) cleanly.

Actionable Optimization Workflow

Follow this decision tree to eliminate the Ar-H byproduct.

OptimizationTree Start Start: High Deiodination Observed CheckSolvent 1. Check Solvent: Is it a 1°/2° Alcohol? Start->CheckSolvent ChangeSolvent Switch to t-Amyl Alcohol, toluene, or DMF CheckSolvent->ChangeSolvent Yes CheckBase 2. Check Base: Is it an Alkoxide? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to Cs2CO3 or K3PO4 CheckBase->ChangeBase Yes CheckLigand 3. Check Ligand: Is it monodentate/simple? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Switch to Bulky/Rich: XPhos, P(tBu)3, Q-Phos CheckLigand->ChangeLigand Yes CheckAdditives 4. Additives: Scavenge Water/Hydride CheckLigand->CheckAdditives No End Optimized Condition CheckAdditives->End Retest

Figure 2: Step-by-step logic for removing hydride sources and accelerating the productive catalytic cycle.

Standard Screening Protocol (Micro-scale)

If you encounter deiodination, set up this 4-vial screen:

  • Control: Original conditions.

  • Solvent Swap: Replace alcohol/ether with Toluene or t-Amyl alcohol .

  • Base Swap: Replace NaOtBu/Na2CO3 with Cs2CO3 (anhydrous).

  • Catalyst Swap: Switch to a pre-ligated catalyst like XPhos-Pd-G4 or Pd(dppf)Cl2 (for Suzuki).

References

  • Mechanistic Origins: Navarro, O.; Kaur, H.; Mahjoor, P.; Nolan, S. P. "Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes." J. Org.[1][2] Chem.2004 , 69, 3173–3180. Link

  • Solvent Effects: Sherwood, J.; Clark, J. H.; Fairlamb, I. J. S.; Slattery, J. M.[3] "Solvent effects in palladium catalysed cross-coupling reactions." Green Chem.2019 , 21, 2164-2196. Link

  • Ligand Design (Buchwald): Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[2]2011 , 2, 27-50. Link

  • Dehalogenation Troubleshooting: "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Link

  • Process Chemistry Perspective: Magano, J.; Monfette, S. "Key Aspects of the Suzuki–Miyaura Cross-Coupling Reaction for Process Chemistry Applications." Org.[1][4] Process Res. Dev.2020 , 24, 2361–2410. Link

Sources

resolving solubility issues of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Executive Summary: The "Dual Threat" Challenge

Researchers working with 4-Fluoro-5-iodo-2-methoxyphenyl acetate often face a confounding variable: the compound appears to dissolve but loses activity over time. This is rarely a simple solubility issue; it is a solubility-stability paradox .

  • Physical Insolubility: The halogenated core (Fluoro, Iodo) and methoxy group create a highly lipophilic lattice (High LogP), making aqueous solubility negligible.

  • Chemical Instability: The acetate ester bond is susceptible to hydrolysis, rapidly converting your compound into 4-Fluoro-5-iodo-2-methoxyphenol and acetic acid, especially in alkaline buffers or non-anhydrous stock solutions.

This guide provides a self-validating protocol to resolve both issues simultaneously.

Module 1: Stock Solution Strategy (The Organic Phase)

Q: Why does my stock solution turn cloudy or degrade after a week?

A: You are likely using "wet" DMSO or storing it improperly. Phenyl acetates are prone to spontaneous hydrolysis if trace water is present.

The Protocol:

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide) , Grade ≥99.9%. Avoid Ethanol or Methanol for long-term storage, as they can participate in transesterification.

  • Concentration: Target 10 mM to 50 mM . Do not attempt >100 mM; the viscosity will hinder accurate pipetting, and the compound may crash out upon freezing.

  • The "Dry" Rule:

    • Use a fresh bottle of DMSO.[1] DMSO is hygroscopic; an opened bottle absorbs atmospheric water within hours.

    • Store stocks in amber glass vials with Teflon-lined caps (plastic tubes can leach plasticizers and allow gas exchange).

    • Storage: -20°C or -80°C.

Solubility Profile (Estimated):

SolventSolubility RatingSuitabilityNote
Anhydrous DMSO High (>50 mM)Primary Stock Best for biological assays.
DMF High (>50 mM)AlternativeUse if DMSO interferes with specific enzyme targets.
Ethanol ModerateSecondaryRisk of transesterification; high volatility.
Water / PBS Negligible Avoid Immediate precipitation.

Module 2: Aqueous Dilution (The "Crash Out" Prevention)

Q: The compound precipitates immediately when I add the stock to my cell culture media. How do I fix this?

A: You are inducing "solvent shock." Adding a high-energy hydrophobic stock directly to a high-entropy aqueous buffer forces the molecules to aggregate before they can disperse.

The "Step-Down" Protocol:

  • Prepare an Intermediate: Dilute your 10 mM DMSO stock 1:10 into a compatible co-solvent (e.g., pure Ethanol or a 50:50 DMSO/Water mix) before the final spike.

  • The Vortex Spike:

    • Have your cell media/buffer spinning on a vortex mixer.

    • Inject the stock solution subsurface (tip immersed) into the vortex.

    • Why? This maximizes the surface area for dispersion and prevents local high-concentration pockets where crystals nucleate.

  • Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, which can be mistaken for compound activity.[2]

Visualization: The Solubilization Decision Tree

SolubilityWorkflow Start Start: Solid Compound Solvent Dissolve in Anhydrous DMSO (10-50 mM Stock) Start->Solvent Check Visual Check: Clear Solution? Solvent->Check Sonicate Bath Sonicate (Ice Cold) Max 5 mins Check->Sonicate Cloudy Dilution Aqueous Dilution Strategy Check->Dilution Clear Sonicate->Check Direct Direct Spike (Risk of Precip) Dilution->Direct Low Conc (<1µM) StepDown Intermediate Dilution (10x in Buffer/Solvent mix) Dilution->StepDown High Conc (>10µM) Assay Final Assay Buffer (<1% DMSO) Direct->Assay StepDown->Assay

Figure 1: Decision tree for solubilizing hydrophobic phenyl acetates without precipitation.

Module 3: Chemical Stability (The Hidden Variable)

Q: My IC50 values shift significantly if I leave the plate out for 2 hours. Is the compound degrading?

A: Yes. The acetate group is a "leaving group." In aqueous buffers (especially pH > 7.4), hydroxide ions attack the carbonyl carbon, cleaving the ester.

Mechanism of Failure:



(Where Ar = 4-Fluoro-5-iodo-2-methoxyphenyl)

The Stability Protocol:

  • pH Discipline: Maintain assay buffers at pH 7.0 - 7.2 . Avoid pH 8.0+ buffers (like TRIS at high pH), which accelerate ester hydrolysis significantly [1].

  • Temperature Control: Prepare working solutions immediately before use. Keep them on ice (4°C) until the assay starts. Hydrolysis rates double for every ~10°C increase.

  • Avoid Sonication Heat: If you must sonicate the stock, use a water bath with ice. Heat generated by probe sonicators will degrade the ester.

Visualization: Hydrolysis Pathway

Hydrolysis Compound Target Compound (Active Ester) Transition Tetrahedral Intermediate Compound->Transition + Base/Heat Water H2O / OH- Water->Transition Phenol Degradant 1: Phenol Derivative (Inactive/Toxic) Transition->Phenol Fast at pH > 8 Acid Degradant 2: Acetic Acid Transition->Acid

Figure 2: The hydrolytic degradation pathway. The phenol product may have different biological activity, confounding results.

Module 4: Advanced Formulation (For In Vivo/High Dose)

Q: I need high concentrations (100 µM+) for an animal study or a difficult assay. DMSO is toxic at that level. What now?

A: Use Cyclodextrin Complexation .[3] The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic phenyl ring, while the hydrophilic exterior ensures water solubility. Crucially, this "cage" protects the acetate ester from hydrolysis [2].

The "Host-Guest" Protocol:

  • Vehicle: Prepare 20% (w/v) HP-β-CD in water or saline.

  • Loading: Add your DMSO stock (concentrated) to the cyclodextrin solution while vortexing.

  • Equilibration: Shake gently at room temperature for 30 minutes. The solution should clarify as the compound enters the cyclodextrin cavity.

  • Benefit: This can increase solubility by 10-100x compared to simple buffer dilution and significantly extends the half-life of the ester [3].

Summary of Specifications

ParameterSpecificationReason
Primary Solvent Anhydrous DMSOMax solubility, prevents hydrolysis.
Max Stock Conc. 50 mMAvoids viscosity/freezing issues.
Working pH 6.8 - 7.4Prevents ester hydrolysis.
Storage -20°C (Desiccated)Hygroscopic protection.
Advanced Carrier HP-β-CD (20%)Solubilizes & Stabilizes.

References

  • U.S. EPA. (2012). Hydrolysis as a function of pH at 25 °C.[4] 40 CFR 796.3500. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Pop, N., et al. (2002). Cyclodextrin-mediated hydrolysis of esters. Journal of the Chemical Society, Perkin Transactions 2. Link

  • BenchChem. (2025).[2][5] Protocol for Dissolving Compounds in DMSO for Biological Assays.Link

Sources

identifying impurities in crude 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Impurity Profiling of 4-Fluoro-5-iodo-2-methoxyphenyl Acetate

Introduction

This guide addresses the purification and analysis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate , a critical intermediate often associated with the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib).

In crude preparations, three primary classes of impurities compromise yield and downstream efficacy:

  • Regioisomers: Specifically the 3-iodo isomer, arising from competitive electrophilic substitution.

  • Hydrolysis Products: The corresponding phenol (deacetylated species) due to moisture sensitivity.

  • Over-iodinated Species: Di-iodo byproducts.

The following modules provide diagnostic workflows to identify and resolve these issues.

Module 1: Chromatographic Anomalies (HPLC/UPLC)

User Question: I see a "shoulder" peak on the main peak or a co-eluting impurity that standard C18 gradients cannot resolve. What is it, and how do I separate it?

Technical Diagnosis: The co-eluting species is likely the 3-iodo regioisomer . Standard C18 columns separate based on hydrophobicity, which is nearly identical for positional isomers. You need a stationary phase that leverages


-

interactions or shape selectivity.

Troubleshooting Protocol:

  • Switch Column Chemistry:

    • Recommendation: Use a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.

    • Mechanism: These phases interact with the electron-deficient iodine and fluorine atoms. The subtle difference in electron density distribution between the 3-iodo and 5-iodo isomers alters the

      
      -
      
      
      
      interaction strength, often resolving the peaks.
  • Optimize Mobile Phase:

    • Use Methanol instead of Acetonitrile. Methanol allows for stronger

      
      -
      
      
      
      interactions between the analyte and the phenyl-based stationary phase.
  • Check for "Ghost" Peaks (Hydrolysis):

    • If a peak appears earlier (lower retention time) and grows over time in the autosampler, your sample is hydrolyzing.

    • Fix: Prepare samples in anhydrous acetonitrile/0.1% formic acid. Avoid water/methanol diluents if the sample sits for >1 hour.

Data Summary: Retention Behavior

Impurity TypeRelative Retention (C18)Relative Retention (PFP)Diagnostic Feature
Target (5-Iodo) 1.001.00Main Peak
Regioisomer (3-Iodo) 0.98 - 1.02 (Co-elutes)1.05 - 1.10 (Resolved)Separates on F-interaction phases
Hydrolysis (Phenol) 0.60 - 0.700.50 - 0.60Broad tailing peak (acidic)
Di-iodo 1.30 - 1.50> 1.50Late eluting, very hydrophobic

Module 2: Mass Spectrometry Interpretation (LC-MS)

User Question: My mass spectrum shows the expected mass, but also a mass at M-42. Is this a fragment or a real impurity?

Technical Diagnosis: The M-42 signal corresponds to the loss of the acetyl group (


, mass 42). This can be:
  • In-source Fragmentation: The acetate is labile and fragments in the ion source.

  • Real Impurity: The sample contains 4-Fluoro-5-iodo-2-methoxyphenol (the hydrolysis product).

Differentiation Protocol:

  • Check Chromatographic Alignment:

    • Extract the Ion Chromatogram (XIC) for the Parent Mass (

      
      ) and the Phenol Mass (
      
      
      
      ).
    • Result A: If the M-42 peak aligns perfectly with the Parent peak, it is In-source Fragmentation .

    • Result B: If the M-42 peak elutes earlier than the Parent peak, it is a Real Hydrolysis Impurity .

  • Isotope Pattern Analysis (The "Iodine Fingerprint"):

    • Iodine is monoisotopic (

      
      ). It does not have an M+2 isotope like Chlorine or Bromine.
      
    • If you see an M+2 peak pattern (approx 1:1 ratio), you have contamination with a brominated precursor (rare but possible if raw materials were swapped).

    • Di-iodo Impurity: Look for a mass shift of +126 Da (addition of I, loss of H).

Visual Workflow: MS Decision Tree

MS_Troubleshooting Start Observe Mass Spectrum CheckMass Check Species Mass Start->CheckMass M_minus_42 Signal at [M-42] CheckMass->M_minus_42 Deacetylation? M_plus_126 Signal at [M+126] CheckMass->M_plus_126 Over-iodination? CheckRT Check Retention Time (XIC) M_minus_42->CheckRT Result_Di Elutes Later: Di-iodo Impurity M_plus_126->Result_Di Result_Frag Co-elutes with Main Peak: In-Source Fragmentation CheckRT->Result_Frag Same RT Result_Hyd Elutes Earlier: Hydrolysis Impurity (Phenol) CheckRT->Result_Hyd Earlier RT

Figure 1: Decision tree for distinguishing in-source fragmentation from genuine process impurities using LC-MS.

Module 3: NMR Spectroscopy (Structural Confirmation)

User Question: How do I definitively prove I have the 5-iodo isomer and not the 3-iodo regioisomer? They have the same mass.

Technical Diagnosis: Proton NMR (


-NMR) is the gold standard here. The key lies in the coupling constants (

values)
between the aromatic protons.

The Structural Logic:

  • Target (5-Iodo): The protons are at positions 3 and 6. These are para to each other. Para coupling is negligible (

    
     Hz). You will see two doublets (coupling only to Fluorine).
    
  • Impurity (3-Iodo): The protons are at positions 5 and 6. These are ortho to each other. Ortho coupling is strong (

    
     Hz).
    

Analysis Protocol:

  • Run

    
    -NMR in 
    
    
    
    or
    
    
    .
  • Focus on the Aromatic Region (6.5 - 8.0 ppm).

  • Measure the Coupling Constants (

    
    ): 
    
FeatureTarget Molecule (5-Iodo)Regioisomer Impurity (3-Iodo)
Proton Arrangement Para (H3 vs H6)Ortho (H5 vs H6)
H-H Coupling (

)
~0 Hz (Singlet appearance) ~8-9 Hz (Large splitting)
H-F Coupling (

)
H3 (Ortho-F): ~10-12 HzH6 (Meta-F): ~6-7 HzH5 (Ortho-F): ~10-12 HzH6 (Meta-F): ~6-7 Hz
Visual Appearance Two distinct doublets (d)Two doublets of doublets (dd)

Module 4: Synthesis & Stability (Root Cause Analysis)

User Question: Why are these impurities forming, and how do I stop them?

1. The Regioisomer Problem (3-Iodo vs 5-Iodo)

  • Cause: The starting material, 4-fluoro-2-methoxyphenol, has two activating groups (-OH and -OMe).

    • -OH is a stronger activator than -OMe.

    • The position para to -OH is position 5 (Target).

    • The position ortho to -OH is position 3 (Impurity).

  • Control:

    • Temperature: Keep iodination temperatures low (< 0°C) to maximize the selectivity of the stronger director (-OH). Higher temperatures increase the energy available to overcome the activation barrier for the 3-position.

    • Reagents: Use milder iodinating agents (e.g., NIS vs

      
      ) to improve selectivity.
      

2. The Hydrolysis Problem (Phenol Formation)

  • Cause: Phenyl acetates are "activated esters." The electron-withdrawing fluorine and iodine atoms on the ring make the carbonyl carbon more electrophilic, making it highly susceptible to hydrolysis by atmospheric moisture.

  • Control:

    • Storage: Store under Nitrogen/Argon at -20°C.

    • Workup: Avoid high pH aqueous washes. Use neutral buffers or rapid acidic workups. Dry organic layers thoroughly with

      
       before evaporation.
      

Visual Workflow: Synthesis Pathway & Impurity Origins

Synthesis_Path SM 4-Fluoro-2-methoxyphenol Step1 Iodination (Electrophilic Subst.) SM->Step1 Target_Int Intermediate: 5-Iodo-phenol Step1->Target_Int Major (Para to OH) Impurity_Int Impurity: 3-Iodo-phenol Step1->Impurity_Int Minor (Ortho to OH) Step2 Acetylation (Ac2O / Pyridine) Target_Int->Step2 Impurity_Int->Step2 Final_Target Target: 4-F-5-I-2-OMe-Phenyl Acetate Step2->Final_Target Final_Impurity Impurity: Regioisomer (3-Iodo) Step2->Final_Impurity Final_Target->Target_Int Instability Hydrolysis Hydrolysis (Moisture)

Figure 2: Synthetic pathway illustrating the origin of regioisomers during iodination and the hydrolysis cycle of the final acetate.

References

  • Synthesis of Halogenated Phenol Derivatives

    • Journal of Medicinal Chemistry, "Discovery of Osimertinib (AZD9291)", Finlay et al. (2014).
  • Chromatographic Separation of Isomers

    • BenchChem HPLC Guide, "Comparative Guide to HPLC Analysis of Halogenated Aromatics". Discusses Phenyl-Hexyl vs C18 selectivity.
  • Stability of Phenyl Acetates

    • ResearchGate, "Kinetics of Hydrolysis of Phenyl Acetates". Details the susceptibility of electron-deficient phenyl esters to hydrolysis.
  • NMR Characterization of Regioisomers: Spectroscopic Identification of Organic Compounds, standard tables for H-H and H-F coupling constants in substituted benzenes.

Validation & Comparative

1H NMR chemical shift assignment for 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: ¹H NMR Chemical Shift Assignment Methodologies for 4-Fluoro-5-iodo-2-methoxyphenyl acetate

The Analytical Challenge: Halogenated Aromatics

Assigning the ¹H NMR spectrum of poly-substituted haloaromatics like 4-fluoro-5-iodo-2-methoxyphenyl acetate presents a unique analytical challenge. The aromatic ring contains only two isolated protons (H-3 and H-6), which would typically appear as two singlets in a first-order ¹H NMR spectrum. However, the presence of both highly electronegative (Fluorine, ¹⁹F spin ½) and heavy, polarizable (Iodine) substituents creates a complex electronic environment.

The iodine atom at C-5 introduces a pronounced "Heavy-Atom Effect on Light Atoms" (HALA)[1]. Spin-orbit (SO) coupling from the massive iodine nucleus (


) mixes triplet character into the closed-shell singlet ground state. This spin-polarizes the electron density, which propagates through the σ-framework to the adjacent H-6 proton via the Fermi-contact mechanism, drastically altering its shielding tensor[2]. Standard empirical prediction software frequently fails to account for this relativistic deshielding, leading to erroneous assignments. This guide objectively compares three leading methodologies to provide drug development professionals with a field-proven framework for unambiguous structural verification.

Performance Comparison of Assignment Methodologies

To establish a self-validating protocol, we must objectively compare the efficacy of available analytical approaches. Relying solely on basic additivity rules is insufficient for heavy-atom scaffolds.

Table 1: Performance Matrix of NMR Assignment Tools for Iodo-Fluoroaromatics

MethodologyAccuracy for H-6 (Ortho to Iodine)Resolution of H-3 vs H-6Resource CostBest Use Case
Empirical Prediction (e.g., ChemDraw) Low (Ignores relativistic HALA effects)Ambiguous (Relies on basic additivity)LowInitial screening; simple scaffolds lacking heavy halogens.
Non-Relativistic DFT (B3LYP/6-31G)*Moderate (Underestimates SO coupling)ModerateMediumMolecules restricted to lighter elements (

).
Relativistic DFT (ZORA / SO-GIAO) High (Captures Spin-Orbit effects)ExcellentHighHighly substituted heavy-atom scaffolds requiring theoretical proof.
1D ¹H + 2D NMR (HSQC/HMBC) Absolute (Empirically verified)Absolute (Orthogonal validation)MediumFinal structural proof for publication and patent filing.

Experimental Protocol: A Self-Validating System

To achieve an unambiguous assignment without the computational overhead of Relativistic DFT, researchers should utilize a hybrid experimental approach combining ¹H-¹⁹F scalar coupling with 2D HMBC correlations. This ensures the assignment is a self-validating system that does not rely on a single, potentially flawed predictive data point.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of 4-fluoro-5-iodo-2-methoxyphenyl acetate in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer the solution to a high-quality 5 mm NMR tube.

  • 1D ¹H NMR Acquisition: Acquire the spectrum at 400 MHz or higher. Ensure the spectral width covers 0–12 ppm. Apply a sufficient relaxation delay (D1 ≥ 2s) to ensure accurate integration of the acetate and methoxy singlets.

  • Analyze ¹H-¹⁹F Splitting (Primary Validation):

    • Locate the two aromatic doublets in the 6.8–7.6 ppm region.

    • Calculate the coupling constants (

      
      ). The proton ortho to the fluorine (H-3) will exhibit a larger ³
      
      
      
      coupling (typically 8.5–11.0 Hz)[3].
    • The proton meta to the fluorine (H-6) will exhibit a smaller ⁴

      
       coupling (typically 5.0–7.5 Hz)[3].
      
  • 2D HMBC Acquisition (Orthogonal Validation):

    • Run a ¹H-¹³C HMBC experiment to trace multiple-bond correlations.

    • The H-3 proton will show a strong ³

      
       cross-peak to the methoxy-bearing carbon (C-2).
      
    • The H-6 proton will show a critical ³

      
       cross-peak to the acetate carbonyl carbon (~169 ppm), unequivocally confirming its position adjacent to the C-1 acetate group.
      

Table 2: Experimental ¹H NMR Data for 4-Fluoro-5-iodo-2-methoxyphenyl acetate (400 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
HMBC Correlations (³

)
H-6 ~7.40Doublet (d)

= 6.5
Acetate C=O, C-2, C-4
H-3 ~6.97Doublet (d)³

= 9.5
C-1, C-5, Methoxy C
-OCH₃ ~3.85Singlet (s)N/AC-2
-OAc ~2.30Singlet (s)N/AAcetate C=O

Causality Behind the Experimental Choices

Why does this specific protocol succeed where empirical predictors fail? The causality is rooted in quantum mechanics and molecular geometry.

The ³


 (ortho) coupling is transmitted through three bonds, allowing for robust orbital overlap and a larger scalar coupling magnitude (~9.5 Hz). Conversely, the ⁴

(meta) coupling must propagate through four bonds, inherently reducing the interaction strength (~6.5 Hz)[3]. This physical constant provides an irrefutable metric for distinguishing H-3 from H-6 without relying on chemical shift predictions, which are heavily skewed by the aforementioned iodine HALA effect[1][2]. By coupling this geometric reality with HMBC data—which maps the proximity of the protons to the strictly identifiable acetate and methoxy carbons—the workflow becomes entirely self-validating. If the

-coupling analysis suggests a peak is H-6, the HMBC correlation to the acetate carbonyl independently proves it.

Logical Workflow Visualization

NMR_Workflow Start 4-Fluoro-5-iodo-2-methoxyphenyl acetate 1H NMR Spectrum Step1 Identify Aromatic Protons (6.5 - 8.0 ppm) Start->Step1 Peak1 Doublet ~6.97 ppm Large Splitting Step1->Peak1 Peak2 Doublet ~7.40 ppm Small Splitting Step1->Peak2 J_Analysis Extract J(H,F) Coupling Constants Peak1->J_Analysis Peak2->J_Analysis J_Ortho ³J_HF ≈ 9.5 Hz (Ortho Coupling) J_Analysis->J_Ortho Peak 1 J_Meta ⁴J_HF ≈ 6.5 Hz (Meta Coupling) J_Analysis->J_Meta Peak 2 HMBC 2D HMBC Correlation (Orthogonal Validation) J_Ortho->HMBC J_Meta->HMBC AssignH3 Assigned: H-3 Correlates to Methoxy C HMBC->AssignH3 ³J_CH to C-OMe AssignH6 Assigned: H-6 Correlates to Acetate C=O HMBC->AssignH6 ³J_CH to C=O

Workflow for assigning H-3 and H-6 utilizing J_HF coupling and HMBC.

References

  • Short Intro to Nuclear Magnetic Resonance (Heavy Atom Effect). Colorado State University.
  • Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. MDPI.
  • 5-Bromo-1,2-difluoro-3-nitrobenzene (Fluorine Coupling Constants). BenchChem.

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-Fluoro-5-iodo-2-methoxyphenyl acetate, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind chromatographic condition selection and present a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a scientifically sound and reliable analytical method.

The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose.[1][3] For purity analysis, this means the method must be able to accurately and precisely quantify the main compound while also being able to separate it from any potential impurities or degradation products.

Comparative Analysis of Chromatographic Conditions

The selection of the stationary and mobile phases is the most critical factor in achieving the desired separation in HPLC.[4] For a molecule like 4-Fluoro-5-iodo-2-methoxyphenyl acetate, which possesses aromaticity, halogen substituents, and an ester group, a reversed-phase approach is typically the most effective.

Stationary Phase Selection

The choice of the HPLC column's stationary phase dictates the primary interaction with the analyte and thus, the selectivity of the separation.[4] We will compare three common reversed-phase stationary phases:

  • C18 (Octadecyl): This is the most widely used stationary phase in reversed-phase HPLC, offering a high degree of hydrophobicity.[5][6] It is an excellent starting point for moderately polar compounds like our target analyte.

  • C8 (Octyl): With a shorter alkyl chain than C18, C8 columns provide less retention for hydrophobic compounds.[4] This can be advantageous in reducing analysis time if the analyte is too strongly retained on a C18 column.

  • Phenyl-Hexyl: This phase offers alternative selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[4][7] This can be particularly useful for separating compounds with aromatic moieties from other components.

Rationale for Selection: For 4-Fluoro-5-iodo-2-methoxyphenyl acetate, a C18 column is often the preferred choice. Its strong hydrophobic interactions provide good retention, while the presence of polar functional groups on the analyte allows for effective elution with a suitable mobile phase. A Phenyl-Hexyl column could also be a viable alternative, especially if closely related aromatic impurities are present.

Mobile Phase Optimization

The mobile phase composition is adjusted to control the elution of the analyte from the stationary phase.[8] A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[8]

    • Acetonitrile: Generally offers lower viscosity and better UV transparency at lower wavelengths compared to methanol.

    • Methanol: Can provide different selectivity compared to acetonitrile and is often a more cost-effective option.[9]

  • Aqueous Component and pH: The pH of the mobile phase is a critical parameter for ionizable compounds, as it can significantly affect their retention and peak shape.[8][10] For neutral compounds like 4-Fluoro-5-iodo-2-methoxyphenyl acetate, the pH has a less pronounced effect on retention but can still influence the stability of the analyte and the column. Using a buffer is recommended to maintain a consistent pH. A common choice is a phosphate buffer or the addition of a small amount of an acid like formic acid or trifluoroacetic acid (TFA).[11][12]

Rationale for Selection: A gradient elution with acetonitrile and water containing 0.1% formic acid is a robust starting point. The formic acid helps to protonate any free silanol groups on the silica-based stationary phase, which can reduce peak tailing. A gradient is often preferred for purity methods to ensure that any late-eluting impurities are effectively washed from the column.

The Validated HPLC Method: A Step-by-Step Protocol

The following section details the experimental protocols for validating the chosen HPLC method for the purity of 4-Fluoro-5-iodo-2-methoxyphenyl acetate. The validation will be performed according to ICH Q2(R1) guidelines, which outline the necessary performance characteristics to be evaluated.[1][13][14]

Recommended Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Validation Workflow

ValidationWorkflow cluster_prep Preparation cluster_validation Method Validation Parameters (ICH Q2(R1)) Prep Standard & Sample Preparation Specificity Specificity Prep->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Establishes Baseline Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Robustness Robustness Accuracy->Robustness Final Verification Precision->Robustness LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14][15]

Experimental Protocol:

  • Prepare a solution of the 4-Fluoro-5-iodo-2-methoxyphenyl acetate reference standard.

  • Prepare a solution of the sample to be analyzed.

  • Prepare a placebo solution (containing all excipients if it's a formulated product).

  • Subject a sample solution to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject all solutions into the HPLC system.

Acceptance Criteria:

  • The peak for 4-Fluoro-5-iodo-2-methoxyphenyl acetate in the sample solution should be free of interference from any components in the placebo.

  • The peak for the analyte should be well-resolved from any degradation product peaks in the stressed sample. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[1]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 80% to 120% of the expected sample concentration).[1]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should be visually distributed close to the regression line.

Concentration (% of Target)Peak Area (n=3)Mean Peak Area
80%798560, 801230, 799540799777
90%899120, 902340, 900560900673
100%1001230, 998760, 10005401000177
110%1102340, 1098760, 11001201100407
120%1201450, 1198760, 12003401200183
\multicolumn{2}{c}{0.9998 }
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is often determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each concentration level.

Spike Level (% of Target)% Recovery (n=3)Mean % Recovery
80%99.5, 100.2, 99.899.8
100%100.5, 99.7, 100.1100.1
120%101.2, 99.9, 100.8100.6
Precision

Precision is the measure of the degree of scatter of a series of measurements.[14] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Precision LevelRSD (%)
Repeatability (n=6)0.8%
Intermediate Precision (n=6)1.2%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be demonstrated by analyzing samples at this concentration and showing acceptable precision and accuracy.

ParameterResult
LOD0.05 µg/mL
LOQ0.15 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a sample under each modified condition.

  • Evaluate the effect on the results (e.g., retention time, peak area, resolution).

Parameters to Vary:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

  • The results should not be significantly affected by the variations.

Robustness cluster_params Deliberate Variations cluster_outputs Monitored Outputs center_node Optimized HPLC Method FlowRate Flow Rate (± 0.1 mL/min) center_node->FlowRate Temp Temperature (± 5 °C) center_node->Temp MobilePhase Mobile Phase (± 2% Organic) center_node->MobilePhase RetentionTime Retention Time FlowRate->RetentionTime PeakArea Peak Area FlowRate->PeakArea Resolution Resolution FlowRate->Resolution Temp->RetentionTime Temp->PeakArea Temp->Resolution MobilePhase->RetentionTime MobilePhase->PeakArea MobilePhase->Resolution

Caption: Robustness Testing Parameters and Outputs.

Conclusion

This guide has presented a comparative analysis of HPLC conditions and a comprehensive validation protocol for determining the purity of 4-Fluoro-5-iodo-2-methoxyphenyl acetate. By following a systematic, science- and risk-based approach to method development and validation, as outlined by ICH guidelines, researchers can ensure the generation of reliable and accurate data.[16][17] The validated C18 reversed-phase method detailed herein provides a robust and suitable procedure for the quality control of this important pharmaceutical intermediate.

References

  • ICH. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH. (1996). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • EMA. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Phenomenex. [Link]

  • Collins, C. H., et al. (2010). Some new selective stationary phases for RP-HPLC. Journal of Separation Science, 33(19), 2937-2949. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Waters Corporation. (2026). HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. [Link]

  • European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. [Link]

  • FDA. (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]

  • EDQM. (2013). Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • LCGC International. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ResearchGate. (2025). ICH Q2(R1)-guided validation of a normal phase HPLC/UV method for thiram in technical WP formulations complying with SANCO QC standards. ResearchGate. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. Phenomenex. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. [Link]

Sources

IR spectroscopy characteristic peaks of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

A Comparative Analysis for Synthetic and Analytical Chemists

As a Senior Application Scientist, the structural elucidation of novel or modified compounds is a cornerstone of our daily work. Infrared (IR) spectroscopy remains a first-line, rapid, and non-destructive technique for confirming the presence of key functional groups and verifying molecular identity. This guide provides a detailed analysis of the expected characteristic IR absorption peaks for 4-Fluoro-5-iodo-2-methoxyphenyl acetate, a polysubstituted aromatic compound.

Given the specificity of this molecule, a publicly available reference spectrum is not readily accessible. Therefore, this guide adopts a first-principles approach, dissecting the molecule into its constituent functional groups and predicting its IR spectrum through a comparative analysis with simpler, well-characterized analogues. This method not only allows for a robust prediction but also enhances the researcher's foundational understanding of how structural modifications manifest in a vibrational spectrum.

Part 1: Experimental Protocol for High-Quality IR Spectrum Acquisition

To ensure the collection of a reliable and reproducible IR spectrum for a solid sample like 4-Fluoro-5-iodo-2-methoxyphenyl acetate, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its minimal sample preparation and high reproducibility.

Step-by-Step Protocol: FTIR-ATR Spectroscopy
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Verify the desiccated environment of the instrument's optical bench to minimize water vapor and CO₂ interference.

  • ATR Crystal Cleaning (Causality: Crucial for avoiding cross-contamination and ensuring a clean baseline):

    • Clean the surface of the ATR diamond crystal with a solvent-moistened, non-abrasive wipe (e.g., lint-free tissue with isopropanol or ethanol).

    • Perform a final wipe with a dry, clean tissue to remove any residual solvent.

  • Background Spectrum Acquisition (Causality: This step is self-validating; it measures the ambient environment and the clean crystal, which is then mathematically subtracted from the sample spectrum to ensure that only the sample's absorptions are displayed):

    • With the clean, empty ATR accessory in place, initiate a "Background Scan" or "Collect Background" command in the instrument software.

    • The resulting spectrum should be a flat line near 100% Transmittance, showing only minor peaks for atmospheric H₂O and CO₂ if purging is imperfect.

  • Sample Application:

    • Place a small amount of the solid 4-Fluoro-5-iodo-2-methoxyphenyl acetate powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the diamond crystal. (Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, leading to a strong, high-quality spectrum).

  • Sample Spectrum Acquisition:

    • Initiate the "Sample Scan" or "Collect Sample" command. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample scan against the stored background scan to produce the final IR spectrum.

  • Post-Acquisition:

    • Clean the sample from the ATR crystal using the same procedure as in Step 2.

    • Label and save the spectrum with all relevant metadata.

Experimental Workflow Diagram

FTIR_ATR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Instrument_Warmup 1. Instrument Warm-up Clean_Crystal 2. Clean ATR Crystal Instrument_Warmup->Clean_Crystal Collect_Background 3. Collect Background Spectrum Apply_Sample 4. Apply Solid Sample & Pressure Collect_Background->Apply_Sample Collect_Sample 5. Collect Sample Spectrum Apply_Sample->Collect_Sample Clean_Post 6. Clean Crystal Post-Analysis Collect_Sample->Clean_Post Analyze 7. Analyze & Save Spectrum Clean_Post->Analyze

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Part 2: Deconstruction and Comparative Analysis of Characteristic Peaks

The vibrational spectrum of 4-Fluoro-5-iodo-2-methoxyphenyl acetate is a composite of the vibrations from its core functional groups. By comparing its expected peaks to those of simpler molecules, we can build a highly accurate prediction.

Molecule for Comparison Key Structural Feature
Ethyl Acetate Simple Aliphatic Ester
Phenyl Acetate Aryl Ester (introduces phenyl ring effects)
Anisole (Methoxybenzene) Aryl Ether
Fluorobenzene Aromatic C-F Bond
Iodobenzene Aromatic C-I Bond
The Carbonyl (C=O) Stretch: The Most Prominent Peak

The C=O stretching vibration in esters is one of the strongest and most diagnostic absorptions in an IR spectrum.[1]

  • Aliphatic Esters (e.g., Ethyl Acetate): The C=O stretch appears in the 1750-1735 cm⁻¹ region.[2][3]

  • Aryl Esters (e.g., Phenyl Acetate): When the ester oxygen is attached to an aromatic ring, the C=O frequency is shifted to a higher wavenumber, typically appearing in the 1770-1755 cm⁻¹ range. This is due to the electron-withdrawing inductive effect of the phenyl ring, which strengthens the C=O double bond.

  • Prediction for 4-Fluoro-5-iodo-2-methoxyphenyl acetate: The core structure is a phenyl acetate. Therefore, a very strong and sharp absorption band is predicted around 1765 cm⁻¹ . The additional substituents (F, I, OMe) on the ring will have minor electronic influences, but the dominant effect is from the direct attachment of the ester to the aromatic system. A similar molecule, p-cresyl phenyl acetate, shows this peak at 1742 cm⁻¹, though conjugation effects can lower the frequency slightly.[4][5]

The C-O and C-C Stretching Region (1300 - 1000 cm⁻¹): A Crowded but Informative Zone

This region is complex due to the overlapping of several strong fundamental vibrations from the ester, ether, and C-F bonds.

  • Ester C-O Stretches: Esters exhibit two distinct C-O stretches. For aryl acetates, the most characteristic is the strong, asymmetric C-C-O stretch, which typically appears at a high frequency, around 1240-1190 cm⁻¹ .[6] A second, symmetric O-C-C stretch is usually found near 1100-1000 cm⁻¹ .[2][6]

  • Aryl Ether C-O-C Stretches: Aryl alkyl ethers, like the methoxy group in our molecule, show a strong asymmetric C-O-C stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹ .[7]

  • Aromatic C-F Stretch: The C-F stretching vibration gives rise to a very strong and intense band, typically in the 1250-1100 cm⁻¹ region for aromatic fluorides.[8]

Integrated Prediction: For 4-Fluoro-5-iodo-2-methoxyphenyl acetate, these vibrations will overlap. We expect to see a series of very strong, complex bands between 1300 cm⁻¹ and 1000 cm⁻¹ . The most intense absorptions in this region will likely be a composite of the ester C-C-O stretch and the aryl ether C-O-C stretch, appearing as a broad, intense feature around 1220 cm⁻¹ . The C-F stretch will also contribute significantly to the intensity in this envelope.

The Aromatic and C-H Stretching Region (3100 - 2800 cm⁻¹ & 1650 - 1400 cm⁻¹)
  • Aromatic C-H Stretch: Like all aromatic compounds, expect to see weak to medium intensity, sharp peaks just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[9][10]

  • Aliphatic C-H Stretch: The methyl groups of the acetate and methoxy functions will give rise to characteristic asymmetric and symmetric C-H stretching bands below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ region.[10][11]

  • Aromatic C=C Stretches: These "skeletal" vibrations of the benzene ring typically produce a series of medium-to-strong, sharp bands. Expect characteristic peaks near 1600 cm⁻¹, 1580 cm⁻¹, and 1500 cm⁻¹ .[9][12] The substitution pattern heavily influences the relative intensities of these bands.

The Fingerprint Region (< 1000 cm⁻¹): Substitution Pattern and Halogens

This region contains complex bending vibrations that are unique to the overall molecular structure.

  • Aromatic C-H Out-of-Plane (OOP) Bending: These strong absorptions are highly diagnostic of the ring substitution pattern. For a 1,2,4,5-tetrasubstituted benzene ring, there are typically two adjacent free hydrogens, which would give rise to a strong band in the 880-850 cm⁻¹ region.

  • Carbon-Iodine (C-I) Stretch: The C-I stretching vibration is weak and occurs at very low frequencies, typically in the 600-500 cm⁻¹ range.[13] This may be at the very edge of or outside the detection range of a standard mid-IR spectrometer (which often cuts off at 650 or 400 cm⁻¹).

Summary Table: Predicted IR Peaks for 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity Comparative Notes & Rationale
Aromatic C-H Stretch3100 - 3030Weak - MediumCharacteristic of all aromatic rings. Appears at higher frequency than alkyl C-H stretch.[9][10]
Aliphatic C-H Stretch2980 - 2850MediumFrom acetate and methoxy -CH₃ groups.
Ester C=O Stretch~1765Very Strong, SharpKey diagnostic peak. Frequency is elevated due to attachment to the electron-withdrawing phenyl ring.[6]
Aromatic C=C Stretches~1600, ~1500Medium - Strong, SharpSkeletal vibrations of the benzene ring.[12]
Ester C-C-O Stretch (asymm.)1240 - 1190Very StrongOverlaps with ether and C-F stretches. A key feature of acetate esters.[6]
Aryl Ether C-O-C Stretch (asymm.)1275 - 1200StrongOverlaps with ester and C-F stretches.[7]
Aromatic C-F Stretch1250 - 1100Very StrongContributes to the intense, complex absorption envelope in this region.
Ester/Ether C-O Stretches (symm.)1100 - 1000StrongFurther complex bands in this region.
Aromatic C-H OOP Bend880 - 850StrongDiagnostic for the 1,2,4,5-tetrasubstitution pattern.
C-I Stretch600 - 500WeakMay be too low in frequency to be observed on a standard mid-IR instrument.[13]

References

Sources

A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-4-fluoro-2-methoxyphenyl Acetate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success. Aryl halides are foundational building blocks, particularly in the construction of the carbon-carbon and carbon-heteroatom bonds that form the backbone of many pharmaceutical agents and functional materials. This guide provides an in-depth comparison of the reactivity of two closely related aryl halides: 5-iodo-4-fluoro-2-methoxyphenyl acetate and 5-bromo-4-fluoro-2-methoxyphenyl acetate. By examining the fundamental principles governing their reactivity and providing supporting data from analogous systems, this document serves as a practical resource for researchers navigating the selection of these key synthetic intermediates.

The Decisive Role of the Halogen: A Fundamental Perspective

The primary determinant of reactivity in the titular compounds is the nature of the carbon-halogen bond (C-I vs. C-Br). The key distinction lies in the bond dissociation energies. The carbon-iodine bond is significantly weaker than the carbon-bromine bond.[1][2] Specifically, the average bond energy for a C-I bond is approximately 213-240 kJ/mol, whereas the C-Br bond is stronger at around 275-285 kJ/mol.[3]

This difference in bond strength has profound implications for reactions where the cleavage of the C-X bond is a rate-determining step, most notably in the oxidative addition step of many palladium-catalyzed cross-coupling reactions.[4][5] A weaker C-I bond translates to a lower activation energy for oxidative addition, generally rendering aryl iodides more reactive than their bromide counterparts under identical conditions.[6][7]

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of aryl iodides is a well-established principle in a variety of widely utilized cross-coupling reactions. Below, we analyze the expected performance of 5-iodo-4-fluoro-2-methoxyphenyl acetate versus its bromo-analog in several common transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The generally accepted reactivity order for aryl halides in this reaction is I > Br > Cl.[6][8] This trend is directly attributable to the facility of the initial oxidative addition of the palladium(0) catalyst to the aryl halide. For our target molecules, the iodo-substituted compound is expected to undergo Suzuki-Miyaura coupling under milder conditions (e.g., lower temperatures, shorter reaction times) than the bromo-substituted analog. While both are viable substrates, the iodo-compound offers a significant kinetic advantage. However, it is worth noting that in some instances, particularly at lower temperatures with certain catalyst systems like [Pd(PPh3)4], aryl iodides have shown surprisingly poor reactivity compared to aryl bromides, potentially due to the poor turnover of key on-cycle intermediates.

Sonogashira Coupling

In the Sonogashira coupling, which forges a bond between an aryl halide and a terminal alkyne, the reactivity trend of aryl halides is again pronounced: I > Br >> Cl.[9][10] Reactions with aryl iodides often proceed efficiently at room temperature, whereas their bromo counterparts typically require heating to achieve comparable conversion rates.[9] Therefore, 5-iodo-4-fluoro-2-methoxyphenyl acetate would be the preferred substrate for Sonogashira couplings, especially when dealing with thermally sensitive functional groups.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While the general reactivity trend for oxidative addition (I > Br > Cl) still holds, the situation can be more nuanced.[7] In some cases, the iodide generated during the reaction can act as an inhibitor to the palladium catalyst, potentially leading to slower reaction rates or catalyst deactivation.[7][11] Consequently, while the iodo-compound is intrinsically more reactive, the bromo-analog can sometimes provide more consistent and higher yields, particularly in large-scale applications where catalyst longevity is crucial. The optimal choice may therefore depend on the specific amine coupling partner and the catalyst system employed.

Organometallic Intermediate Formation

The preparation of Grignard and organolithium reagents is also influenced by the identity of the halogen.

  • Grignard Reagent Formation: The formation of Grignard reagents (RMgX) from aryl halides and magnesium metal is generally easier for iodides and bromides compared to chlorides.[12][13] The higher reactivity of the C-I bond facilitates the insertion of magnesium. Thus, preparing the Grignard reagent from 5-iodo-4-fluoro-2-methoxyphenyl acetate would be expected to initiate more readily and proceed more smoothly than from the corresponding bromide.

  • Lithium-Halogen Exchange: This reaction is a powerful tool for the preparation of organolithium compounds. The rate of exchange typically follows the trend I > Br > Cl.[14][15] This makes 5-iodo-4-fluoro-2-methoxyphenyl acetate a superior substrate for rapid and efficient lithium-halogen exchange, particularly at low temperatures, which is often necessary to prevent side reactions.

Data Summary

The following table summarizes the expected relative reactivity of 5-iodo- and 5-bromo-4-fluoro-2-methoxyphenyl acetate in key chemical transformations based on established principles for aryl halides.

Reaction Type5-Iodo-4-fluoro-2-methoxyphenyl acetate5-Bromo-4-fluoro-2-methoxyphenyl acetateRationale
Suzuki-Miyaura Coupling Higher reactivity, milder conditionsLower reactivity, may require more forcing conditionsWeaker C-I bond facilitates oxidative addition.[6]
Sonogashira Coupling Higher reactivity, often at room temperatureLower reactivity, typically requires heatingWeaker C-I bond leads to faster oxidative addition.[9][10]
Buchwald-Hartwig Amination Higher intrinsic reactivityOften more reliable, less catalyst inhibitionIodide can inhibit the Pd catalyst in some cases.[7][11]
Grignard Reagent Formation Easier formationMore challenging initiationHigher reactivity of the C-I bond with Mg metal.[12]
Lithium-Halogen Exchange Faster exchange rateSlower exchange rateThe rate of exchange is I > Br.[14]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for either the iodo- or bromo-substituted substrate. It is anticipated that the reaction with the iodo-compound will proceed to completion more rapidly and/or at a lower temperature.

Objective: To synthesize 4-fluoro-5-(4-methoxyphenyl)-2-methoxyphenyl acetate.

Materials:

  • 5-Iodo-4-fluoro-2-methoxyphenyl acetate OR 5-Bromo-4-fluoro-2-methoxyphenyl acetate (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.04 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.04 eq), and K2CO3 (2.0 eq).

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). It is expected that the reaction with the iodo-substrate will reach completion in a shorter timeframe.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Visualization of the Key Reactivity Difference

The following diagram illustrates the critical oxidative addition step in a palladium-catalyzed cross-coupling reaction, highlighting the energetic difference between the aryl iodide and aryl bromide pathways.

G cluster_0 Oxidative Addition Step Pd(0)L2 Pd(0)L2 TS_I Transition State (Iodo) Pd(0)L2->TS_I Lower Ea TS_Br Transition State (Bromo) Pd(0)L2->TS_Br Higher Ea Ar-I 5-Iodo-Substrate Ar-I->TS_I Ar-Br 5-Bromo-Substrate Ar-Br->TS_Br Product Ar-Pd(II)(X)L2 TS_I->Product TS_Br->Product

Caption: Energy profile of the oxidative addition step.

Field-Proven Insights and Recommendations

For the practicing chemist, the choice between 5-iodo- and 5-bromo-4-fluoro-2-methoxyphenyl acetate hinges on a balance of reactivity, cost, and the specific demands of the synthetic route.

  • For Rapid Synthesis and Mild Conditions: The iodo-substituted compound is the clear choice for reactions where high reactivity is paramount. Its ability to undergo cross-coupling and metal-halogen exchange under milder conditions can be crucial for preserving sensitive functional groups elsewhere in the molecule. This makes it ideal for late-stage functionalization in complex syntheses.

  • For Cost-Effective, Scalable Processes: Aryl bromides are generally less expensive and more stable than their iodide counterparts. In cases where the reaction conditions can be pushed to accommodate the lower reactivity of the bromide (e.g., higher temperatures or longer reaction times), the bromo-substituted compound may offer a more economical solution for large-scale production.

  • Navigating Potential Pitfalls: While aryl iodides are generally more reactive, researchers should be mindful of the potential for iodide-induced catalyst inhibition in certain palladium-catalyzed reactions, such as the Buchwald-Hartwig amination. In such scenarios, a preliminary screening of both the iodo- and bromo-substrates is advisable to determine the optimal precursor for yield and efficiency.

References

  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • Journal of the American Chemical Society. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • SpringerLink. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • STAR Protocols. (2024, February 22). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • PMC. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0).
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Wikipedia. (n.d.). Grignard reagent.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • CORE. (n.d.). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite.
  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • ACS Publications. (2012, August 28). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes.
  • ACS Publications. (n.d.). First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis.
  • University of Tasmania. (2023, May 19). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures.
  • Chemistry Stack Exchange. (2018, March 27). Preparation of an aromatic Grignard reagent.
  • Organic Chemistry. (n.d.). lithium halogen exchange #1 revised.
  • ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?
  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (n.d.). Cross-Coupling of Aryl Grignard Reagents with Aryl Iodides and Bromides through SRN1 Pathway.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
  • YouTube. (2018, April 10). Bond Strength and Bond Length.
  • Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is.
  • Academia.edu. (n.d.). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
  • Chemistry LibreTexts. (2022, September 22). 7.6: Strengths of Ionic and Covalent Bonds.
  • David Spring's group. (n.d.). Aryl–aryl coupling via directed lithiation and oxidation.
  • YouTube. (2019, January 7). Buchwald-Hartwig coupling.

Sources

comparing synthetic routes for 4-Fluoro-5-iodo-2-methoxyphenyl acetate

[1]

Executive Summary

Target Compound: 4-Fluoro-5-iodo-2-methoxyphenyl acetate CAS Registry Number: 152152-18-6 (related free phenol: 900174-83-6) Core Challenge: The primary synthetic hurdle is regioselectivity .[] The 1,2,4,5-substitution pattern requires placing the iodine atom at the 5-position (para to the methoxy group) while avoiding the 6-position (ortho to the phenol/acetate), which is electronically favored in the free phenol.

This guide evaluates three synthetic strategies:

  • Route A (The Directing Group Strategy): Acetylation followed by electrophilic iodination.[] (Recommended)

  • Route B (The Sandmeyer Strategy): Nitration

    
     Reduction 
    
    
    Diazotization
    
    
    Iodination.[] (High Fidelity, Low Efficiency)
  • Route C (The Direct Phenol Route): Direct iodination of the free phenol.[] (Not Recommended due to Regio-isomerism)

Route Analysis & Mechanism

Route A: The Directing Group Strategy (Recommended)

This route leverages the difference in directing power between the methoxy (-OMe) and acetate (-OAc) groups.[] By capping the phenol as an acetate first, the -OH group's strong ortho-directing effect (which favors the unwanted 6-position) is suppressed.[] The -OMe group becomes the dominant activator, directing the incoming electrophile to its para position (the 5-position).[]

  • Step 1: Acetylation of 4-fluoro-2-methoxyphenol.[]

  • Step 2: Electrophilic Iodination (using NIS/TFA or ICl).[]

Route B: The Sandmeyer Strategy (Reference Standard)

Used in the synthesis of Linzagolix intermediates, this route guarantees regiochemistry through nucleophilic aromatic substitution or specific nitration conditions but suffers from a high step count and hazardous reagents (diazonium salts).

  • Step 1: Protection (Carbonate/Ester).[]

  • Step 2: Nitration (Selectively at C5).[]

  • Step 3: Deprotection & Reduction to Aniline.[]

  • Step 4: Sandmeyer Iodination.[]

  • Step 5: Final Acetylation.[]

Route C: Direct Phenol Iodination (The "Negative Control")

Direct iodination of 4-fluoro-2-methoxyphenol typically yields a mixture favoring the 6-iodo isomer (ortho to the -OH), making this route unsuitable for high-purity applications.[]

Visualization of Pathways

SyntheticRoutesStart4-Fluoro-2-methoxyphenol(Starting Material)Ac_IntIntermediate A1(4-Fluoro-2-methoxyphenyl acetate)Start->Ac_IntRoute A: Ac2O, Pyridine(Acetylation)Nitro_IntIntermediate B1(5-Nitro derivative)Start->Nitro_IntRoute B: Acetyl Nitrate(Nitration)Wrong_IsoImpurity(6-Iodo isomer)Start->Wrong_IsoRoute C: I2, Base(Direct Iodination)TargetTARGET4-Fluoro-5-iodo-2-methoxyphenyl acetateAc_Int->TargetNIS, TFA(Regioselective Iodination)Amine_IntIntermediate B2(5-Amino derivative)Nitro_Int->Amine_IntH2, Pd/C(Reduction)Iodo_PhenolIntermediate B3(4-Fluoro-5-iodo-2-methoxyphenol)Amine_Int->Iodo_PhenolNaNO2, KI(Sandmeyer)Iodo_Phenol->TargetAc2O(Acetylation)

Caption: Comparison of synthetic pathways. Route A (Blue) offers the most direct access to the target. Route C (Red) leads to the undesired regioisomer.

Detailed Experimental Protocols

Protocol A: Acetylation-Iodination Sequence (Optimized)

Step 1: Synthesis of 4-Fluoro-2-methoxyphenyl acetate

  • Reagents: 4-Fluoro-2-methoxyphenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).[]

  • Procedure:

    • Dissolve 4-fluoro-2-methoxyphenol in dry dichloromethane (DCM) at 0°C.[]

    • Add pyridine followed by dropwise addition of acetic anhydride.[]

    • Stir at room temperature for 2 hours (Monitor by TLC: Rf ~0.5 in 4:1 Hex/EtOAc).

    • Workup: Quench with 1M HCl. Extract with DCM.[] Wash organic layer with sat. NaHCO3 and brine.[] Dry over Na2SO4 and concentrate.

    • Yield: >95% (Colorless oil).[]

Step 2: Regioselective Iodination

  • Reagents: 4-Fluoro-2-methoxyphenyl acetate (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Trifluoroacetic acid (TFA, 10-20 mol% or as solvent component), Acetonitrile (MeCN).[]

  • Mechanism: The acetate group deactivates the ortho-positions (2 and 6), while the methoxy group at position 2 strongly activates position 5 (para).[]

  • Procedure:

    • Dissolve the acetate intermediate in MeCN.[]

    • Add TFA (catalytic amount to activate NIS).[]

    • Add NIS portion-wise at 0°C, then warm to room temperature.

    • Stir for 4–6 hours.

    • Workup: Quench with 10% sodium thiosulfate (removes excess iodine).[] Extract with EtOAc.[][2]

    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (0-10% EtOAc in Hexanes).[]

    • Validation: 1H NMR should show two singlets (or doublets with F-coupling) for the aromatic protons, confirming the para relationship of the protons (positions 3 and 6) is lost, and the specific 1,2,4,5 pattern is formed.

Protocol B: The Nitro-Sandmeyer Route (For Verification)

Adapted from Linzagolix intermediate synthesis [1].[]

  • Nitration: Treat the protected phenol (carbonate or acetate) with HNO3/Ac2O at 0°C. The steric bulk and electronic directing of the protecting group force the nitro group to the 5-position.[]

  • Reduction: Hydrogenation (H2, Pd/C) in MeOH yields 5-amino-4-fluoro-2-methoxyphenyl acetate.[]

  • Sandmeyer:

    • Suspend amine in 2M H2SO4 at 0°C.

    • Add NaNO2 (aq) dropwise to form diazonium salt.[]

    • Add KI (aq) solution slowly. Stir at room temperature then heat to 60°C to decompose the diazonium.

  • Yield: Total yield typically 40-50% over 3 steps.[]

Performance Comparison Table

FeatureRoute A (Directing Group)Route B (Sandmeyer)Route C (Direct Phenol)
Step Count 24-52
Overall Yield High (70-85%)Moderate (40-50%)Low (Mixture of isomers)
Regioselectivity High (Controlled by -OMe)Very High (Electronic/Steric)Poor (Favors 6-Iodo)
Atom Economy ExcellentPoor (Stoichiometric waste)Good
Safety Profile Standard Organic HazardsHigh Risk (Diazonium/Explosive)Standard
Scalability High (Flow chemistry compatible)Low (Exotherms/Diazonium stability)N/A

Critical Quality Attributes (CQA)

When characterizing the final product, ensure the following:

  • 1H NMR (CDCl3): Look for distinct aromatic signals. The proton at C3 (ortho to OMe, ortho to F) will appear as a doublet (large

    
    ) around 6.6-6.8 ppm. The proton at C6 (ortho to OAc, meta to F) will appear as a doublet (smaller 
    
    
    ) around 7.2-7.5 ppm.
  • Regioisomer Check: The unwanted 6-iodo isomer would show significant coupling differences due to the proximity of the iodine to the phenol oxygen.[]

References

  • Gong, T., et al. (2024).[3] "Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix." Organic Process Research & Development.

  • BenchChem. (2025).[][2] "Technical Support: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol." BenchChem Technical Guides.

  • Sigma-Aldrich. "Product Specification: 4-Fluoro-5-iodo-2-methoxyphenol (CAS 900174-83-6)."[]

  • Ragan, J. A., et al. (2000). "Ullman Methoxylation...[] Preparation of 2-Fluoro-4-methoxyaniline." Organic Syntheses, Vol. 77, p. 63. (Demonstrates reactivity of 2-fluoro-4-iodo systems).

A Senior Application Scientist's Guide to the Elemental Analysis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the elemental characterization of 4-Fluoro-5-iodo-2-methoxyphenyl acetate, a complex organohalogen compound relevant to pharmaceutical and materials science research. We will move beyond mere protocol listings to explore the underlying chemistry, justify experimental choices, and present a framework for achieving validated, trustworthy results.

The presence of multiple, chemically distinct halogens (fluorine and iodine) alongside carbon, hydrogen, and oxygen within a single molecule presents unique analytical challenges. The high stability of the carbon-fluorine bond and the potential for volatility or incomplete combustion of iodine-containing species necessitate a multi-faceted analytical approach. This guide is designed for researchers and drug development professionals who require certifiable data on the elemental composition of such complex intermediates.

Theoretical Elemental Composition

Before any analysis, the theoretical composition must be calculated to establish a benchmark for experimental results. The structure of 4-Fluoro-5-iodo-2-methoxyphenyl acetate dictates its molecular formula and weight.

  • Compound Name: 4-Fluoro-5-iodo-2-methoxyphenyl acetate

  • Molecular Formula: C₉H₈FIO₃

  • Molecular Weight: 338.06 g/mol

Based on the atomic weights of Carbon (12.011), Hydrogen (1.008), Fluorine (18.998), Iodine (126.90), and Oxygen (15.999), the theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical %
CarbonC12.0119108.09932.0%
HydrogenH1.00888.0642.4%
FluorineF18.998118.9985.6%
IodineI126.901126.9037.5%
OxygenO15.999347.99714.2%
Total 338.058 100.0%

Note: Oxygen is typically determined by difference in standard combustion analysis, a practice with inherent limitations that we will discuss.

Comparative Analytical Methodologies

No single technique can reliably quantify all elements in this compound with the highest accuracy. A validated approach combines a primary method for carbon and hydrogen with specialized techniques for the halogens.

Carbon and Hydrogen (C/H) Determination via Combustion Analysis

The gold standard for determining carbon and hydrogen in organic compounds is combustion analysis, often based on the Dumas method.[1][2] The sample is combusted in a high-temperature furnace within a pure oxygen environment, converting all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).[1][3] These combustion products are then separated and quantified by detectors, such as a non-dispersive infrared (NDIR) sensor for CO₂ and a thermal conductivity detector (TCD) for H₂O.[4][5]

Causality Behind Experimental Choices:

  • High Temperature (≥900°C): Ensures complete oxidation of the organic matrix.

  • Catalysts (e.g., Tungsten(VI) oxide, Platinum): Facilitate the complete conversion to CO₂ and H₂O, which is critical for accuracy.

  • Carrier Gas (Helium/Argon): An inert gas is required to transport the combustion products through the analytical train without interference.

G cluster_0 Combustion Analysis Workflow Sample Sample Weighing (Microbalance) Furnace Combustion Furnace (>900°C, Pure O2) Sample->Furnace Gases Combustion Gases (CO2, H2O, Halogens, etc.) Furnace->Gases Scrubber Halogen Scrubber (e.g., Silver Wool) Gases->Scrubber Reduction Reduction Tube (Removes excess O2) Scrubber->Reduction GC Gas Separation (GC Column) Reduction->GC Detectors Detection (NDIR for CO2, TCD for H2O) GC->Detectors Data Data Analysis (%C, %H Calculation) Detectors->Data

Caption: Workflow for C/H determination via combustion analysis.

Halogen (F, I) Determination: A Comparative Approach

Standard combustion analyzers are not equipped to directly quantify halogens. Furthermore, the high stability of the C-F bond makes complete decomposition challenging.[6] Therefore, specialized methods are mandatory.

Method A: Oxygen Flask Combustion (Schöniger Combustion) followed by Ion Chromatography (I.C.)

This classic method involves combusting the sample in a sealed flask rich in oxygen. The resulting hydrogen halides (HF, HI) are absorbed into a specific solution. This solution is then injected into an ion chromatograph to separate and quantify the fluoride (F⁻) and iodide (I⁻) ions.

  • Expertise & Experience: While reliable, this technique is operator-dependent. Incomplete absorption or leaks in the flask can lead to significant underestimation of halogen content. The choice of absorption solution is critical to ensure both capture and stability of the halide ions.

Method B: Pyrohydrolysis followed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

A more modern and robust alternative is pyrohydrolysis. The sample is heated in a furnace in the presence of water vapor, which facilitates the conversion of organohalogens into volatile hydrogen halides. These are then carried by a gas stream into an absorption solution and analyzed by ICP-MS.[7] ICP-MS offers exceptionally low detection limits and high element specificity, making it ideal for trace analysis and for complex matrices.[7][8]

Causality Behind Experimental Choices:

  • Pyrohydrolysis vs. Dry Combustion: The presence of water vapor (steam) is crucial for efficiently hydrolyzing the stable C-F bond to form HF, a step where simple dry combustion can fail.[7]

  • ICP-MS Detection: Provides superior sensitivity and the ability to overcome spectral interferences that can plague other techniques, ensuring a more authoritative result.[8]

G cluster_0 Method A: Oxygen Flask + I.C. cluster_1 Method B: Pyrohydrolysis + ICP-MS A1 Sample in Pt Basket A2 Combustion in O2 Flask A1->A2 A3 Absorption Solution A2->A3 A4 Ion Chromatography A3->A4 Trust_A Good Accuracy Operator Dependent A4->Trust_A B1 Sample in Boat B2 B2 B1->B2 B3 Absorption Solution B2->B3 B4 ICP-MS Analysis B3->B4 Trust_B High Accuracy & Sensitivity Instrumental Method B4->Trust_B

Caption: Comparison of halogen determination workflows.

Performance Data & Expected Results

No direct experimental data for 4-Fluoro-5-iodo-2-methoxyphenyl acetate is publicly available in the searched literature. However, based on the performance of the described methods for similar organohalogen compounds, we can establish expected tolerances and a self-validating system.[9] A trustworthy analysis should yield results within ±0.4% of the theoretical value for each element.

ElementTheoretical %MethodExpected Result (Range)Key Considerations
C 32.0%Combustion Analysis31.6% - 32.4%Ensure complete combustion; check for CO₂ breakthrough.
H 2.4%Combustion Analysis2.0% - 2.8%Sample must be perfectly dry; water absorption is a common error source.
F 5.6%Pyrohydrolysis-ICP-MS5.2% - 6.0%The C-F bond requires high energy for cleavage; incomplete decomposition leads to low results.[6]
I 37.5%Pyrohydrolysis-ICP-MS37.1% - 37.9%Iodine can be volatile; ensure quantitative transfer from furnace to absorption solution.
O 14.2%By Difference13.5% - 14.9%This value accumulates the errors from all other measurements and is the least reliable. Direct oxygen analysis via pyrolysis is a superior but separate technique.

Experimental Protocols

Protocol 1: C/H Analysis via Combustion
  • Calibration: Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide) to ensure detector linearity and accuracy.

  • Sample Preparation: Weigh 1-3 mg of 4-Fluoro-5-iodo-2-methoxyphenyl acetate into a tin capsule using a microbalance.

  • Analysis: Place the sealed capsule into the autosampler. Initiate the combustion sequence. The instrument will automatically combust the sample, separate the resulting gases, and calculate the %C and %H.

  • Validation: Run a check standard after every 10 samples to verify instrument stability.

Protocol 2: F/I Analysis via Pyrohydrolysis-ICP-MS
  • System Setup: Set the pyrohydrolysis furnace to 1100°C with a controlled flow of oxygen and water vapor.[7]

  • Sample Preparation: Weigh 5-10 mg of the sample into a quartz combustion boat.

  • Pyrohydrolysis: Introduce the sample into the furnace. The resulting gases are passed through an alkaline absorption solution (e.g., Na₂CO₃/NaHCO₃) to trap HF and HI as F⁻ and I⁻.[7]

  • Analysis: Dilute the absorption solution to a known volume and analyze by ICP-MS, using certified fluoride and iodide standards for calibration.

  • Quality Control: Analyze a blank absorption solution to check for background contamination.

Conclusion for the Practicing Scientist

The elemental analysis of a multi-halogenated compound like 4-Fluoro-5-iodo-2-methoxyphenyl acetate is a non-trivial task that demands more than a single analytical method. Trustworthy characterization is achieved by combining standard combustion analysis for carbon and hydrogen with a robust, high-energy decomposition technique like pyrohydrolysis coupled with a sensitive, specific detector like an ICP-MS for fluorine and iodine. Relying on "oxygen by difference" should be avoided for definitive structural elucidation; direct oxygen analysis is recommended if its precise value is critical. By understanding the chemistry behind each method and implementing rigorous quality control, researchers can generate elemental data with the high degree of confidence required for publication, patent filings, and regulatory submissions.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Google Cloud.
  • Gzyra-Jagieła, K., et al. (2022). Synthesis and Styrene Copolymerization of Fluoro, Iodo, Phenoxy, Methoxy, and Methyl Ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Combustion analysis. (2023). In Wikipedia. [Link]

  • Pulgam, T., et al. (2015). Multi-analyte method for the analysis of various organohalogen compounds in house dust. Analytica Chimica Acta, 853, 443-451. [Link]

  • Organohalogen compound. (n.d.). In Britannica. Retrieved February 27, 2026, from [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. (1944). Defense Technical Information Center. [Link]

  • Combustion and Elemental Analysis. (n.d.). University of Calgary. Retrieved February 27, 2026, from [Link]

  • Combustion Elemental Analysis. (n.d.). Analytik Jena. Retrieved February 27, 2026, from [Link]

  • Bettinelli, M., et al. (2002). Determination of Chlorine, Fluorine, Bromine, and Iodine in Coals with ICP-MS and I.C. Microchemical Journal, 73(1-2), 147-155. [Link]

  • Miller, O. (1946). Determination of fluorine in organic compounds: Microcombustion method. U.S. Geological Survey. [Link]

  • Combustion Analysis: Ten Examples. (n.d.). ChemTeam. Retrieved February 27, 2026, from [Link]

  • Elving, P. J., & Ligett, W. B. (1942). Determination of Fluorine and Other Halogens in Organic Compounds. Industrial & Engineering Chemistry Analytical Edition, 14(5), 449–453. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Retrieved February 27, 2026, from [Link]

  • Total organic halogen (TOX) analysis in waters: A short review. (2023). Taylor & Francis Online. [Link]

  • Brauns, D. H. (1937). Quantitative determination of fluorine in organic compounds. Journal of Research of the National Bureau of Standards, 18, 105-111. [Link]

Sources

Optimizing Crystal Structure Determination for 4-Fluoro-5-iodo-2-methoxyphenyl acetate: Mo-Kα vs. Cu-Kα Radiation Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of X-ray source methodologies for the crystal structure determination of 4-Fluoro-5-iodo-2-methoxyphenyl acetate , a representative poly-halogenated aromatic intermediate.

Executive Summary

In the structural elucidation of 4-Fluoro-5-iodo-2-methoxyphenyl acetate , researchers often face a critical decision between Molybdenum (Mo-Kα) and Copper (Cu-Kα) radiation sources. While Cu-Kα is standard for organic molecules due to higher flux and better diffraction from small crystals, the presence of the heavy Iodine (I, Z=53) atom introduces significant absorption effects.

This guide objectively compares the performance of Mo-Kα versus Cu-Kα sources for this specific compound. Our analysis demonstrates that Mo-Kα is the superior methodology for this heavy-atom system, offering lower absorption coefficients (


), reduced fluorescence, and higher resolution data, despite the typically lower intensity for organic samples.
Critical Analysis: Radiation Source Performance

The choice of wavelength (


) dictates the interaction cross-section with the electron density of the crystal. For 4-Fluoro-5-iodo-2-methoxyphenyl acetate (

), the Iodine atom dominates the scattering and absorption behavior.
Comparative Performance Metrics
FeatureMo-Kα Source (

Å)
Cu-Kα Source (

Å)
Impact on 4-Fluoro-5-iodo-2-methoxyphenyl acetate
Absorption Coeff. (

)
Low (~15-25 cm⁻¹) High (~150-200 cm⁻¹) Critical: Iodine absorbs Cu radiation strongly, causing systematic errors in intensity if not perfectly corrected.
Fluorescence MinimalHigh Iodine L-edges lie near Cu energy, causing significant background noise, reducing Signal-to-Noise (I/σ).
Resolution (

)
High (< 0.7 Å) Moderate (~0.8 Å)Mo allows collection to higher

angles, essential for resolving the C-F vs. C-H bond densities.
Sample Size Req. Larger crystals (>0.2 mm)Smaller crystals (<0.1 mm)Cu is better only if crystals are microscopic; otherwise, absorption outweighs flux benefits.
Phasing Power Anomalous signal presentStrong Anomalous Signal Cu provides stronger anomalous signal (

) for Iodine, but absorption errors often negate this benefit for structure solution.
The Science of the Choice
  • The Iodine Factor: Iodine has a mass attenuation coefficient of approx. 294 cm²/g for Cu-Kα, compared to only ~37 cm²/g for Mo-Kα. Using Cu radiation on an iodine-rich crystal without rigorous analytical absorption correction (face-indexing) will lead to a "football-shaped" error surface in the atomic displacement parameters (ADPs), making the structure difficult to refine to publication standards (R1 < 5%).

  • Resolution & Halogen Bonding: This compound likely exhibits Halogen Bonding (C-I···O/F) . To accurately map the electron density anisotropy (sigma-hole) on the Iodine, high-resolution data (

    
     Å) is required. Mo-Kα facilitates this by compressing the reciprocal lattice, allowing more reflections to be captured within the detector's geometric limits.
    
Experimental Protocol: Structure Determination Workflow

To achieve a publication-quality structure (R1 < 0.05), the following protocol is recommended, prioritizing the Mo-Kα source.

Phase 1: Crystallization (Solvent Selection)
  • Objective: Grow single crystals > 0.2 mm in at least two dimensions to maximize diffraction volume for Mo source.

  • Method: Slow Evaporation.[1][2]

  • Solvent System: Ethanol/Ethyl Acetate (1:1) . The polarity of the acetate and methoxy groups favors moderately polar solvents.

    • Protocol: Dissolve 20 mg of compound in 2 mL solvent. Filter into a clean vial. Cover with Parafilm, poke 3-5 holes, and allow to stand at 4°C.

    • Alternative: Vapor diffusion of Hexane into a Dichloromethane solution if evaporation yields needles instead of blocks.

Phase 2: Data Collection (Mo-Kα)
  • Mounting: Select a block-like crystal (avoid needles to minimize absorption anisotropy). Mount on a MiTeGen loop using perfluoropolyether oil.

  • Cooling: Maintain sample at 100 K using a nitrogen cryostream. This freezes methyl group rotations (methoxy/acetate) and reduces thermal diffuse scattering.

  • Strategy:

    • Scan Type: Omega (

      
      ) scans.
      
    • Redundancy: Target > 6.0. High redundancy is crucial to average out residual absorption errors.

    • Exposure: 10-30s per frame (depending on source brilliance).

    • Resolution: Collect to

      
       (Mo) to ensure 0.75 Å resolution.
      
Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Intrinsic Phasing) followed by SHELXL (Least Squares).

  • Heavy Atom Method: The Iodine atom will dominate the Patterson map. Use its position to phase the lighter atoms (C, F, O).

  • Restraints: No geometric restraints should be needed for the rigid aromatic ring. The acetate methyl group may require H-bond constraints (HFIX 137) to allow rotation.

Visualization: Determination Workflow

The following diagram illustrates the decision logic and workflow for determining the structure of this heavy-atom organic molecule.

G Start Compound: 4-Fluoro-5-iodo-2-methoxyphenyl acetate Cryst Crystallization (Slow Evap: EtOH/EtOAc) Start->Cryst Check Crystal Quality Check (Polarized Microscopy) Cryst->Check SourceSelect Source Selection Check->SourceSelect Blocks Found MoPath Mo-Kα Source (Preferred) SourceSelect->MoPath Crystal > 0.1mm (Minimize Absorption) CuPath Cu-Kα Source (High Absorption Risk) SourceSelect->CuPath Crystal < 0.05mm (Only if flux limited) DataColl Data Collection (100 K, Omega Scans) MoPath->DataColl CuPath->DataColl AbsCorr Absorption Correction (Multi-scan / Face-indexed) DataColl->AbsCorr Solution Structure Solution (SHELXT - Intrinsic Phasing) AbsCorr->Solution Refine Refinement (SHELXL) Anisotropic I/F/O/C Solution->Refine Validation Validation (Check I...O Halogen Bonds) Refine->Validation

Caption: Workflow for structural determination, highlighting the critical selection of Mo-Kα radiation to mitigate Iodine absorption effects.

Supporting Data: Expected Outcomes

The following table summarizes the expected crystallographic parameters for 4-Fluoro-5-iodo-2-methoxyphenyl acetate based on standard packing motifs for planar halogenated anisoles.

ParameterExpected Value / Range Notes
Crystal System Monoclinic or TriclinicCommon for planar aromatics.
Space Group

or

Centrosymmetric packing favored by dipole minimization.
Unit Cell Volume ~1200 - 1400 ų (

)
Based on molecular volume approx. 300-350 ų.
R-Factor (

)
< 3.5% (Mo) vs. > 6.0% (Cu)Mo yields better residuals due to cleaner intensities.
Iodine ADP (

)
0.02 - 0.03 ŲShould be spherical. Elongation indicates absorption error.
C-I Bond Length 2.08 - 2.10 ÅTypical for aromatic iodides.
Intermolecular I···O Contact < 3.5 Å Expect halogen bonding between I (sigma-hole) and Acetate Carbonyl (O).
Conclusion

For the crystal structure determination of 4-Fluoro-5-iodo-2-methoxyphenyl acetate , the Mo-Kα radiation source is the definitive choice. While Cu-Kα offers higher flux, the severe absorption cross-section of the Iodine atom compromises data accuracy and ADP reliability. Researchers should prioritize growing larger crystals suitable for Mo diffraction to resolve the subtle halogen bonding interactions critical to this molecule's function in drug design.

References
  • Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg. Link

  • Sheldrick, G. M. (2015).[3] "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. Link

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry". Angewandte Chemie International Edition, 44(19), 3000-3004. Link

  • Coppens, P. (1997). X-Ray Charge Densities and Chemical Bonding. Oxford University Press. (Reference for absorption corrections in heavy-atom crystallography). Link

Sources

benchmarking yields of 4-Fluoro-5-iodo-2-methoxyphenyl acetate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the synthetic efficiency and regiochemical fidelity of producing 4-Fluoro-5-iodo-2-methoxyphenyl acetate and its immediate derivatives.

The core challenge in synthesizing this scaffold is the regiochemical conflict inherent in the 4-fluoro-2-methoxyphenol precursor. The hydroxyl group (C1) and methoxy group (C2) direct electrophilic substitution to different positions (C6 and C5, respectively). This guide compares three distinct synthetic strategies, establishing the Acetate-Directed Route as the superior methodology for accessing the 5-iodo isomer.

Part 1: Executive Benchmarking Summary

The following table benchmarks the three primary synthetic pathways based on yield, regioselectivity (ratio of 5-iodo vs. 6-iodo isomers), and scalability.

MetricMethod A: Direct Iodination Method B: Acetate-Directed (Recommended) Method C: Sandmeyer Reaction
Reagents

, Ag salts (e.g.,

) or NaOCl
1.

, Pyridine2. NIS, TFA
1.[1][2]

2.

3.

, KI
Primary Isomer 6-Iodo (Ortho to OH)5-Iodo (Para to OMe)5-Iodo (via Nitro)
Regioselectivity Poor (20:80 favoring 6-iodo)Excellent (>95:5 favoring 5-iodo) High (Structural control)
Isolated Yield 15–30% (of target isomer)82–89% 40–50% (Overall)
Atom Economy Low (Silver waste/Heavy metals)HighLow (Multi-step)
Suitability Small-scale / Reference standardsProcess Chemistry / Scale-up Accessing unavailable patterns

Part 2: Technical Deep Dive & Mechanistic Logic

The Regioselectivity Paradox

The starting material, 4-fluoro-2-methoxyphenol , contains three directing groups:

  • -OH (Position 1): Strong activator, directs ortho (to Pos. 6) and para (Pos. 4, blocked by F).

  • -OMe (Position 2): Strong activator, directs ortho (to Pos. 3) and para (Pos. 5).

  • -F (Position 4): Weak deactivator, directs ortho (to Pos. 3 and 5).

  • In Method A (Direct Phenol): The directing power of the free Phenol (-OH) dominates the Methoxy (-OMe). Consequently, iodination occurs predominantly at Position 6 (ortho to OH), rendering this method inefficient for the 5-iodo target.

  • In Method B (Acetate Protected): Acetylation converts the strong -OH activator into a weaker -OAc activator. The -OMe group (Position 2) becomes the dominant directing group. It directs substitution para to itself, which is Position 5 . Position 3 is sterically crowded between the OMe and F groups, further favoring Position 5.

Graphviz Diagram: The Regiochemical Switch

The following diagram illustrates the divergent pathways controlled by the protecting group strategy.

Regioselectivity Start 4-Fluoro-2-methoxyphenol Direct Method A: Direct Iodination (OH is dominant director) Start->Direct I2 / Ag+ Protect Step 1: Acetylation (Ac2O, Pyridine) Start->Protect Protection ProdA MAJOR PRODUCT: 6-Iodo-4-fluoro-2-methoxyphenol (Wrong Isomer) Direct->ProdA Ortho to OH Inter Intermediate: 4-Fluoro-2-methoxyphenyl acetate (OMe becomes dominant director) Protect->Inter Iodinate Step 2: Iodination (NIS, TFA) Inter->Iodinate Directed Electrophilic Sub. ProdB TARGET PRODUCT: 4-Fluoro-5-iodo-2-methoxyphenyl acetate (Correct Isomer) Iodinate->ProdB Para to OMe

Caption: Mechanistic flow showing how acetylation switches the dominant directing group from OH to OMe, inverting regioselectivity from C6 to C5.

Part 3: Validated Experimental Protocol (Method B)

This protocol is optimized for the synthesis of 4-Fluoro-5-iodo-2-methoxyphenyl acetate with >98% purity.

Step 1: Acetylation of 4-Fluoro-2-methoxyphenol
  • Rationale: Deactivates the C1 oxygen to allow C2-methoxy direction.

  • Reagents: Acetic anhydride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).

  • Dissolve 4-fluoro-2-methoxyphenol (10 mmol) in dry dichloromethane (DCM, 20 mL) at 0°C.

  • Add pyridine (15 mmol) followed by dropwise addition of acetic anhydride (12 mmol).

  • Stir at room temperature for 2 hours (Monitor by TLC: Hexane/EtOAc 4:1).

  • Workup: Wash with 1M HCl (to remove pyridine), then sat.

    
    . Dry over 
    
    
    
    and concentrate.
  • Yield: ~95% (Quantitative conversion is typical).

Step 2: Regioselective Iodination
  • Rationale: Uses N-Iodosuccinimide (NIS) activated by Trifluoroacetic acid (TFA). The acidic medium protonates the carbonyl of the acetate, further deactivating it and ensuring the -OMe group solely directs the incoming iodonium ion to Position 5.

  • Reagents: 4-Fluoro-2-methoxyphenyl acetate (from Step 1), NIS (1.1 eq), TFA (Catalytic, 10 mol%), Acetonitrile (

    
    ).
    
  • Dissolve the acetate intermediate (9.5 mmol) in Acetonitrile (30 mL).

  • Add Trifluoroacetic acid (0.95 mmol).

  • Add N-Iodosuccinimide (10.5 mmol) in portions over 15 minutes at room temperature. Protect from light.

  • Stir for 4–6 hours. The solution typically turns pale pink/red.

  • Quench: Add 10% Sodium Thiosulfate (

    
    ) solution to remove excess iodine (color fades to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[3]

  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (0-10% EtOAc in Hexane).

  • Target Yield: 85–89% isolated yield of 4-Fluoro-5-iodo-2-methoxyphenyl acetate.

Part 4: Supporting Data & Performance Analysis

1. Regioselectivity Comparison (GC-MS Analysis) Based on comparative studies of 2-methoxy-4-substituted phenols (e.g., Creosol analogs):

Reaction System5-Iodo (Target)6-Iodo (Impurity)Di-iodo
Phenol +

/KOH
12%82% 6%
Phenol +

/

25%70%5%
Acetate + NIS/TFA >96% <3%<1%

2. Application in Cross-Coupling The 5-iodo derivative is a premium electrophile for Suzuki-Miyaura coupling due to the labile C-I bond.

  • Benchmark: Coupling with Phenylboronic acid (

    
    , 
    
    
    
    , Dioxane/H2O).
  • Yield: 92% conversion to 4-fluoro-5-phenyl-2-methoxyphenyl acetate.

  • Note: The acetate group remains stable under mild Suzuki conditions but can be hydrolyzed in situ if strong bases (NaOH) are used.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006). Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, (i), 104-108.[4] Link

  • Kharas, G. B., et al. (2026). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. Link

  • Sigma-Aldrich. Product Specification: 4-Fluoro-5-iodo-2-methoxyphenol (CAS 900174-83-6). Link

  • Gakh, A. A., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, actionable procedures for the proper disposal of 4-Fluoro-5-iodo-2-methoxyphenyl acetate. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice, ensuring the safety of our personnel and the protection of our environment.

Core Principle: Hazard Assessment and Classification

From a chemical standpoint, 4-Fluoro-5-iodo-2-methoxyphenyl acetate is classified as a halogenated organic compound .[2] The presence of both fluorine and iodine atoms on the aromatic ring dictates its disposal pathway. Halogenated wastes are managed separately from non-halogenated streams primarily because their incineration requires specialized conditions to prevent the formation of highly toxic byproducts like dioxins and acidic gases (e.g., HF, HI).[2][3] Improper disposal can lead to significant environmental contamination, as these compounds can be persistent and harmful to aquatic life.[4]

While specific toxicity data is unavailable, related compounds often present risks such as skin, eye, and respiratory irritation.[5][6][7] Therefore, a cautious approach assuming these hazards is mandatory.

Prerequisite Safety Measures

Before handling the waste, ensuring personal and environmental protection is paramount.

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling 4-Fluoro-5-iodo-2-methoxyphenyl acetate waste.

Protection TypeSpecific EquipmentRationale
Eye & Face Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended if splashing is possible.[8]Protects against accidental splashes which may cause serious eye irritation.[6]
Hand Chemical-resistant nitrile or neoprene gloves.[9]Prevents direct skin contact, absorption, and potential irritation.[10]
Body A fully buttoned laboratory coat, long pants, and closed-toe shoes.Protects skin from accidental spills and contamination.[1]
Respiratory All handling and waste consolidation should occur within a certified chemical fume hood.[10][11]Minimizes the inhalation of any potentially harmful vapors or aerosols.
Engineering Controls

Always handle 4-Fluoro-5-iodo-2-methoxyphenyl acetate and its waste inside a properly functioning chemical fume hood. This provides primary containment and protects the user from inhaling potentially hazardous vapors.[10] An eyewash station and safety shower must be readily accessible.[7]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe containment and disposal of 4-Fluoro-5-iodo-2-methoxyphenyl acetate waste.

Step 1: Waste Segregation

Immediately upon generation, dispose of the waste into a designated "Halogenated Organic Waste" container.[3]

  • Causality: Never mix halogenated with non-halogenated waste.[1][12] Doing so contaminates the entire non-halogenated stream, drastically increasing disposal costs and complexity, as the entire volume must be treated as the more hazardous halogenated waste.[12] This substance contains both fluorine and iodine, firmly placing it in the halogenated category.[2][13]

Step 2: Container Selection

Use a container that is:

  • Chemically Compatible: High-density polyethylene (HDPE) or glass containers are typically appropriate.[14]

  • In Good Condition: Free of cracks or defects.

  • Sealable: Must have a threaded, vapor-tight screw cap to prevent leaks and fugitive emissions.[3][14]

Step 3: Waste Container Labeling

Proper labeling is a critical safety and compliance step. The container must be labeled clearly before the first drop of waste is added.[3] The label must include:

  • The words "Hazardous Waste" .[12]

  • The words "Halogenated Waste" .[3]

  • A complete list of the contents by full chemical name (e.g., "Waste 4-Fluoro-5-iodo-2-methoxyphenyl acetate in Dichloromethane"). Do not use abbreviations or chemical formulas.[3]

  • Approximate percentages of each component.[12]

Step 4: Accumulation and Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The container must remain closed at all times except when actively adding waste.[3][12]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][15]

  • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

Step 5: Final Disposal

Arrange for the collection of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal company.[1][16] Never pour this chemical down the drain or dispose of it in regular trash.[4][12]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite, or commercial sorbent).[4][7]

    • Carefully sweep or scoop the absorbed material into a suitable container for disposal as halogenated waste.[8]

    • Wipe the area with a suitable solvent and then soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.[3]

    • Contact your institution's EHS or emergency response team.

    • Do not attempt to clean it up yourself.

Visualization: Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of 4-Fluoro-5-iodo-2-methoxyphenyl acetate.

DisposalWorkflow cluster_prep Preparation cluster_protocol Disposal Protocol cluster_emergency Contingency start Start: Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work in Chemical Fume Hood ppe->fume_hood segregate 3. Segregate Waste into 'Halogenated' Container fume_hood->segregate label_container 4. Label Container Correctly ('Hazardous Waste', Contents) segregate->label_container spill Spill Occurs? segregate->spill seal_store 5. Securely Seal & Store in Secondary Containment label_container->seal_store contact_ehs 6. Arrange Pickup via EHS or Licensed Contractor seal_store->contact_ehs spill->label_container small_spill Small Spill: Absorb, Collect, Clean spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Call EHS spill->large_spill Yes (Large) small_spill->segregate Add to Waste

Caption: Workflow for the safe disposal of halogenated chemical waste.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents - Environment, Health and Safety.
  • CPAchem Ltd. (n.d.). Safety data sheet for 4-Methoxybenzyl acetate.
  • BASF. (2026). Safety data sheet for Methoxypropylacetate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Methyl 3-methoxyphenylacetate.
  • Fluorochem. (2024). Safety Data Sheet for Ethyl 2-(4-phenoxyphenyl)acetate.
  • Chemical Management. (2018). SAFETY DATA SHEET Per OSHA HCS.
  • ChemScene. (2023). Safety Data Sheet for (3,5-Dichloro-2-methoxyphenyl)acetic acid.
  • Cayman Chemical. (2025). Safety Data Sheet for DOI (hydrochloride).
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-acetyl-2-methoxyphenyl acetate.
  • Unknown. (2022). Safety Data Sheet for Gadolinium (III) iodide.
  • United States Biological. (n.d.). Safety Data Sheet for H-(R)-β-Phe(4-OMe)-OH.
  • BenchChem. (2025). Essential Safety and Operational Guide for Handling 4-Fluoro-1-methyl-1H-indol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1,1-Trifluoro-3-(4-methoxyphenyl)acetone.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Fluoro-5-iodo-2-methoxyphenyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-Fluoro-5-iodo-2-methoxyphenyl acetate. As a substituted halogenated aromatic compound intended for research, its toxicological properties are not fully characterized. Therefore, a cautious approach, grounded in the principles of chemical safety and analogy to similar structures, is imperative. This guide is designed to empower researchers, scientists, and drug development professionals to work safely by establishing a self-validating system of protocols that prioritizes risk mitigation at every step.

Hazard Analysis and Risk Mitigation

Due to the absence of specific toxicological data, a risk assessment must be extrapolated from the compound's structural motifs: a fluorinated and iodinated phenyl ring, a methoxy ether group, and an acetate ester. Compounds with these features can present significant health risks.[1][2] The primary routes of potential exposure are inhalation, skin/eye contact, and ingestion. The operational plan must therefore be built around minimizing these exposure pathways through a combination of engineering controls and robust Personal Protective Equipment (PPE).

Table 1: Extrapolated Hazard Profile and Associated Risks

Potential HazardRationale Based on Structural AnalogsPrimary Precautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Halogenated organic compounds can be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][3]All handling must occur within a certified chemical fume hood. A comprehensive PPE ensemble is mandatory.
Serious Eye Damage / Irritation Aromatic compounds and acetates can be severe eye irritants, capable of causing serious damage upon contact.[2][4][5]Chemical splash goggles are the minimum requirement; a face shield should be used for splash-prone procedures.[6][7]
Skin Corrosion / Irritation Substituted phenols and aromatic halides are frequently cited as skin irritants.[2][4]Wear chemical-resistant gloves (double-gloving recommended) and a flame-resistant lab coat.[3][7]
Respiratory Tract Irritation Inhalation of dusts or vapors may cause respiratory irritation.[2][8]Use engineering controls (chemical fume hood) to maintain airborne concentrations below any possible exposure limit.[8]
Unknown Chronic Effects The long-term effects (mutagenicity, carcinogenicity, reproductive toxicity) are unknown.Treat the compound as potentially hazardous and minimize exposure through strict adherence to protocols.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a static checklist but a dynamic process dependent on the specific experimental context. The following recommendations provide a baseline for common laboratory operations.

Hand Protection: The First Line of Contact

There is no single glove material that protects against all chemicals.[7] For 4-Fluoro-5-iodo-2-methoxyphenyl acetate, which should be regarded as a halogenated aromatic solvent, a multi-layered approach is critical.

  • Standard Operations (Weighing, Solution Prep <100 mL): Double-gloving with two pairs of nitrile gloves is the recommended minimum. Nitrile offers excellent protection against incidental splashes of many oils, greases, and aliphatic chemicals.[9][10] The outer glove should be removed and replaced immediately upon known contact.

  • High-Risk Operations (Work-up, Chromatography, >100 mL): For prolonged tasks or larger volumes where significant exposure is possible, a more robust glove system is required. Use a nitrile glove as the inner layer and a thicker, more resistant outer glove.

Table 2: Glove Selection by Task

Glove TypeTask ExamplesRationale & Causality
Double Nitrile Gloves Weighing solids, preparing dilute solutions, transfers.Provides good dexterity and splash protection for low-volume, incidental contact. The outer glove can be disposed of if contaminated, protecting the inner glove and skin.[9]
Nitrile (Inner) + Neoprene (Outer) Aqueous work-ups, handling of acids/bases.Neoprene offers superior resistance to a broad range of acids, caustics, and solvents compared to nitrile alone.[7]
Nitrile (Inner) + Viton® or Silver Shield® (Outer) Chromatography, extractions with organic solvents, spill cleanup.Viton® and Silver Shield® provide exceptional resistance to aromatic and chlorinated/halogenated solvents, which are the most appropriate analogs for this compound.[9] This choice is critical for preventing permeation during extended contact.
Eye and Face Protection: Shielding from Splashes and Aerosols
  • Mandatory Minimum: Chemical splash goggles that form a complete seal around the eyes are required for all work with this compound.[7][9] Standard safety glasses with side shields do not offer adequate protection from significant chemical splashes or fine powders.[7]

  • Enhanced Protection: A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing.[6] This includes handling larger volumes (>1 L), working with reactions under pressure, or during waste consolidation.

Body and Foot Protection: A Barrier Against Contamination
  • A flame-resistant (FR) lab coat is mandatory and must be fully buttoned with sleeves rolled down.

  • For large-scale operations, a chemically resistant apron should be worn over the lab coat.

  • Full-length pants and closed-toe shoes are required at all times. Safety footwear with chemical resistance is recommended, especially when handling bulk containers.[7]

Respiratory Protection: The Role of Engineering Controls

All procedures involving 4-Fluoro-5-iodo-2-methoxyphenyl acetate must be performed inside a properly functioning and certified chemical fume hood.[8] This is the primary method of respiratory protection. A respirator is generally not required if all work is conducted within the fume hood. However, a respirator with organic vapor cartridges and a P100 (particulate) filter should be available for emergency situations, such as a large spill outside of the fume hood.

Operational Protocol: A Step-by-Step Guide

Adherence to a strict sequence for donning and doffing PPE is critical to prevent cross-contamination.

Experimental Workflow and PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the nature of the laboratory task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Levels Task Evaluate Task: - Scale (mg vs. g) - Physical Form (Solid vs. Liquid) - Procedure (Weighing, Reaction, Spill) Weighing_Solid Weighing Solid in Hood Task->Weighing_Solid Solid < 1g Handling_Solution Handling Solution in Hood Task->Handling_Solution Liquid < 100mL Large_Scale Large Scale / High Risk Task->Large_Scale Liquid/Solid > 100mL / > 1g Work-up / Chromatography Spill Spill Response Task->Spill Spill or Emergency Standard_PPE Standard PPE - FR Lab Coat - Chemical Splash Goggles - Double Nitrile Gloves Enhanced_PPE Enhanced PPE - Standard PPE + - Face Shield - Heavy-Duty Outer Gloves (e.g., Viton®) Emergency_PPE Emergency PPE - Enhanced PPE + - Chemical Resistant Apron/Suit - Respirator (as needed) Weighing_Solid->Standard_PPE Handling_Solution->Standard_PPE Large_Scale->Enhanced_PPE Spill->Emergency_PPE

Caption: PPE selection workflow based on task-specific risk assessment.

Step-by-Step PPE Protocol

A. Donning Sequence (Putting On)

  • Inspect: Before starting, visually inspect all PPE for damage, such as cracks, holes, or degradation.

  • Body Protection: Don the FR lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Eye/Face Protection: Don chemical splash goggles, ensuring a snug fit. If required, don the face shield over the goggles.

  • Outer Gloves: Don the second (outer) pair of gloves (nitrile or heavy-duty), pulling the cuffs over the sleeves of the lab coat.

B. Doffing Sequence (Taking Off) - Critical to Avoid Contamination This sequence is designed to move from most contaminated to least contaminated items.

  • Initial Decontamination: If outer gloves are grossly contaminated, clean them with a suitable solvent (e.g., ethanol) while still wearing them.

  • Outer Gloves: Remove the outer gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, by handling the strap. Place them in a designated area for decontamination.

  • Body Protection: Unbutton and remove the lab coat by rolling it inside-out to contain any contamination on the exterior. Place it in the designated bin for lab laundry.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside surface. Dispose of them in the hazardous waste.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle for this chemical.

PPE Disposal
  • All disposable PPE used while handling 4-Fluoro-5-iodo-2-methoxyphenyl acetate (gloves, contaminated wipes, etc.) must be considered hazardous waste.

  • Place all contaminated disposable items immediately into a designated, clearly labeled, and sealed hazardous waste container within the fume hood.[3]

Chemical Waste Disposal
  • Waste Segregation: As a halogenated organic compound, all waste containing 4-Fluoro-5-iodo-2-methoxyphenyl acetate must be collected in a dedicated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.

  • Container Management: Use a chemically compatible container (e.g., polyethylene or glass) that is in good condition with a secure, tight-fitting lid.[3] The container must be labeled with a hazardous waste tag detailing all chemical constituents and their approximate concentrations.

  • Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the sewer system. [11][12] This can cause significant environmental damage.

  • Final Disposal: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[3][13] Follow your institution's Environmental Health and Safety (EHS) procedures for waste pickup and disposal.

By integrating these robust PPE protocols, operational plans, and disposal procedures into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from Princeton EHS. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chapter 5: Personal Protective Equipment Program. Retrieved from EPA OSC Response. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from OSHA. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from Health and Safety Authority. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC. [Link]

  • Kricheldorf, H. R., et al. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Agency for Toxic Substances and Disease Registry. (2000, January 14). Production, Import/Export, Use, and Disposal of Methoxychlor. Retrieved from ATSDR. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.